2-(Piperidin-4-yl)ethanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNODHQJYXZSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599768 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90747-17-4 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Piperidin-4-yl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Piperidin-4-yl)ethanol hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yl)ethanol Hydrochloride
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals, and the ethanol side chain provides a convenient handle for further chemical modifications. This guide provides an in-depth overview of the primary synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties:
-
IUPAC Name: 2-(piperidin-4-yl)ethanol;hydrochloride[3]
-
CAS Number: 90747-17-4[3]
-
Molecular Formula: C7H16ClNO[3]
-
Molecular Weight: 165.66 g/mol [3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental and pharmaceutical formulations.[4]
Significance and Applications in Pharmaceutical Research:
2-(Piperidin-4-yl)ethanol and its derivatives are key intermediates in the synthesis of a diverse array of therapeutic agents. They are particularly prominent in the development of drugs targeting the central nervous system (CNS), including potential treatments for neurological disorders like Parkinson's disease and schizophrenia.[4] The structural motif is also explored for creating compounds with analgesic, anti-inflammatory, and antiviral properties.[4][]
Key Synthetic Pathways
Several synthetic routes to 2-(Piperidin-4-yl)ethanol have been developed, each with its own advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale of production, and cost-effectiveness.
Pathway 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)ethanol
This is a common and industrially viable method for the synthesis of 2-(Piperidin-4-yl)ethanol.[6] The process involves the reduction of the aromatic pyridine ring of 2-(pyridin-4-yl)ethanol to the corresponding piperidine ring using a heterogeneous catalyst and hydrogen gas.
Mechanistic Overview:
The catalytic hydrogenation of a pyridine ring is a complex process involving the stepwise addition of hydrogen atoms to the aromatic system. The reaction typically proceeds through partially hydrogenated intermediates, and the choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.
Catalyst Selection and Comparison:
Several noble metal catalysts have been employed for the hydrogenation of pyridine derivatives, including:
-
Ruthenium (Ru): Ruthenium-based catalysts, such as ruthenium dioxide, are effective for this transformation.[7]
-
Rhodium (Rh): Rhodium on carbon (Rh/C) is another active catalyst for pyridine ring hydrogenation.[7]
-
Palladium (Pd): Palladium on carbon (Pd/C) can also be used, although it may sometimes be less effective than Ru or Rh for this specific transformation.[7]
The choice of catalyst can influence the reaction rate, selectivity, and the potential for side reactions. For instance, some catalysts may promote N-alkylation if certain alcohols are used as solvents.[7]
Detailed Experimental Protocol:
The following is a general procedure for the catalytic hydrogenation of 2-(pyridin-4-yl)ethanol:
-
A pressure reactor is charged with 2-(pyridin-4-yl)ethanol and a suitable solvent (e.g., methanol, ethanol, or water).
-
The chosen catalyst (e.g., 5% Ru/C or 5% Rh/C) is added to the mixture.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred and heated to the appropriate temperature for a specified duration.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 2-(piperidin-4-yl)ethanol.
Process Optimization and Byproduct Formation:
To minimize the formation of byproducts such as N-methylated piperidines, it is important to carefully control the reaction temperature and catalyst loading.[7] The addition of another amine to the reaction mixture has been shown to suppress N-alkylation side reactions.[7]
Logical Relationship Diagram for Catalytic Hydrogenation
Caption: N-Protected Intermediate Pathway.
Pathway 4: Alkylation of Piperidine with Ethylene Oxide
This method represents a more direct approach where piperidine is reacted with ethylene oxide to introduce the 2-hydroxyethyl group. However, this reaction can be challenging to control and may lead to a mixture of products, including N-alkylation and polyethoxylation.
[1]### 3. Final Step: Hydrochloride Salt Formation
If the synthesis yields the free base of 2-(piperidin-4-yl)ethanol, the final step is the formation of the hydrochloride salt.
Procedure and Stoichiometry:
-
The free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether.
-
A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added to the solution with stirring.
-
The hydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Summary and Comparison
| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | 2-(Pyridin-4-yl)ethanol | H2, Ru/C, Rh/C, or Pd/C | Industrially scalable, high yield | Requires high-pressure equipment, potential for side reactions |
| Reduction of Ester | Ethyl 2-(piperidin-4-yl)acetate | LiAlH4 | High yield, well-established reaction | LiAlH4 is pyrophoric and requires careful handling |
| Reduction of Carboxylic Acid | 4-Piperidineacetic acid | LiAlH4 | Direct reduction | LiAlH4 is pyrophoric and requires careful handling |
| N-Protected Intermediate | N-Boc-piperidine derivative | Boc anhydride, reducing agents, HCl | High selectivity, avoids side reactions | Multi-step process, adds protection/deprotection steps |
| Alkylation of Piperidine | Piperidine | Ethylene oxide | Direct, fewer steps | Difficult to control, potential for multiple products |
Conclusion
The synthesis of this compound can be achieved through several effective pathways. The catalytic hydrogenation of 2-(pyridin-4-yl)ethanol is a preferred method for large-scale production due to its efficiency. For laboratory-scale synthesis, the reduction of 4-substituted piperidine precursors using lithium aluminum hydride or the use of N-protected intermediates offer reliable and high-yielding routes. The selection of the optimal synthetic strategy will depend on factors such as the scale of the reaction, available resources, and the desired purity of the final product.
References
-
MySkinRecipes. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. [Link]
-
Royal Society of Chemistry. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. [Link]
-
AIR Unimi. Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. [Link]
- Google Patents. Process for preparing 2-piperidineethanol compounds.
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
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National Institutes of Health. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
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DTIC. Piperidine Synthesis. [Link]
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PubChem. This compound. [Link]
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- 4. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
physicochemical properties of 2-(Piperidin-4-yl)ethanol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)ethanol Hydrochloride
Introduction
This compound is a heterocyclic organic compound that serves as a critical intermediate and building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring substituted at the 4-position with a hydroxyethyl group and presented as a hydrochloride salt, offers a unique combination of a secondary amine and a primary alcohol. This bifunctionality makes it a versatile synthon for creating more complex molecules with potential therapeutic applications, including novel antimycotics and other biologically active agents.[1][2]
This technical guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer insights into the causality behind analytical methodologies and the implications of each property for practical application.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural details are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Piperidineethanol hydrochloride | [3] |
| CAS Number | 90747-17-4 | [3] |
| Molecular Formula | C₇H₁₆ClNO | [3] |
| Molecular Weight | 165.66 g/mol | [3] |
| Parent Compound | 4-Piperidineethanol (CAS: 622-26-4) | [3][4] |
| Component Parts | 4-Piperidineethanol, Hydrochloric Acid | [3] |
The molecule consists of a saturated six-membered heterocycle (piperidine) where the nitrogen atom is protonated, forming a secondary ammonium salt with a chloride counter-ion. The 2-hydroxyethyl group at the C4 position provides a primary alcohol functionality, which is a key site for further chemical modification.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various environments, which is critical for everything from reaction setup to formulation development.
| Property | Value | Significance |
| Appearance | White to off-white solid | Purity indicator, handling considerations |
| Melting Point | Data not available in searched sources; expected to be significantly higher than the free base (36-40 °C)[5] due to ionic character. | Defines solid-state stability and purity. |
| Solubility | Expected to be highly soluble in water and lower alcohols; low solubility in nonpolar organic solvents. | Crucial for solvent selection in synthesis, purification, and formulation. |
| pKa | The pKa of the piperidinium ion is anticipated to be ~11, typical for secondary ammonium salts. | Governs the ionization state in solution, impacting solubility, reactivity, and biological absorption. |
Solubility Profile
The hydrochloride salt form dramatically influences the solubility profile compared to its parent free base, 4-piperidineethanol. The presence of the charged piperidinium ion and the chloride counter-ion allows for strong ion-dipole interactions with polar protic solvents like water.
-
Aqueous Solubility: High. The ionic nature ensures ready dissolution in water, which is advantageous for creating aqueous stock solutions and for certain reaction conditions.
-
Organic Solubility: Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble or insoluble in nonpolar solvents such as hexanes, toluene, and diethyl ether. This differential solubility is the cornerstone of effective extraction and precipitation-based purification methods.
Acidity Constant (pKa)
The pKa of the protonated piperidine nitrogen is a critical parameter. It defines the pH at which the compound exists as a 50:50 mixture of its protonated (charged, water-soluble) and deprotonated (neutral, more lipophilic) forms. For a secondary piperidinium ion, this value is typically in the range of 10.5-11.5. This has profound implications:
-
In Drug Development: It dictates how the compound will behave in physiological environments. At physiological pH (~7.4), it will exist almost exclusively in its protonated, charged form, affecting its ability to cross cell membranes.
-
In Chemical Synthesis: The pKa value is essential for reaction planning. To deprotonate the amine for N-alkylation or N-acylation reactions, a base with a conjugate acid pKa significantly higher than 11 must be used. Conversely, to ensure it remains as the salt, the pH must be kept well below the pKa.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For the hydrochloride salt, the spectra will show distinct features compared to the free base.
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¹H NMR: Protons on the carbons adjacent to the positively charged nitrogen (positions 2, 6) will be deshielded and shifted downfield (to a higher ppm value) compared to the free base. The N-H protons will appear as a broad signal, and its chemical shift can be concentration and solvent-dependent. The signals for the hydroxyethyl sidechain will also be present.
-
¹³C NMR: Similar to the proton spectrum, the carbon atoms adjacent to the ammonium center (C2, C6) will experience a downfield shift due to the inductive effect of the positive charge.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Key Expected Peaks:
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.
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N⁺-H₂ Stretch: A broad, strong band typically appearing between 2700-2400 cm⁻¹, which is a hallmark of a secondary ammonium salt. This often appears as a series of bands in this region.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) corresponding to the aliphatic C-H bonds of the piperidine ring and ethyl chain.
-
C-O Stretch: A peak in the 1260-1050 cm⁻¹ region, indicating the primary alcohol.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.
-
Expected Mass: The mass spectrometer will detect the cationic portion of the molecule, which is the protonated free base [M+H]⁺. Therefore, the primary ion observed will have an m/z value corresponding to the mass of C₇H₁₅NO (129.20 g/mol ).[6]
-
Fragmentation: The fragmentation pattern can help confirm the structure. Common fragmentation pathways for piperidine alkaloids include the loss of water from the hydroxyethyl group and cleavages of the piperidine ring.[7][8]
Experimental Methodologies
The trustworthiness of physicochemical data hinges on robust and well-controlled experimental protocols. The following sections detail standard methodologies for determining the key properties of this compound.
Protocol for Melting Point Determination
Objective: To determine the temperature range over which the compound transitions from a solid to a liquid, a key indicator of purity.
Methodology:
-
Sample Preparation: Finely grind a small amount of the crystalline solid to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing density is critical; loose packing can lead to inaccurate readings.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (e.g., 10-15 °C/minute) to approach the expected melting point.
-
Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute. This slow ramp is essential to allow for thermal equilibrium between the sample and the thermometer, ensuring high accuracy.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (T₁).
-
Record the temperature at which the last crystal melts and the sample is completely liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (typically < 2 °C).
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantify the equilibrium solubility of the compound in water at a specified temperature.
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. For very fine suspensions, centrifugation may be required.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical not to disturb the solid at the bottom.
-
Quantification:
-
Dilute the collected sample with a known volume of a suitable solvent (e.g., water).
-
Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as HPLC-UV or a quantitative NMR (qNMR) method.
-
-
Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution. The result is typically reported in mg/mL or mol/L.
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Sigma-1 Receptor as a Therapeutic Target: An In-depth Technical Guide to the Mechanism of Action of 2-(Piperidin-4-yl)ethanol Derivatives
Introduction: The Enigmatic Sigma-1 Receptor and the Promise of Piperidine Scaffolds
The landscape of modern drug discovery is increasingly focused on novel molecular targets that offer the potential to address complex, multifactorial diseases. One such target that has garnered significant attention is the sigma-1 receptor (S1R), a unique intracellular chaperone protein with a pivotal role in cellular homeostasis and stress responses.[1][2] Unlike traditional transmembrane receptors, the S1R resides primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it acts as a crucial modulator of intracellular signaling.[3] Its involvement in a myriad of cellular processes, including calcium homeostasis, ion channel modulation, and the attenuation of ER stress, has implicated it in the pathophysiology of numerous disorders, particularly those affecting the central nervous system (CNS).[4][5][6][7]
The piperidine moiety has emerged as a key structural feature in the design of high-affinity S1R ligands.[8][9] This technical guide will provide an in-depth exploration of the mechanism of action of a prominent class of these ligands: 2-(piperidin-4-yl)ethanol derivatives. As a Senior Application Scientist, the following sections will not only detail the molecular interactions and downstream signaling cascades but also provide the causal reasoning behind the experimental methodologies used to elucidate this mechanism, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.
The Core Mechanism: Direct Engagement with the Sigma-1 Receptor
The primary mechanism of action for bioactive 2-(piperidin-4-yl)ethanol derivatives lies in their direct interaction with the S1R. The piperidine ring is a critical pharmacophore that facilitates high-affinity binding to the receptor.[8] The protonated nitrogen atom within the piperidine ring is thought to form a key ionic interaction with the glutamate 172 residue within the S1R binding pocket, an interaction that is a hallmark of many S1R ligands. The 2-ethanol substituent can further influence binding affinity and selectivity through additional hydrogen bonding or hydrophobic interactions, depending on the specific modifications to this side chain.
The interaction of these derivatives with the S1R can be classified as either agonistic or antagonistic. Agonists, upon binding, are believed to induce a conformational change in the S1R, leading to its dissociation from its chaperone partner, the binding immunoglobulin protein (BiP), and subsequent modulation of downstream effectors.[3][10] Antagonists, conversely, bind to the receptor without inducing this conformational change, thereby blocking the binding of endogenous or exogenous agonists.
Caption: Downstream signaling pathways modulated by activated S1R.
Experimental Elucidation of the Mechanism of Action
A robust understanding of the mechanism of action of 2-(piperidin-4-yl)ethanol derivatives as S1R modulators is built upon a foundation of well-designed and validated experimental protocols. The following outlines key assays and the rationale behind their application.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a 2-(piperidin-4-yl)ethanol derivative for the S1R.
Rationale: This assay directly measures the interaction between the test compound and the S1R. [3H]-(+)-pentazocine is a commonly used radiolabeled S1R ligand. [11][12]The assay quantifies the ability of the unlabeled test compound to compete with and displace the radioligand from the receptor, providing a measure of its binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue, which is rich in S1R, in a suitable buffer (e.g., Tris-HCl). [12]Centrifuge the homogenate to pellet the membranes and resuspend them in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the unlabeled 2-(piperidin-4-yl)ethanol derivative. [11]3. Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium. [11]4. Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Determine Agonist versus Antagonist Activity
Objective: To characterize a 2-(piperidin-4-yl)ethanol derivative as an S1R agonist or antagonist.
Rationale: Phenytoin is a known allosteric modulator of the S1R that differentially affects the binding of agonists and antagonists. [13][14]It potentiates the binding of S1R agonists while having little to no effect on the binding of antagonists. This assay leverages this property to functionally characterize the test compound.
Step-by-Step Methodology:
-
Assay Setup: Perform a radioligand binding assay as described in Protocol 1. Prepare two sets of competition curves for the 2-(piperidin-4-yl)ethanol derivative: one in the absence and one in the presence of a fixed concentration of phenytoin.
-
Data Analysis: Compare the IC50 values obtained in the presence and absence of phenytoin.
-
Agonist: A significant decrease in the IC50 value (a leftward shift of the competition curve) in the presence of phenytoin indicates that the compound is an S1R agonist. [13] * Antagonist: Little to no change in the IC50 value in the presence of phenytoin suggests that the compound is an S1R antagonist. [13]
-
Caption: Experimental workflow for characterizing S1R ligands.
Structure-Activity Relationship (SAR) and Quantitative Data
The potency and selectivity of 2-(piperidin-4-yl)ethanol derivatives for the S1R are highly dependent on their specific structural features. Modifications to the piperidine nitrogen, the ethanol side chain, and the addition of other aromatic or lipophilic moieties can significantly impact binding affinity. The following table summarizes representative data for piperidine-based S1R ligands, illustrating key SAR principles.
| Compound ID | R-group (Piperidine-N) | Aromatic Moiety (Ar) | σ1 Ki (nM) | Selectivity (σ1 vs. σ2) |
| 1 | Benzyl | Phenyl | 3.2 | Moderate |
| 2 | Benzyl | 4-Hydroxyphenyl | 24 | High |
| 3 | Propyl | 5-Methoxy-tetralin | High | High |
| 4 | H | 5-Indazole | 1.2 | >700 |
| 5 | Methyl | 2-Pyridine | 1,283 | - |
Data synthesized from multiple sources for illustrative purposes. [9][13][15] Key SAR Insights:
-
Piperidine Moiety: The piperidine ring is a crucial element for high-affinity S1R binding. [8]* Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen significantly influences affinity and selectivity. Bulky, lipophilic groups are often well-tolerated.
-
Aromatic Groups: The presence and nature of an aromatic moiety are critical for potent S1R activity, likely participating in π-π stacking interactions within the binding site. [16]* Linker Length: The length of the alkyl chain connecting the piperidine to other functionalities can impact affinity, with optimal lengths often observed. [17]
Conclusion: A Pluripotent Target for Therapeutic Intervention
The 2-(piperidin-4-yl)ethanol scaffold represents a valuable starting point for the design of potent and selective modulators of the sigma-1 receptor. A thorough understanding of their mechanism of action, from direct receptor engagement to the modulation of downstream signaling pathways, is paramount for their successful development as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of these and other S1R ligands. As research into the enigmatic S1R continues to unfold, the insights gained from studying compounds like the 2-(piperidin-4-yl)ethanol derivatives will undoubtedly pave the way for novel treatments for a range of debilitating neurological and psychiatric disorders.
References
-
The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (n.d.). Arpha Conference Abstracts. [Link]
-
Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M., Tran, B. L., & Matsumoto, R. R. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. [Link]
-
Al-Saabi, A., Al-Ghafri, M., Al-Kindi, M., & Al-Hasani, R. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]
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Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M. J., Tran, B. L., & Matsumoto, R. R. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of pharmacological sciences, 127(1), 17–29. [Link]
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Arias-Reyes, C., Ortiz-Rentería, M., & Garcia-Nino, W. R. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(4), 3899. [Link]
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Szałata, M., Satała, G., & Olejarz-Maciej, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4626–4641. [Link]
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A Technical Guide to the Spectral Analysis of 2-(Piperidin-4-yl)ethanol Hydrochloride
Introduction
2-(Piperidin-4-yl)ethanol hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected spectral data for this compound, explains the rationale behind the spectral features, and details field-proven protocols for data acquisition.
The structure of this compound features a piperidine ring protonated at the nitrogen, with an ethanol substituent at the 4-position. This combination of a saturated heterocycle, a primary alcohol, and a hydrochloride salt gives rise to a unique spectral fingerprint that allows for its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
For this compound, the key structural features to be identified are the ethanol side chain (–CH₂–CH₂–OH), the piperidine ring protons, and the exchangeable protons (–OH and –N⁺H₂–). The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons (H-2/H-6), shifting them downfield due to the inductive effect of the positive charge.
The predicted chemical shifts provided below are based on established principles of NMR spectroscopy and comparison with structurally similar compounds.[2][3][4][5][6] The exact chemical shifts can vary depending on the solvent and sample concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| H-α (–CH₂OH) | ~3.65 | t | ~60 |
| H-β (–CH₂–C) | ~1.55 | q | ~38 |
| H-2, H-6 (axial & eq) | ~3.40 (eq), ~2.95 (ax) | m | ~45 |
| H-3, H-5 (axial & eq) | ~1.95 (eq), ~1.50 (ax) | m | ~30 |
| H-4 (CH) | ~1.70 | m | ~39 |
| –N⁺H₂– | Variable, broad | s | - |
| –OH | Variable, broad | s | - |
Rationale for Assignments:
-
H-α: The methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen, placing their signal around 3.65 ppm.
-
H-2/H-6: These protons are adjacent to the positively charged nitrogen atom, causing a significant downfield shift compared to neutral piperidine.[7] The equatorial protons are typically further downfield than the axial protons.
-
¹³C Shifts: The carbon attached to the oxygen (C-α) is the most downfield in the aliphatic region. The carbons adjacent to the nitrogen (C-2/C-6) are also shifted downfield due to the positive charge.[2]
Standard Protocol for NMR Data Acquisition
This protocol describes a standard method for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule hydrochloride salt.[8][9][10]
Methodology:
-
Sample Preparation: Weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[9][10] Hydrochloride salts often have good solubility in these polar solvents.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆) can be added, though referencing to the residual solvent peak is often sufficient.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[8]
-
¹H Spectrum Acquisition: Acquire a one-dimensional proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more), and a longer relaxation delay may be necessary for full quantitation of all carbon signals.
Workflow for NMR Analysis
The process from sample preparation to final structural confirmation follows a logical workflow.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[11] It is an excellent technique for identifying the presence of specific functional groups.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N⁺-H, C-H, and C-O bonds.[12][13]
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | O–H stretch (H-bonded) | Strong, Broad | Alcohol (–OH) |
| 2800 - 2400 | N⁺–H stretch | Strong, Broad | Ammonium salt (R₂N⁺H₂) |
| 3000 - 2850 | C–H stretch | Medium-Strong | Aliphatic (CH₂, CH) |
| 1600 - 1575 | N⁺–H bend | Medium | Ammonium salt (R₂N⁺H₂) |
| 1100 - 1000 | C–O stretch | Strong | Primary Alcohol |
Rationale for Assignments:
-
O-H and N⁺-H Stretches: The hydroxyl and ammonium stretches appear as very broad bands due to extensive hydrogen bonding.[11] The N⁺-H stretch of a secondary amine salt often appears as a broad, complex series of bands in the 2800-2400 cm⁻¹ region, sometimes referred to as an "ammonium band".[14][15]
-
C-H Stretch: The peaks just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the piperidine ring and ethanol side chain.[12]
-
C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is a reliable indicator of a primary alcohol C-O bond.[13]
Standard Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it ideal for rapid analysis of solid powders.[16][17][18]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the surface with a soft tissue dampened with isopropanol and allow it to dry completely.[18]
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[18]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the crystal surface as described in step 1.
Workflow for FT-IR Analysis
The FT-IR analysis workflow is straightforward and rapid, especially with an ATR accessory.
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like hydrochloride salts.[19][20]
Expected Mass Spectrum and Fragmentation
In positive ion ESI mode, the compound is typically observed as the protonated free base, [M+H]⁺. The hydrochloride salt dissociates in solution, and the free piperidine base (C₇H₁₅NO, MW = 129.20) is then protonated.
-
Expected Molecular Ion: [C₇H₁₅NO + H]⁺ = m/z 130.12
Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, providing further structural information. The fragmentation of piperidine derivatives is often initiated at the nitrogen atom and can involve ring-opening or cleavage of substituents.[21]
Table 3: Plausible MS/MS Fragment Ions for m/z 130.12
| m/z (Proposed) | Proposed Loss | Proposed Structure/Fragment |
| 112.11 | H₂O | Loss of water from the protonated molecule |
| 98.10 | C₂H₄O | Loss of the hydroxyethyl group |
| 84.08 | C₂H₆O + H₂ | Ring fragmentation |
Rationale for Fragmentation:
-
Loss of Water (m/z 112): The loss of a neutral water molecule is a very common fragmentation pathway for alcohols.[22][23]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (α-cleavage) is a dominant pathway for amines, leading to stable iminium ions.[21][22][24] Loss of the entire ethanol side chain from the 4-position would also be a form of alpha-cleavage relative to the ring.
Standard Protocol for LC-MS (ESI) Data Acquisition
This protocol outlines a general procedure for analyzing a polar compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.[25][26]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: A reverse-phase C18 column is commonly used, but for highly polar compounds, a HILIC or silica hydride column might provide better retention.[25]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an additive like 0.1% formic acid to facilitate protonation and improve peak shape.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
-
MS Conditions (ESI Positive Mode):
-
Ionization Mode: ESI positive.[20]
-
Scan Range: Set a full scan range appropriate for the expected molecular ion, e.g., m/z 50-500.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.
-
-
Data Acquisition: Inject the sample onto the LC-MS system. Acquire data in full scan mode to detect the [M+H]⁺ ion. If desired, perform a second run using a product ion scan (MS/MS) on the precursor ion (m/z 130.1) to obtain fragmentation data.
Workflow for Mass Spectrometry Analysis
The MS workflow involves sample preparation, ionization, mass analysis, and data interpretation to confirm the molecular weight.
Caption: Workflow for mass spectrometry analysis.
Conclusion
The comprehensive analysis of this compound using NMR, FT-IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of key functional groups, including the alcohol and the ammonium salt. Finally, mass spectrometry verifies the exact molecular weight of the parent compound. Together, these three techniques provide an unambiguous and robust characterization essential for researchers and drug development professionals.
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The Piperidine Ethanol Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Piperidine Ethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry.[3] Among the vast array of piperidine derivatives, those bearing a substituted ethanol moiety at various positions on the ring have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of substituted piperidine ethanol compounds, offering insights for researchers and drug development professionals.
Synthetic Strategies for Substituted Piperidine Ethanols
The synthesis of substituted piperidine ethanols can be achieved through various synthetic routes, often involving the modification of pre-existing piperidine rings or the construction of the ring itself. A common approach involves the catalytic hydrogenation of corresponding pyridine derivatives.[4] Other methods include intramolecular cyclization reactions and multicomponent reactions, which allow for the efficient generation of diverse libraries of substituted piperidines.[1][2] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compounds.
Pharmacological Activities of Substituted Piperidine Ethanols
Substituted piperidine ethanol compounds exhibit a broad spectrum of pharmacological activities, impacting various biological targets. The following sections delve into the key therapeutic areas where these compounds have shown promise.
Analgesic Activity
A significant body of research has focused on the analgesic potential of substituted piperidine ethanol derivatives.[5][6][7] The piperidine moiety is a key structural feature in many opioid analgesics, and modifications to this scaffold have led to the development of potent non-opioid analgesics as well.[7]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the piperidine ring and the ethanol side chain significantly influence analgesic potency. For instance, in a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers were found to be remarkably more active than their threo counterparts.[8] Furthermore, certain substitutions on the phenyl rings can enhance potency, with some compounds exhibiting activity two to three times that of codeine.[8]
Table 1: Analgesic Activity of Selected Piperidine Ethanol Derivatives
| Compound | Test Model | Potency | Reference |
| dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol derivatives | Not specified | 2-3 times that of codeine | [8] |
| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Not specified | IC50 = 0.06 mM (antiplatelet activity, related to pain pathways) | [9] |
| Quaternary salts of alkyl piperidine with various phenacyl bromides | Tail immersion method | Varying degrees of analgesia | [5][6] |
Antihistaminic and Anticholinergic Activities
Substituted piperidine ethanols are also prominent in the development of H1-antihistamines. Derivatives of diphenylpyraline and bamipine, which contain a piperidine ethanol-like core, have demonstrated potent H1-receptor antagonistic activity.[10] SAR studies in this area have shown that substitutions on the piperidine ring can modulate antihistaminic potency.[10] For example, substitution at the 2-position of the piperidine ring in diphenylpyraline derivatives generally increased their antimycobacterial potency, while slightly decreasing H1-receptor antagonistic potency.[10]
The structural similarity of the piperidine ethanol scaffold to acetylcholine has also led to the exploration of these compounds as anticholinergic agents. Their ability to interact with muscarinic acetylcholine receptors makes them candidates for treating conditions characterized by cholinergic overactivity.
Activity in Central Nervous System (CNS) Disorders
The piperidine nucleus is a key feature in many CNS-active drugs.[3][11] Substituted piperidine ethanols have been investigated for their potential in treating a range of CNS disorders, including neurodegenerative diseases and pain.[12][13]
In the context of Alzheimer's disease, piperidine derivatives have been designed as acetylcholinesterase (AChE) inhibitors.[14][15][16] By inhibiting the breakdown of acetylcholine, these compounds can help to alleviate the cognitive symptoms of the disease. Donepezil, a well-known drug for Alzheimer's, is a piperidine-based AChE inhibitor.[14] SAR studies have shown that the introduction of bulky moieties and alkyl or phenyl groups on the benzamide portion of certain piperidine derivatives can dramatically enhance their anti-AChE activity.[15] Some compounds have shown remarkable selectivity for AChE over butyrylcholinesterase (BuChE).[15][16]
The antioxidant properties of some piperidine derivatives also contribute to their neuroprotective potential.[17][18][19] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals may help to slow disease progression.[20][21]
The natural alkaloid piperine, which contains a piperidine moiety, has been shown to modulate several neurotransmitter systems, including serotonin, norepinephrine, and GABA.[22][23] This has led to investigations into its anticonvulsant and antidepressant effects. The mechanism of action for its anticonvulsant properties is suggested to involve the antagonism of Na+ channels.[22][23]
Antimicrobial and Antioxidant Activities
Certain substituted piperidine ethanol derivatives have demonstrated antimicrobial activity. For instance, 2-substituted derivatives of diphenylpyraline and bamipine have been shown to inhibit the growth of Mycobacterium tuberculosis.[10] Additionally, various piperidine derivatives have been evaluated for their antioxidant potential, with some compounds exhibiting significant free radical scavenging activity.[17][18][19]
Structure-Activity Relationships (SAR)
The biological activity of substituted piperidine ethanol compounds is highly dependent on their structural features. Key SAR insights include:
-
Stereochemistry: The relative stereochemistry of substituents on the piperidine ring can have a profound impact on activity, as seen with the erythro and threo isomers of analgesic compounds.[8]
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for modulating activity and selectivity. For example, a basic nitrogen atom appears to be important for anti-AChE activity.[15]
-
Substitution on the Ethanol Side Chain: Modifications to the ethanol side chain, including the nature of the substituent on the oxygen and the presence of aromatic rings, significantly influence pharmacological properties.
-
Aromatic Substituents: The substitution pattern on any aromatic rings present in the molecule can fine-tune potency and selectivity for different biological targets.
Caption: General Structure-Activity Relationship (SAR) considerations for substituted piperidine ethanol compounds.
Experimental Protocols
Tail Immersion Test for Analgesic Activity
This protocol is a common in vivo method for assessing the analgesic potential of test compounds.
Caption: Workflow for the tail immersion test to evaluate analgesic activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize mice or rats to the experimental setup for a few days prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Baseline Measurement: Before compound administration, determine the baseline tail-flick latency for each animal by immersing the distal 2-3 cm of the tail in a constant temperature water bath (typically 52-55°C). A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.
-
Post-Treatment Measurements: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion and record the latency of tail withdrawal.
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the tail-flick latency in the compound-treated group compared to the vehicle-treated group.
In Vitro H1-Receptor Antagonist Activity Assay
This protocol outlines a method for determining the H1-receptor antagonistic activity of a compound using a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).
-
Binding Assay: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled H1-receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is a measure of the compound's affinity for the H1 receptor.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to screen for AChE inhibitors.
Caption: Workflow for the Ellman's method to assess AChE inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme-Inhibitor Incubation: In a microplate, pre-incubate the AChE enzyme with different concentrations of the test compound or vehicle for a specific period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and DTNB to each well.
-
Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Conclusion and Future Perspectives
Substituted piperidine ethanol compounds represent a versatile and pharmacologically significant class of molecules. Their broad range of biological activities, including analgesic, antihistaminic, and CNS-modulating effects, underscores their potential in drug discovery. The continued exploration of the structure-activity relationships of these compounds will be crucial for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research may focus on the development of novel synthetic methodologies to access a wider diversity of substituted piperidine ethanols and the use of computational modeling to guide the design of next-generation drug candidates. The rich chemical space of the piperidine ethanol scaffold promises to yield further breakthroughs in the treatment of a variety of diseases.
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A Senior Application Scientist's Guide to 2-(Piperidin-4-yl)ethanol Hydrochloride: A Versatile Precursor in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its prevalence in a wide array of clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of 2-(Piperidin-4-yl)ethanol hydrochloride, a highly versatile and valuable building block for drug discovery programs. We will dissect its fundamental properties, outline key synthetic and derivatization strategies, and examine its application in the development of novel therapeutics across multiple disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a robust framework for leveraging this precursor in the synthesis of next-generation pharmaceuticals.
The Strategic Value of the 2-(Piperidin-4-yl)ethanol Scaffold
The utility of this compound in drug discovery stems from its unique structural features. The piperidine ring itself often enhances the druggability of a molecule by improving its pharmacokinetic profile (ADME) and metabolic stability while reducing toxicity.[1] This specific precursor offers two distinct and chemically orthogonal functional handles for molecular elaboration:
-
A Secondary Amine: The nitrogen atom within the piperidine ring is a nucleophilic center, readily available for N-alkylation, N-arylation, acylation, or reductive amination. This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR) and modulate target binding or physicochemical properties.
-
A Primary Alcohol: The ethanol side chain provides a hydroxyl group that can be transformed into ethers, esters, or other functional groups, offering a secondary vector for structural modification and interaction with biological targets.
This dual functionality makes it an ideal starting point for building diverse chemical libraries aimed at a multitude of biological targets.
Caption: Chemical structure of this compound.
Core Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-piperidin-4-ylethanol;hydrochloride | PubChem[3] |
| Molecular Formula | C₇H₁₆ClNO | PubChem[3] |
| Molecular Weight | 165.66 g/mol | PubChem[3] |
| CAS Number | 90747-17-4 | PubChem[3] |
| Parent Compound | 4-Piperidineethanol (CID 73953) | PubChem[3] |
| Appearance | Solid (Typical) | Sigma-Aldrich |
Safety and Handling Precautions
As with any laboratory chemical, proper handling is paramount. This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard Handling Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[4][5]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][5]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]
Synthesis and Derivatization Strategies
The power of 2-(Piperidin-4-yl)ethanol lies in its capacity for straightforward and high-yielding derivatization. The following workflows are central to its application in medicinal chemistry.
Key Derivatization Reactions
The secondary amine and primary alcohol are the key points for chemical modification. The diagram below illustrates the primary synthetic vectors available to the medicinal chemist.
Caption: Key derivatization pathways for the 2-(Piperidin-4-yl)ethanol scaffold.
Field-Proven Protocol: Reductive Amination for Tertiary Amine Synthesis
Reductive amination is a robust and widely used method for N-alkylation and is a key reaction for creating complex molecules from this precursor.[6][7] This protocol is representative of the synthesis of N-alkylated piperidine derivatives.
Objective: To synthesize an N-alkylated derivative of 2-(Piperidin-4-yl)ethanol via reductive amination with an aldehyde.
Materials:
-
This compound
-
Aldehyde of choice (e.g., n-octanal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
(Optional) Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to free-base the starting material.
Step-by-Step Methodology:
-
Preparation of the Free Base:
-
Causality: The hydrochloride salt is stable but the amine must be in its free base form to be nucleophilic. Suspend this compound (1.0 eq) in DCM. Add a mild base like TEA (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the HCl and generate the free secondary amine in situ. Alternatively, the free base can be generated by partitioning the hydrochloride salt between a base like aq. NaHCO₃ and an organic solvent, then drying the organic layer.
-
-
Imine/Enamine Formation:
-
To the solution containing the free amine, add the desired aldehyde (1.0-1.2 eq). Stir the mixture at room temperature for 1-2 hours.
-
Causality: This step allows for the formation of the key iminium ion intermediate, which is the species that will be reduced in the next step.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions like the reduction of the aldehyde itself.[7] The reaction is typically stirred overnight at room temperature to ensure completion.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aq. NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated 2-(piperidin-4-yl)ethanol derivative.
-
Applications in Drug Discovery: Therapeutic Case Studies
The versatility of the 2-(Piperidin-4-yl)ethanol scaffold is best illustrated by its successful incorporation into drug candidates across various therapeutic areas.
Anti-Infective Agents
Researchers have successfully synthesized hybrid molecules combining the piperidine scaffold with isoquinoline structures to create novel antimycotic agents.[6][8] In these compounds, the piperidine nitrogen is typically alkylated with long aliphatic chains.
Caption: Synthetic workflow from precursor to an antimycotic drug candidate.[6]
Central Nervous System (CNS) Agents
The piperidine moiety is a common feature in CNS-active drugs. Derivatives of this scaffold have been developed as:
-
5-HT₂ₐ Receptor Inverse Agonists: Compounds like ACP-103, which contains a substituted piperidine core, have shown potential as antipsychotic agents.[9]
-
Opioid Receptor Ligands: The positioning of substituents on rings attached to the piperidine core has a profound impact on binding affinity and functional activity at nociceptin (NOP) and mu-opioid (MOP) receptors, highlighting its use in developing novel analgesics.[10]
Oncology and Metabolic Diseases
-
Antitumor Agents: N-(piperidin-4-yl)benzamide derivatives have been synthesized as activators of the hypoxia-inducible factor 1 (HIF-1α) pathway, which can promote tumor cell apoptosis.[11]
-
Farnesyltransferase (FTase) Inhibitors: A novel series of potent FTase inhibitors, with potential as anticancer agents, was developed from a piperidine core. The study found that all four substitution points on the piperidine ring played a role in inhibitory activity.[12]
-
DPP-4 Inhibitors: Piperidine-constrained phenethylamines have been developed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(Piperidin-4-yl)ethanol scaffold has yielded critical insights into the structural requirements for biological activity.
-
Impact of N-Alkylation Chain Length: In the development of antimycotics, the length of the N-alkyl side chain is a critical determinant of activity. Long-chain derivatives (e.g., C8-C12) show significantly higher potency against pathogenic yeasts.[6][14] This is likely due to enhanced interaction with and disruption of the fungal cell membrane's lipid bilayer.
-
Requirement of a Protonatable Nitrogen: The same studies on antimycotics revealed that a protonatable nitrogen atom in the piperidine ring is essential for activity. Corresponding amide derivatives, where the nitrogen is no longer basic, showed no remarkable activity.[6][7]
-
Stereochemistry and Regioisomerism: In the development of opioid receptor ligands, the precise placement of substituents is crucial. For example, moving a hydroxymethyl group from the 3-position to the 2-position of an attached indole ring converted a partial agonist into a full agonist at the NOP receptor.[10] This underscores the sensitivity of receptor binding pockets to subtle structural changes.
Caption: Key Structure-Activity Relationship (SAR) principles for piperidine derivatives.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of the precursor and its subsequent derivatives is a non-negotiable aspect of drug discovery. A multi-analytical approach is required for robust quality control.
| Analytical Technique | Purpose | Typical Application |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and elucidation. | ¹H and ¹³C NMR to confirm the identity and structural integrity of the synthesized compound.[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Determine the percentage purity of the final compound and monitor reaction progress.[15] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Confirm the molecular weight of the target compound, often coupled with HPLC (LC-MS). |
| Headspace Gas Chromatography (HS-GC) | Residual solvent analysis. | Quantify volatile organic solvents (e.g., ethanol, DCM) remaining from the synthesis process to ensure they are below ICH limits.[16] |
| Elemental Analysis | Confirmation of elemental composition. | Verify that the percentages of Carbon, Hydrogen, and Nitrogen match the theoretical values for the molecular formula.[15] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic starting point for the efficient discovery of novel drug candidates. Its dual functional handles, combined with the privileged nature of the piperidine scaffold, provide medicinal chemists with a robust and flexible platform for generating molecular diversity. The successful application of this precursor in developing agents for CNS disorders, cancer, metabolic diseases, and infectious diseases validates its broad utility. Future research will undoubtedly continue to leverage this scaffold, exploring new derivatization chemistries and applying its derivatives to an even wider range of challenging biological targets.
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. Available at: [Link]
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Hain, M. C., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Pharmacology of 2-(Piperidin-4-yl)ethanol Analogs
Abstract
The 2-(piperidin-4-yl)ethanol scaffold represents a versatile and promising core structure in modern medicinal chemistry, particularly for the development of ligands targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the pharmacology of analogs based on this scaffold, with a primary focus on their interaction with sigma receptors (σ1 and σ2). We will delve into the medicinal chemistry, structure-activity relationships (SAR), and the detailed experimental workflows required for their synthesis and pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Significance of the 2-(Piperidin-4-yl)ethanol Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to engage in key receptor interactions.[1][2] The 2-(piperidin-4-yl)ethanol scaffold, in particular, offers a unique combination of a basic nitrogen atom, which is often crucial for receptor binding, and a hydroxyethyl side chain that can be readily modified to fine-tune physicochemical properties and target engagement.
Our exploration will primarily focus on the interaction of these analogs with the sigma-1 (σ1) and sigma-2 (σ2) receptors. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and considered a key target for neurodegenerative diseases, psychiatric conditions, and pain.[3][4] The σ2 receptor, now identified as TMEM97, is also gaining attention as a therapeutic target in oncology and neurology.[5] The inherent structural features of 2-(piperidin-4-yl)ethanol analogs make them excellent candidates for developing potent and selective sigma receptor modulators.
Medicinal Chemistry and Synthesis
The synthesis of 2-(piperidin-4-yl)ethanol analogs typically follows a convergent approach, beginning with the preparation of the core scaffold, followed by diversification, most commonly at the piperidine nitrogen.
Synthesis of the Core Scaffold: 2-(Piperidin-4-yl)ethanol
A common and efficient method for the synthesis of the parent 2-(piperidin-4-yl)ethanol involves the reduction of 4-pyridineethanol. This can be achieved through catalytic hydrogenation, a process that is scalable and provides the target molecule in good yield.
N-Substitution of the Piperidine Ring
With the core scaffold in hand, the majority of synthetic efforts focus on the N-substitution of the piperidine ring to explore the structure-activity relationship. Reductive amination and direct N-alkylation are the most frequently employed methods.
Reductive amination of 2-(piperidin-4-yl)ethanol with a variety of aldehydes or ketones is a versatile method for introducing a wide range of substituents at the nitrogen atom.
Direct alkylation of the secondary amine of 2-(piperidin-4-yl)ethanol with alkyl halides or other electrophiles provides another straightforward route to N-substituted analogs.
Pharmacological Evaluation: A Step-by-Step Workflow
A systematic pharmacological evaluation is essential to characterize the activity of novel 2-(piperidin-4-yl)ethanol analogs. The following workflow outlines the key in vitro and in vivo assays.
In Vitro Characterization
The initial step in the pharmacological assessment is to determine the binding affinity of the synthesized analogs for the σ1 and σ2 receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: σ1 and σ2 Receptor Radioligand Binding Assay [6][7]
-
Receptor Source: Guinea pig brain homogenates are a common source for σ1 receptors, while rat liver homogenates are often used for σ2 receptors.[7]
-
Radioligands:
-
For σ1 receptor binding, [³H]-(+)-pentazocine is a widely used selective radioligand.
-
For σ2 receptor binding, [³H]-DTG (1,3-di-o-tolyl-guanidine) is used in the presence of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to mask the σ1 sites.
-
-
Assay Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Once the binding affinity is established, it is crucial to determine the functional activity of the analogs as either agonists or antagonists at the sigma receptors.
-
σ1 Receptor Functional Assay: The functional activity at the σ1 receptor can be assessed by examining the effect of the compound on the binding of the radioligand in the presence of phenytoin. Phenytoin is known to potentiate the binding of σ1 agonists while having little to no effect on the binding of antagonists.[6]
-
σ2 Receptor Functional Assay: For σ2 receptors, functional activity is often linked to the induction of apoptosis in cancer cell lines.[8] Therefore, cell viability assays (e.g., MTS or MTT assays) and apoptosis assays (e.g., caspase-3 activity assays) can be used to characterize σ2 ligands as agonists (pro-apoptotic) or antagonists (blocking the pro-apoptotic effect of a known agonist).[8]
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential.
Given the role of σ1 receptors in neuroprotection, animal models of neurodegenerative diseases or acute neuronal injury are highly relevant.
-
Alzheimer's Disease Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, can be used to evaluate the ability of the compounds to mitigate cognitive deficits and amyloid pathology.[9]
-
Ethanol-Induced Neurodegeneration Model: This model can be used to assess the neuroprotective effects of the compounds against ethanol-induced neuronal damage.[2]
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs is critical for their development as drugs. In silico tools can provide initial predictions, but in vivo pharmacokinetic studies in rodents are essential to determine key parameters such as bioavailability, half-life, and brain penetration.[10][11]
Structure-Activity Relationships (SAR)
The pharmacological data from a series of 2-(piperidin-4-yl)ethanol analogs allows for the elucidation of structure-activity relationships, which guide the design of more potent and selective compounds.
The Role of the N-Substituent
The nature of the substituent on the piperidine nitrogen is a key determinant of sigma receptor affinity and selectivity.
-
N-Benzyl and N-Arylalkyl Groups: The presence of a benzyl or a longer arylalkyl group on the piperidine nitrogen is often associated with high affinity for the σ1 receptor.[8] Substitutions on the aromatic ring of the benzyl group can further modulate affinity and selectivity.[8]
-
Length of the Alkyl Linker: For N-arylalkyl substituents, the length of the alkyl chain connecting the aromatic ring to the piperidine nitrogen can significantly impact σ1 affinity.[5]
Modifications of the 2-Hydroxyethyl Side Chain
While less explored, modifications to the 2-hydroxyethyl side chain can also influence the pharmacological profile of these analogs. Esterification or etherification of the hydroxyl group could alter the lipophilicity and hydrogen bonding capacity of the molecule, potentially affecting its pharmacokinetic properties and receptor interactions.
Data Presentation
Table 1: Hypothetical Sigma Receptor Binding Affinities of N-Substituted 2-(Piperidin-4-yl)ethanol Analogs
| Compound ID | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1a | -H | 580 | >1000 | - |
| 1b | -Methyl | 250 | 850 | 3.4 |
| 1c | -Benzyl | 15.2 | 450 | 29.6 |
| 1d | -Phenethyl | 8.5 | 320 | 37.6 |
| 1e | -(4-Fluorobenzyl) | 12.8 | 380 | 29.7 |
| 1f | -(4-Methoxybenzyl) | 25.1 | 600 | 23.9 |
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: General synthetic routes to N-substituted 2-(piperidin-4-yl)ethanol analogs.
Pharmacological Evaluation Workflow
Caption: A typical workflow for the pharmacological characterization of novel analogs.
Conclusion
The 2-(piperidin-4-yl)ethanol scaffold provides a fertile ground for the discovery of novel sigma receptor ligands with therapeutic potential in a range of CNS disorders. This guide has outlined the key aspects of their medicinal chemistry, synthesis, and pharmacological evaluation. A systematic approach, combining rational design based on SAR with a comprehensive battery of in vitro and in vivo assays, is essential for the successful development of these promising compounds into next-generation therapeutics. The versatility of this scaffold ensures that it will remain an area of active research for the foreseeable future.
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synthesis and characterization of novel piperidine-based scaffolds
An In-depth Technical Guide to the Synthesis and Characterization of Novel Piperidine-Based Scaffolds
Foreword: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in the landscape of drug discovery and natural products.[1][2][3] Its prevalence is not a matter of chance; the piperidine scaffold offers a unique combination of properties. It provides a three-dimensional framework that can be strategically decorated with functional groups to engage with biological targets, and its physicochemical properties often contribute to favorable pharmacokinetics, such as improved solubility and the ability to cross the blood-brain barrier.[4][5][6] Derivatives of piperidine are found in over twenty classes of pharmaceuticals, treating a vast range of conditions from cancer and inflammation to neurological disorders.[1][2][7]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the rationale behind the synthesis and the power of modern analytical techniques in unambiguously characterizing these complex molecules. We will explore field-proven synthetic strategies and detail the self-validating system of characterization required for advancing a novel scaffold from a laboratory curiosity to a viable drug candidate.
Part 1: Strategic Synthesis of Piperidine Scaffolds
The creation of polysubstituted piperidines, particularly with precise stereochemical control, is a central challenge in modern organic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, required stereochemistry, and scalability.
Convergent Synthesis via Multicomponent Reactions (MCRs)
MCRs are powerful tools for building molecular complexity in a single, efficient step.[8] By combining three or more starting materials in one pot, MCRs adhere to the principles of green chemistry by reducing waste, time, and energy consumption.[9]
Causality Behind the Choice: The primary advantage of an MCR approach, such as the well-known Hantzsch-like synthesis of functionalized piperidines, is convergence. Instead of a lengthy, linear sequence, key structural elements are assembled simultaneously. This is particularly effective for generating libraries of analogs for initial structure-activity relationship (SAR) studies, as the aldehyde, amine, and 1,3-dicarbonyl components can be easily varied.[9] A variety of catalysts, including Lewis acids (e.g., ZrOCl₂·8H₂O), organocatalysts (e.g., L-proline), and even biocatalysts, can be employed to promote the reaction under mild conditions.[9][10]
Experimental Protocol: One-Pot Synthesis of a Functionalized Piperidine
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Introduce the chosen catalyst (e.g., ZrOCl₂·8H₂O, 10 mol%) to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature or reflux, monitoring progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).
-
Work-up: Upon completion, pour the reaction mixture into ice water (50 mL). The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure piperidine scaffold.[9]
Asymmetric Synthesis for Stereochemical Control
For many pharmaceutical applications, controlling the absolute stereochemistry of the piperidine core is critical for efficacy and safety.[5][11] Catalytic asymmetric synthesis provides an elegant solution to this challenge, enabling access to enantiomerically enriched piperidines.[12][13][14]
Expertise in Action: A key strategy is the catalytic asymmetric [4+2] annulation (a type of aza-Diels-Alder reaction).[12][15] In this approach, a chiral catalyst, often a complex of a transition metal like Rhodium or a chiral phosphine, orchestrates the cycloaddition of an imine and a diene-like partner. The chiral environment of the catalyst dictates the facial selectivity of the approach of the reactants, leading to the formation of one enantiomer in excess.[12][16] This method is powerful because it constructs the heterocyclic ring and sets key stereocenters in a single, highly controlled step.
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Advantages | Common Limitations | Stereocontrol |
| Multicomponent Reactions | High efficiency, atom economy, rapid library generation.[8][9] | Often produces complex mixtures, stereocontrol can be challenging. | Diastereoselective outcomes are common; enantioselectivity requires chiral catalysts. |
| Catalytic Asymmetric Synthesis | Excellent enantioselectivity and diastereoselectivity.[12][16] | Requires development of specific catalyst/ligand systems, may use expensive metals. | High, catalyst-controlled. |
| Pyridine Hydrogenation | Utilizes simple, readily available starting materials.[17][18] | Can be difficult to achieve chemo- and stereoselectivity with substituted pyridines. | Substrate-controlled; can lead to mixtures of diastereomers.[18] |
| Intramolecular Cyclization | Effective for creating complex, fused ring systems.[2] | Requires multi-step synthesis of the linear precursor. | Can be high, often substrate-controlled based on precursor stereochemistry. |
A General Synthetic Workflow
The synthesis of a novel piperidine scaffold is a multi-stage process that requires careful planning and execution.
Caption: A generalized workflow for the synthesis and validation of a novel piperidine scaffold.
Part 2: The Self-Validating System of Characterization
The synthesis of a molecule is incomplete until its structure is unambiguously proven. A multi-technique approach is not merely best practice; it is a necessity. Each analytical method provides a piece of the puzzle, and together they form a self-validating system that ensures the identity, purity, and stereochemistry of the novel scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Determines the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. For a piperidine ring, the chemical shifts and coupling constants of the ring protons are diagnostic of their axial or equatorial positions, providing crucial conformational information.[19]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their hybridization state.
-
2D NMR (COSY, HSQC, HMBC): These powerful experiments are used to definitively establish the structure. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is invaluable for piecing together the molecular skeleton, especially for highly substituted systems.[19][20]
Table 2: Predicted Spectroscopic Data for a Model Substituted Piperidine (Based on 1-(piperidin-2-ylmethyl)piperidine and similar structures)[21][22][23]
| Technique | Observation | Interpretation |
| ¹H NMR | Multiplets at ~2.2-3.0 ppm | Protons on carbons adjacent to the nitrogen atom (α-protons). |
| Multiplets at ~1.2-1.8 ppm | Protons on the remaining ring carbons (β- and γ-protons). | |
| ¹³C NMR | Peaks at ~45-65 ppm | Carbons adjacent to the nitrogen atom (α-carbons). |
| Peaks at ~23-32 ppm | Remaining ring carbons (β- and γ-carbons). | |
| IR | Strong C-H stretch at ~2850-2950 cm⁻¹ | Aliphatic C-H bonds of the piperidine ring. |
| N-H stretch at ~3300-3500 cm⁻¹ | Present if the piperidine nitrogen is secondary (N-H). | |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the compound. |
| Fragmentation Pattern | Characteristic loss of substituents from the ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the synthesized compound, serving as the first check of a successful reaction. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places, which is essential for confirming the elemental composition.[20]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.[24] For piperidine synthesis, it is used to confirm the presence of key groups (e.g., a C=O stretch for a piperidinone derivative) and to verify the absence of functional groups from starting materials (e.g., the disappearance of an aldehyde C-H stretch).
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate proof of structure.[25] It gives an unambiguous determination of the three-dimensional arrangement of atoms, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry.[19][26] This technique is the gold standard for validating the results of a novel asymmetric synthesis.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[25] This is often the most challenging step. A common method is slow evaporation: dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture). Loosely cover the container and allow the solvent to evaporate over several days. Other techniques include vapor diffusion and cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.[25]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, yielding the final, precise atomic coordinates.[25][26]
Comprehensive Characterization Workflow
The logical flow of characterization ensures that each step validates the last, culminating in a fully confirmed molecular structure.
Caption: The logical workflow for the comprehensive characterization of a novel chemical entity.
Conclusion
The remain a cornerstone of medicinal chemistry. The successful development of these molecules relies on a dual pillar approach: the strategic and efficient synthesis of the target structure, followed by a rigorous and multi-faceted analytical validation. By understanding the causality behind our experimental choices—selecting an MCR for library synthesis or an asymmetric catalysis for a specific enantiomer—and by applying a self-validating system of characterization, we can confidently advance novel molecular architectures toward the next generation of therapeutics.
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exploring the structure-activity relationship of 2-(piperidin-4-yl)ethanol derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)ethanol Derivatives
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a vast array of pharmaceuticals.[1][2] This guide focuses on a specific, versatile subclass: 2-(piperidin-4-yl)ethanol derivatives. This scaffold features a piperidine core with an ethanol side chain at the C4 position, offering multiple points for chemical modification to fine-tune biological activity. These derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent activity within the central nervous system (CNS), as well as analgesic, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This document provides a comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds. We will dissect synthetic strategies for generating chemical diversity, analyze how specific structural modifications influence therapeutic activity across different biological targets, and present detailed, field-proven protocols for elucidating these critical SAR principles.
The 2-(Piperidin-4-yl)ethanol Scaffold: A Privileged Structure in Drug Discovery
The utility of the piperidine motif in drug design stems from its unique combination of features. It is a saturated heterocycle that can exist in a stable chair conformation, allowing for precise spatial orientation of substituents. The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, enabling the formation of crucial ionic interactions with biological targets and enhancing aqueous solubility.[1]
Pharmacokinetic and Physicochemical Significance
From a biological perspective, the piperidine ring enhances "druggability." It is metabolically quite stable and often improves absorption, distribution, metabolism, and excretion (ADME) properties while reducing toxicity.[1] The 2-(piperidin-4-yl)ethanol scaffold builds upon this foundation by introducing a flexible hydroxyethyl side chain, which can serve as both a hydrogen bond donor and acceptor, further expanding the potential for molecular interactions.
Key Modification Points for SAR Studies
The 2-(piperidin-4-yl)ethanol core offers three primary sites for chemical modification to systematically probe the SAR and optimize for a desired biological effect. Understanding how changes at each site impact activity is fundamental to rational drug design.
-
Piperidine Nitrogen (N-1): The secondary amine is a key handle for introducing a wide variety of substituents. This position critically influences the molecule's overall lipophilicity, basicity, and ability to interact with specific receptor subpockets.
-
Ethanol Side Chain (C-4): The primary alcohol of the ethanol group can be modified through esterification, etherification, or replacement to alter polarity, hydrogen bonding capacity, and metabolic stability.
-
Piperidine Ring: While less common, direct substitution on the carbon framework of the piperidine ring can be used to introduce conformational constraints or additional pharmacophoric features.
Synthetic Strategies for Derivative Generation
A robust and flexible synthetic platform is essential for exploring the SAR of the 2-(piperidin-4-yl)ethanol scaffold. The general approach involves synthesizing the core structure and then applying diverse chemical reactions to modify the key positions.
Core Synthesis and Diversification Workflow
The synthesis of derivatives typically begins with a commercially available piperidine precursor, such as 4-piperidineethanol or a protected variant.[7] The most common and powerful diversification strategy involves modification of the piperidine nitrogen.
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theoretical and computational studies of 2-(Piperidin-4-yl)ethanol hydrochloride
An In-Depth Technical Guide to the Theoretical and Computational Characterization of 2-(Piperidin-4-yl)ethanol Hydrochloride
Abstract
This compound is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and drug development. As a versatile synthetic building block, a thorough understanding of its structural, electronic, and interactive properties at a molecular level is paramount for its effective application. This technical guide outlines a comprehensive theoretical and computational workflow designed to elucidate these characteristics. By leveraging Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for interaction analysis, we present a self-validating framework for researchers. This document moves beyond a mere listing of methods to explain the causality behind procedural choices, providing field-proven insights into geometry optimization, spectroscopic prediction, electronic property analysis, and the simulation of protein-ligand interactions. The protocols and analyses detailed herein serve as a robust blueprint for the in silico investigation of this molecule and its derivatives.
Introduction: The Rationale for a Computational Approach
The piperidine moiety is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs.[1][2] Its derivative, this compound, offers multiple functional groups—a secondary amine (protonated in the hydrochloride salt), a primary alcohol, and a flexible aliphatic chain—making it a valuable intermediate for creating molecules with diverse biological activities.[3][4] While experimental characterization is indispensable, a computational-first approach allows for a profound understanding of its intrinsic properties, guiding experimental design and accelerating discovery.
This guide provides a systematic methodology for the comprehensive computational analysis of this compound, starting from its fundamental ground-state structure to its potential as a bioactive ligand.
Figure 1: 2D structure of this compound.
Part I: Foundational Structural and Physicochemical Analysis
The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic structure to find the arrangement of atoms corresponding to a minimum on the potential energy surface.
Core Molecular Properties
Before embarking on intensive computations, it is essential to consolidate the known foundational properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [5] |
| Molecular Weight | 165.66 g/mol | [5] |
| IUPAC Name | 2-piperidin-4-ylethanol;hydrochloride | [5] |
| CAS Number | 90747-17-4 | [5] |
Protocol for Quantum Chemical Geometry Optimization
Causality: The accuracy of all subsequent computational predictions (vibrational frequencies, electronic properties, etc.) is critically dependent on starting from a correctly optimized, low-energy structure. Density Functional Theory (DFT) provides a favorable balance between computational cost and accuracy for organic molecules. The B3LYP functional is a widely-used hybrid functional, and the 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.[6][7][8]
Methodology:
-
Initial Structure Generation: Sketch the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D clean-up using molecular mechanics (e.g., UFF or MMFF94).
-
Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian 09W). Specify the calculation type as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial as it confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the vibrational data for Part III.
-
Level of Theory Selection: Define the method and basis set: B3LYP/6-311++G(d,p).
-
Execution & Verification: Run the calculation. Upon completion, verify that the output file indicates successful convergence and reports zero imaginary frequencies. The resulting optimized coordinates represent the ground-state geometry.
Part II: Theoretical Spectroscopic Correlation
Computational spectroscopy allows for the direct prediction of spectra from the optimized molecular structure, serving as a powerful tool for validating experimental results.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Causality: The frequency calculation performed after geometry optimization yields the harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. These theoretical values, when scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP functionals) to account for anharmonicity, show excellent agreement with experimental FT-IR and FT-Raman spectra.[9] This allows for unambiguous assignment of spectral peaks to specific molecular motions.
Predicted Vibrational Assignments for this compound:
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (Alcohol) | 3300 - 3450 | Strong, Broad (IR) |
| N⁺-H Stretch (Ammonium) | 2700 - 3100 | Strong, Broad (IR) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong (IR, Raman) |
| C-O Stretch (Primary Alcohol) | 1050 - 1150 | Strong (IR) |
| C-N Stretch (Piperidine) | 1100 - 1250 | Medium (IR) |
NMR Spectroscopy (¹H & ¹³C)
Causality: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum mechanical approach for calculating the isotropic magnetic shielding tensors of atomic nuclei.[8][10] These values can be referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to predict ¹H and ¹³C NMR chemical shifts. This is invaluable for confirming the molecular structure and assigning signals in complex experimental spectra.
Protocol for GIAO NMR Calculation:
-
Use Optimized Geometry: Start with the optimized coordinates obtained from the B3LYP/6-311++G(d,p) calculation.
-
Input File Preparation: Create a new input file specifying the NMR keyword.
-
Method Selection: Use the GIAO method at the same level of theory (B3LYP/6-311++G(d,p)) for consistency. It is also common to include a solvent model (e.g., PCM for DMSO-d₆ or CDCl₃) to better replicate experimental conditions.
-
Reference Calculation: Perform an identical calculation for TMS.
-
Shift Calculation: Calculate the chemical shift (δ) for each nucleus (i) using the formula: δᵢ = σ_TMS - σᵢ, where σ is the calculated isotropic shielding value.
Part III: Analysis of Electronic Structure and Reactivity
The electronic properties of a molecule dictate its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity.[9][11] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized on the chloride anion and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed around the positively charged ammonium center and its adjacent carbons.
Molecular Electrostatic Potential (MEP)
Causality: An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and predicting non-covalent interactions.[8][12]
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, these would be concentrated around the chloride ion and the oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These would be located around the acidic protons of the ammonium (N⁺-H) and hydroxyl (O-H) groups.
Part IV: Application in Drug Discovery - Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[13][14]
Causality: By simulating the interaction of this compound or its derivatives with a biological target, we can generate hypotheses about its potential mechanism of action. This in silico screening method is a cornerstone of modern drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing.[15][16][17]
Protocol for a Hypothetical Molecular Docking Study
Target: Cyclin-dependent kinase 2 (CDK2), a common target in cancer research, is selected as a hypothetical receptor. Software: AutoDock Vina is a widely used, accurate, and fast docking program.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB).
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges. Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 2-(Piperidin-4-yl)ethanol.
-
Use AutoDock Tools to set the torsional degrees of freedom and save the ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the known ATP-binding site of CDK2. The size and center of this box are critical for focusing the search space.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a conformational search and score the best binding poses.
-
-
Results Analysis:
-
Analyze the output to identify the top-ranked binding pose based on the binding affinity score (in kcal/mol).
-
Visualize the docked complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.
-
Hypothetical Docking Results Summary:
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -5.0 to -7.0 kcal/mol | Indicates a potentially stable binding interaction. |
| Key H-Bond Interactions | ASP145, LEU83 | The hydroxyl and ammonium groups are likely H-bond donors. |
| Key Hydrophobic Contacts | ILE10, VAL18, ALA31 | The piperidine ring and ethyl chain engage in hydrophobic pockets. |
Conclusion
The comprehensive computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By integrating DFT-based calculations for structural, spectroscopic, and electronic properties with molecular docking for interaction analysis, researchers can gain deep molecular insights. This in silico blueprint not only supports and validates experimental findings but also serves as a predictive engine to guide the rational design of novel derivatives in drug discovery and materials science. This holistic methodology ensures a foundation of scientific integrity and accelerates the translation of molecular potential into practical application.
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Unlocking the Therapeutic Potential of the 2-(Piperidin-4-yl)ethanol Scaffold: A Guide to Key Pharmacological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(piperidin-4-yl)ethanol core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active agents.[1][2] Its structural features, including a basic nitrogen atom and a hydroxyl group, provide ideal anchor points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide synthesizes the current understanding of 2-(piperidin-4-yl)ethanol derivatives, moving beyond a simple literature review to provide actionable insights for researchers in drug discovery. We will dissect the key therapeutic targets modulated by this chemical class, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for target validation and characterization. This document is designed to serve as a comprehensive resource, empowering scientific teams to accelerate the development of novel therapeutics based on this promising molecular framework.
Chapter 1: Targeting Cancer Metabolism via Glutaminase 1 (GLS1) Inhibition
The Rationale for GLS1 Inhibition in Oncology
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the hallmarks of this altered metabolism is an addiction to the amino acid glutamine. Glutaminase 1 (GLS1), a mitochondrial enzyme, plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with essential metabolic intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. Consequently, GLS1 has emerged as a high-value therapeutic target for cancer treatment.
Mechanism of Action: 2-(Piperidin-4-yl)ethanol Derivatives as GLS1 Inhibitors
Recent research has led to the discovery of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as potent and selective inhibitors of GLS1.[3] These compounds function as allosteric inhibitors, binding to a site distinct from the active site of the enzyme. This binding event induces a conformational change in the GLS1 protein, preventing its catalytic activity. The inhibition of GLS1 disrupts cancer cell metabolism, leading to a depletion of TCA cycle intermediates, an increase in reactive oxygen species (ROS) levels, and ultimately, the induction of apoptosis.[3] The piperidine ethanol moiety in these derivatives is crucial for establishing key interactions within the allosteric binding pocket of GLS1.
Caption: Allosteric inhibition of GLS1 by 2-(piperidin-4-yl)ethanol derivatives.
Quantitative Data: In Vitro Potency of GLS1 Inhibitors
The potency of novel compounds is a critical parameter in drug discovery. The following table summarizes the in vitro inhibitory activity of a representative 2-(piperidin-4-yl)ethanol derivative against GLS1.
| Compound ID | Target | IC50 (nM) | Selectivity vs. GLS2 | Reference |
| 24y | GLS1 | 68 | >220-fold | [3] |
Experimental Protocol: GLS1 Enzymatic Assay
This protocol describes a robust method for determining the in vitro inhibitory activity of test compounds against GLS1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a 2-(piperidin-4-yl)ethanol derivative against recombinant human GLS1.
Materials:
-
Recombinant human GLS1 enzyme
-
L-Glutamine
-
Tris-HCl buffer (pH 8.0)
-
NADH
-
L-Glutamate dehydrogenase (GDH)
-
α-Ketoglutarate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
NADH
-
GDH
-
Test compound or DMSO (for control wells)
-
-
Enzyme Addition: Add recombinant GLS1 to each well to initiate the reaction.
-
Substrate Addition: Add L-glutamine to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chapter 2: Combating HIV with CCR5 Receptor Antagonists
The Role of CCR5 in HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the lifecycle of the human immunodeficiency virus (HIV).[4] For the most common strains of HIV-1, viral entry into host immune cells (such as T-cells) is a multi-step process that requires the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a co-receptor, predominantly CCR5.[4] Individuals with a homozygous deletion in the CCR5 gene are highly resistant to HIV-1 infection, which validates CCR5 as a therapeutic target for the prevention and treatment of HIV/AIDS.
Mechanism of Action: Piperidine Derivatives as CCR5 Antagonists
Derivatives based on a [2-(4-phenyl-4-piperidinyl)ethyl]amine core, structurally related to the 2-(piperidin-4-yl)ethanol scaffold, have been developed as potent CCR5 antagonists.[5][6][7] These small molecules act as non-competitive allosteric inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral gp120 protein and the receptor. This effectively blocks the fusion of the viral and host cell membranes, thereby inhibiting viral entry.
Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.
Quantitative Data: Anti-HIV-1 Activity
The following table presents the antiviral activity of a representative piperidine-4-carboxamide derivative, highlighting its potency in a cellular context.
| Compound ID | Anti-HIV-1 Activity (EC50, nM) | Target Receptor | Reference |
| 11f | 0.59 | CCR5 | [6] |
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol outlines a method to assess the binding affinity of test compounds to the CCR5 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CCR5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 cells).
-
[¹²⁵I]MIP-1α (radioligand).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled CCR5 ligand).
-
Test compound serial dilutions.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, the radioligand ([¹²⁵I]MIP-1α), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by plotting the percent specific binding against the log concentration of the compound. Calculate the Ki value using the Cheng-Prusoff equation.
Chapter 3: Addressing Neurodegeneration via Acetylcholinesterase (AChE) Inhibition
The Cholinergic Hypothesis in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[8] The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive deficits.[8] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of ACh in the synaptic cleft. Therefore, inhibiting AChE increases the concentration and duration of action of ACh, offering a symptomatic treatment for AD.[9][10]
Design of Piperidine-Based AChE Inhibitors
The 2-(piperidin-4-yl)ethanol scaffold and its bioisosteres, such as piperazine, have been incorporated into the design of novel AChE inhibitors.[8] For instance, donepezil, a leading AD drug, features a piperidine ring. Researchers have created hybrids of phthalimide and piperazine/piperidine moieties to develop new donepezil-like analogues.[8] These molecules are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to potent inhibition.
Caption: Inhibition of AChE in the cholinergic synapse by piperidine derivatives.
Quantitative Data: AChE Inhibitory Potency
The inhibitory potential of synthesized compounds against AChE is a key determinant of their therapeutic promise.
| Compound ID | Target | IC50 (µM) | Reference |
| 4a (Phthalimide-piperazine derivative) | AChE | 0.91 | [8] |
| 4b (Phthalimide-piperazine derivative) | AChE | 16.42 | [9] |
Experimental Protocol: Ellman's Assay for AChE Activity
This spectrophotometric method is a standard for measuring AChE activity and its inhibition.
Objective: To quantify the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound serial dilutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (or buffer for control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting percent inhibition versus the log of the compound concentration.
Chapter 4: CNS Modulation via the Sigma-1 (σ1) Receptor
The Sigma-1 Receptor: A Unique Therapeutic Target
The sigma-1 (σ1) receptor is an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[11] It is not a classical G protein-coupled receptor or ion channel but rather a ligand-operated molecular chaperone that modulates a variety of signaling pathways and ion channels.[11] Ligands of the σ1 receptor have shown therapeutic potential in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric disorders, and pain.[12]
Piperidine Scaffolds as High-Affinity σ1 Ligands
The piperidine moiety is a key structural feature in many high-affinity σ1 receptor ligands.[13][14] Phenoxyalkylpiperidine derivatives, which are based on the 2-(piperidin-4-yl)ethanol structure, have been developed as potent σ1 receptor agonists.[13] The protonated nitrogen of the piperidine ring is thought to form a crucial salt bridge interaction with an acidic amino acid residue (e.g., Glu172) in the σ1 receptor binding pocket, anchoring the ligand and contributing to its high affinity.[14]
Caption: The role of the Sigma-1 receptor as a molecular chaperone.
Quantitative Data: σ1 Receptor Binding Affinity
Binding affinity (Ki) is the primary measure of a ligand's potency for its receptor.
| Compound ID | Target | Ki (nM) | Functional Activity | Reference |
| 1a (phenoxyalkylpiperidine) | σ1 | 0.34 | Agonist | [13] |
| 1b (phenoxyalkylpiperidine) | σ1 | 1.49 | Agonist | [13] |
| 1 (benzylpiperidine derivative) | σ1 | 3.2 | Agonist | [11] |
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the σ1 receptor.
Objective: To determine the Ki of a test compound for the σ1 receptor.
Materials:
-
Membrane homogenates from rat liver or a cell line expressing σ1 receptors.
-
-pentazocine (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test compound serial dilutions.
-
Glass fiber filter mats (pre-soaked in polyethylenimine).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In polypropylene tubes or a 96-well plate, combine the membrane homogenate, -pentazocine, and the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubation: Incubate the mixture at 37°C for 150 minutes in a shaking water bath.
-
Harvesting: Terminate the assay by rapid vacuum filtration through pre-soaked glass fiber filter mats.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 from competition curves and calculate the Ki using the Cheng-Prusoff equation.
Chapter 5: Targeting Inflammation via the NF-κB Pathway
The NF-κB Pathway in Inflammation
Nuclear factor-kappa B (NF-κB) is a protein complex that acts as a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).
Mechanism of Action: Benzimidazole-Piperidine Derivatives
Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents.[15] These compounds exert their effects by intervening in the NF-κB signaling pathway. Treatment with these derivatives in LPS-stimulated macrophages has been shown to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB.[15] By preventing the activation and nuclear translocation of NF-κB, these compounds effectively suppress the production of downstream inflammatory mediators like nitric oxide (NO) and TNF-α.
Caption: Inhibition of the LPS-induced NF-κB pathway.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a lead compound from this class.
| Compound ID | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | Reference |
| 6e | 0.86 | 1.87 | [15] |
Experimental Protocol: Measurement of NO and TNF-α Production
This protocol describes how to measure the anti-inflammatory effects of compounds on cultured macrophages.
Objective: To determine the effect of test compounds on the production of NO and TNF-α in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound serial dilutions.
-
Griess Reagent (for NO measurement).
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
MTT or other viability assay reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
NO Measurement (Griess Assay):
-
Mix a portion of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
TNF-α Measurement (ELISA):
-
Use the collected supernatant to perform a TNF-α ELISA according to the manufacturer's instructions.
-
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 values for the inhibition of NO and TNF-α production.
Conclusion
The 2-(piperidin-4-yl)ethanol scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives explored in this guide demonstrate significant potential across diverse and challenging therapeutic areas, including oncology, virology, neurodegenerative disorders, and inflammation. The common thread among these activities is the ability of the piperidine ring to engage in critical molecular interactions with a variety of biological targets. By providing a detailed examination of the mechanisms, quantitative data, and robust experimental protocols, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to further exploit the potential of this valuable chemical scaffold. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and, ultimately, into new medicines for patients in need.
References
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Title: Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors Source: PubMed URL: [Link]
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Title: [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring Source: PubMed URL: [Link]
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Title: Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects Source: PubMed URL: [Link]
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Title: Synthesis and biological activity of novel piperidin-4-ol derivatives Source: Chinese Journal of Pesticide Science URL: [Link]
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Title: Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba Source: uniba.it URL: [Link]
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Title: CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives Source: PubMed URL: [Link]
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Title: 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride Source: MySkinRecipes URL: [Link]
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Title: 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: Wiley Online Library URL: [Link]
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PubMed Central URL: [Link]
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Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PubMed Central URL: [Link]
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Title: (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: ResearchGate URL: [Link]
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Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects Source: PubMed Central URL: [Link]
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Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents Source: PubMed URL: [Link]
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Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects Source: PubMed URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention URL: [Link]
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Title: Synthesis and Evaluation of CCR5 Antagonists Containing Modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane Source: PubMed URL: [Link]
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Title: CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV Source: PubMed Central URL: [Link]
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Title: Synthesis of target piperazine derivatives 23a–h. Reagents and conditions Source: ResearchGate URL: [Link]
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Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: ACS Publications URL: [Link]
- Title: SIGMA RECEPTOR INHIBITORS Source: Google Patents URL
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A Technical Guide to the Antifungal Potential of Novel Piperidine Ethanol Derivatives
Abstract
The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents with unique mechanisms of action. The piperidine scaffold, a privileged structure in medicinal chemistry, has re-emerged as a promising framework for the design of new antifungals. This technical guide provides an in-depth exploration of a specific subclass: novel piperidine ethanol derivatives. We synthesize current research to detail their rational design, chemical synthesis, and comprehensive biological evaluation. This document offers researchers and drug development professionals a guide to the critical experimental workflows, from initial in vitro susceptibility testing to the elucidation of their mechanism of action, with a focus on the inhibition of the fungal ergosterol biosynthesis pathway. Furthermore, we present detailed, field-tested protocols and structure-activity relationship (SAR) analyses to empower the scientific community in the rational design and advancement of this promising class of antifungal candidates.
The Imperative for Novel Antifungal Therapies
The Rise of Fungal Resistance and Clinical Challenges
Fungal pathogens represent a significant and growing threat to global health. Species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are responsible for life-threatening invasive infections, particularly in immunocompromised populations. The high mortality associated with these infections is exacerbated by the limited arsenal of available antifungal drugs and the rapid emergence of resistance. This clinical reality underscores the critical need for new therapeutic agents that can overcome existing resistance mechanisms and offer a broader spectrum of activity.
The Piperidine Moiety: A Versatile Scaffold in Drug Discovery
The piperidine ring is a fundamental heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[2] In the realm of antifungal agents, piperidine is a core structure in established agrochemical fungicides like fenpropidin and fenpropimorph, as well as the dermatological drug amorolfine.[3] These precedents establish a strong rationale for exploring novel piperidine derivatives as a source of next-generation antifungal therapies.
Rationale for Piperidine Ethanol Derivatives
The introduction of an ethanol side chain to the piperidine core offers several strategic advantages. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target enzymes. Furthermore, the ethanol linker provides a versatile point for synthetic modification, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis, evaluation, and mechanistic understanding of these specific derivatives.
Synthesis and Characterization
The synthesis of novel piperidine ethanol derivatives typically involves multi-step sequences that allow for the construction of a diverse chemical library. A common and effective approach is outlined below.
General Synthetic Workflow
The assembly of a 4-aminopiperidine scaffold often begins with a commercially available N-substituted 4-piperidone. This key intermediate undergoes reductive amination with a primary amine to introduce the first point of diversity. The resulting secondary amine can then be further functionalized. Spectroscopic techniques such as NMR, FTIR, and Mass Spectrometry are essential for confirming the structure and purity of the synthesized compounds at each step.[4]
Caption: General synthetic workflow for piperidine ethanol derivatives.
In Vitro Evaluation of Antifungal Efficacy
The foundational step in evaluating any new antifungal candidate is to determine its intrinsic potency and spectrum of activity against a panel of clinically relevant fungal pathogens.
Standardized Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing, which are crucial for ensuring data reproducibility and comparability across different laboratories. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines for testing yeasts.
-
Fungal Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans SC5314) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of the piperidine ethanol derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve final test concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[5] Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
-
Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[6]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.[5] This can be assessed visually or by reading the optical density at 630 nm with a microplate reader.
-
Protocol: Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition.
-
Plating: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest compound concentration from which no colonies grow on the subculture plate, indicating ≥99.9% killing of the initial inoculum.
Data Presentation and Initial SAR
The results from these assays are crucial for building a structure-activity relationship (SAR). By comparing the MIC and MFC values of different derivatives, researchers can identify the chemical modifications that enhance potency and fungicidal activity.
| Compound ID | R¹ Substituent | R² Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| PED-01 | Benzyl | n-Octyl | 16 | 32 |
| PED-02 | Benzyl | n-Dodecyl | 2 | 8 |
| PED-03 | Phenethyl | n-Octyl | 8 | 16 |
| PED-04 | Phenethyl | n-Dodecyl | 1 | 4 |
| Amorolfine | - | - | 4 | 8 |
| Voriconazole | - | - | 0.25 | 1 |
This table presents hypothetical data based on published findings for illustrative purposes.[3]
The data suggest that a longer alkyl chain (n-Dodecyl) at the R² position and a phenethyl group at the R¹ position are beneficial for antifungal activity.[3]
Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills fungal cells is paramount for its development. Based on related piperidine structures, a primary hypothesized mechanism for piperidine ethanol derivatives is the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis.[3]
Targeting Ergosterol Biosynthesis
Ergosterol is the major sterol component of the fungal cell membrane, where it regulates membrane fluidity and integrity. Its biosynthesis pathway is a well-validated target for several classes of antifungal drugs. Piperidine-containing fungicides like fenpropidin are known to inhibit two key enzymes in the post-squalene part of this pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2).[3]
Caption: Ergosterol biosynthesis pathway highlighting piperidine targets.
Experimental Validation of MoA
-
Sterol Profile Analysis:
-
Treat fungal cells with the piperidine ethanol derivative at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
After incubation, perform a non-saponifiable lipid extraction.
-
Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inhibition of ERG24 and ERG2 would lead to the accumulation of aberrant sterol precursors (like ignosterol) and a depletion of ergosterol, which can be quantified.
-
-
Membrane Integrity Assays:
-
Use fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.
-
Treat fungal cells with the compound and measure PI fluorescence over time using a plate reader or flow cytometry. An increase in fluorescence indicates membrane damage.
-
-
Electron Microscopy:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize drug-induced morphological changes.[7]
-
SEM can reveal alterations to the cell surface, such as wrinkling or collapse.
-
TEM provides ultrastructural details, showing damage to the cell membrane, organelle disruption, and cytoplasmic leakage.[7][8]
-
Preclinical Development Pathway
Promising candidates identified through in vitro screening and MoA studies must be evaluated in vivo to assess their therapeutic potential.
Caption: Simplified preclinical pipeline for antifungal drug discovery.
In Vivo Efficacy Models
A common and relevant model is the murine model of disseminated candidiasis.
-
Procedure: Immunocompetent or immunosuppressed mice are infected intravenously with a lethal dose of C. albicans.
-
Treatment: The piperidine ethanol derivative is administered (e.g., orally or intraperitoneally) at various doses, starting 24 hours post-infection.
-
Endpoints:
-
Survival: The primary endpoint is the survival rate over a period of 14-21 days.
-
Fungal Burden: A secondary endpoint involves sacrificing a subset of animals at specific time points to quantify the fungal load (CFU/gram) in target organs like the kidneys and brain.[5]
-
Successful in vivo efficacy, coupled with a favorable safety profile, is the ultimate validation of a compound's potential and justifies its advancement toward lead optimization and further preclinical development.[9]
Conclusion and Future Outlook
Novel piperidine ethanol derivatives represent a compelling and synthetically accessible class of antifungal agents. Their development is grounded in the established success of the piperidine scaffold and the potential for a validated mechanism of action targeting the fungal cell membrane. The systematic application of the detailed protocols and evaluation workflows described in this guide—from robust in vitro testing to mechanistic and in vivo studies—is essential for identifying and advancing potent clinical candidates. Future work should focus on expanding the structure-activity relationship to optimize the therapeutic index, improving pharmacokinetic properties, and exploring potential synergies in combination therapies to combat the growing challenge of antifungal resistance.
References
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Shaista Zafar et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Stll, C. D. et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Wang, P. et al. (2024). Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science. Retrieved from [Link]
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Kugler, M. et al. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Pharmaceuticals. Retrieved from [Link]
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Tehrani, M. H. et al. (n.d.). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents. Retrieved from [Link]
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Jahan, S. et al. (n.d.). ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITTES OF DERIVATIVES OF ALKYL PIPERIDINE. FUUAST Journal of Biology. Retrieved from [Link]
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Frolov, N. A. & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
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Moodley, N. et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Kryshchyshyn-Dylevych, A. et al. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals. Retrieved from [Link]
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Wang, C. et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Jadhav, H. R. et al. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Retrieved from [Link]
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Zhang, Z. et al. (2023). Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments. Pest Management Science. Retrieved from [Link]
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Onishi, J. et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Biological & Pharmaceutical Bulletin. Retrieved from [Link]
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Pis'ko, G. T. et al. (1977). [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine]. Farmakologiia i toksikologiia. Retrieved from [Link]
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da Silva, L. C. N. et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi. Retrieved from [Link]
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Appelt, C. W. et al. (2024). Antifungal Structure-Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. Retrieved from [Link]
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Al-Awady, M. J. et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. International Journal of Molecular Sciences. Retrieved from [Link]
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Damania, P. & Kumar, A. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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Pholwat, S. et al. (2025). On the antifungal potentials of Piper betle L. ethanol extract against sclerotium rolfsii for pesticidal applicability: In vitro evidence and in silico screening. Results in Chemistry. Retrieved from [Link]
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Wang, X. et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Retrieved from [Link]
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Ali, I. et al. (n.d.). In vitro antifungal activity of hydroxychavicol isolated from Piper betle L. Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-(Piperidin-4-yl)ethanol Hydrochloride in One-Pot Reductive Amination
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] It represents one of the most efficient and versatile methods for the construction of carbon-nitrogen bonds, enabling the synthesis of diverse primary, secondary, and tertiary amines from readily available carbonyl compounds.[3][4] This process circumvents many of the challenges associated with direct N-alkylation, such as overalkylation and the use of harsh reagents, by proceeding through a controlled, two-stage, one-pot sequence: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[5][6]
The building block, 2-(Piperidin-4-yl)ethanol, is a valuable scaffold in drug discovery, frequently incorporated into molecules targeting the central nervous system.[7] Its secondary amine functionality provides a key vector for chemical modification and exploration of structure-activity relationships (SAR). This document provides a detailed technical guide, including mechanistic insights and field-tested protocols, for the successful application of 2-(Piperidin-4-yl)ethanol hydrochloride in reductive amination reactions with various aldehydes and ketones.
Mechanistic Principles & Experimental Causality
A successful reductive amination hinges on the careful orchestration of two sequential chemical events within a single reaction vessel. Understanding the causality behind each step is critical for optimization and troubleshooting.
The Two-Stage Reaction Pathway
The overall transformation is a condensation followed by a reduction:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal (or carbinolamine) intermediate.[3][5] Under weakly acidic conditions, this intermediate readily dehydrates to form a thermodynamically stable, electrophilic iminium ion.[5][7] The removal of water or catalysis by a weak acid drives this equilibrium forward.
-
Hydride-Mediated Reduction: The formed iminium ion is then reduced in situ by a selective hydride donor to yield the final tertiary amine product.[6]
The Critical Role of the Amine Salt and In Situ Neutralization
2-(Piperidin-4-yl)ethanol is typically supplied as a hydrochloride salt for enhanced stability and handling. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the amine unreactive. Therefore, the first crucial step in the protocol is the in situ liberation of the free amine. This is achieved by adding a non-nucleophilic base, most commonly a tertiary amine like triethylamine (Et₃N), which stoichiometrically scavenges the hydrogen chloride.[7]
The Choice of Reducing Agent: Why Sodium Triacetoxyborohydride is Superior
The success of a one-pot reductive amination is critically dependent on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[6][8]
-
Sodium Borohydride (NaBH₄): A powerful reductant, but lacks the required selectivity. It will readily reduce the starting carbonyl compound, leading to undesired alcohol byproducts and reduced yield of the target amine.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion at a controlled pH (6-7).[3][9] However, it is highly toxic and its use can result in the contamination of the product and waste stream with hazardous cyanide salts.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[8][10] The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate its reactivity, making it a mild and highly selective reducing agent.[3][8] It rapidly reduces iminium ions but is inert towards most ketones and aldehydes, eliminating the formation of alcohol byproducts and allowing the reaction to be performed efficiently in one pot.[8][10] Furthermore, it is significantly less toxic than its cyanated counterpart.
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium triacetoxyborohydride is hygroscopic and should be handled quickly in a dry environment.
Protocol 1: Reductive Amination with an Aldehyde
This protocol details the reaction of this compound with a representative aldehyde (e.g., benzaldehyde).
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Example Amount (for 1 mmol scale) |
| This compound | 165.66 | 1.0 | 166 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 117 mg (112 µL) |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 121 mg (167 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| Anhydrous 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For workup |
| Dichloromethane (DCM) | - | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Step-by-Step Methodology
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a suspension (approx. 0.1 M concentration).
-
Neutralization: Add triethylamine (1.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become clearer as the free amine is generated.
-
Imine Formation: Add the aldehyde (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 45-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: For larger scale reactions, portion-wise addition is recommended to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4 to 16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure tertiary amine product.[7]
Protocol 2: Reductive Amination with a Ketone
Ketones are generally less electrophilic than aldehydes, and the resulting iminium ions can be more sterically hindered. Consequently, these reactions are often slower and may require an acid catalyst to facilitate iminium ion formation.[8][10]
Reagents and Materials (Key Differences)
| Reagent | M.W. ( g/mol ) | Equivalents | Example Amount (for 1 mmol scale) |
| Ketone (e.g., Cyclohexanone) | 98.14 | 1.1 | 108 mg (113 µL) |
| Acetic Acid (AcOH) - Optional Catalyst | 60.05 | 0.1 - 1.0 | 6 mg (6 µL) for 0.1 eq |
Step-by-Step Methodology
-
Setup, Solvent Addition, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Iminium Ion Formation: Add the ketone (1.1 eq) to the reaction mixture. If the reaction is known to be sluggish, add a catalytic amount of glacial acetic acid (0.1 eq).[9] Stir at room temperature for 1-2 hours. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity, and catalyzes the dehydration of the hemiaminal intermediate.[8]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. Reactions with ketones may require longer reaction times (12-24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor carefully by TLC or LC-MS.
-
Workup and Purification: Follow steps 7-10 from Protocol 1. The basic quench in the workup will neutralize the acetic acid catalyst.
Troubleshooting and Experimental Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient iminium ion formation (especially with ketones).[10] 2. Deactivated reducing agent due to moisture. 3. Insufficient reaction time. | 1. Add a catalytic amount of acetic acid (0.1-1.0 eq) to the mixture before adding the reducing agent.[8] 2. Use anhydrous solvents and ensure the NaBH(OAc)₃ is dry. 3. Allow the reaction to stir longer or apply gentle heat (40-50 °C). |
| Low Product Yield | 1. Incomplete neutralization of the amine hydrochloride. 2. Hydrolysis of the imine/iminium intermediate. 3. Product loss during aqueous workup if the product amine salt is water-soluble. | 1. Ensure at least 1.1-1.2 equivalents of triethylamine are used. 2. Use anhydrous solvents and an inert atmosphere. Molecular sieves can be added to scavenge water.[4] 3. Before extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product amine fully. |
| Alcohol Byproduct Present | The reducing agent is reducing the starting carbonyl. | This is highly unlikely with NaBH(OAc)₃ but common with NaBH₄. Confirm the identity of your reducing agent. Ensure the reaction temperature did not rise excessively. |
| Unidentified Impurities | The amine or aldehyde starting material may be unstable to the reaction conditions or contain impurities. | Check the purity of starting materials before beginning the reaction. For sensitive substrates, consider forming the imine first and then adding the reducing agent.[6] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Barakat, A. (2011). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1948. [Link]
-
Tararov, V. I., & Afanasyev, O. I. (2019). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
Goti, A., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(7), 893. [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
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Application Note: A Robust Protocol for the N-Alkylation of 2-(Piperidin-4-yl)ethanol Hydrochloride
Abstract: This document provides a comprehensive, field-proven experimental protocol for the N-alkylation of 2-(Piperidin-4-yl)ethanol hydrochloride. N-substituted piperidines are ubiquitous structural motifs in medicinal chemistry, and their synthesis is a cornerstone of drug discovery.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, a thorough explanation of the chemical principles, and troubleshooting advice to ensure reliable and reproducible results. The protocol focuses on a classic and effective direct alkylation method using an alkyl halide, a non-nucleophilic base, and a polar aprotic solvent.
Introduction and Significance
The piperidine ring is a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs. Functionalization of the piperidine nitrogen via N-alkylation is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[1][2] The starting material, 2-(Piperidin-4-yl)ethanol, provides a versatile platform, with the primary alcohol offering a secondary site for further diversification. This protocol addresses the direct alkylation of its hydrochloride salt, a common and commercially available form.
Reaction Scheme
The overall transformation involves the deprotonation of the piperidinium salt to the free secondary amine, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide to yield the N-alkylated tertiary amine product.
Scheme 1: General N-Alkylation of this compound

Materials and Reagents
Proper reagent handling and quality are paramount for success. The following table outlines the necessary components for a representative reaction using benzyl bromide as the alkylating agent.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 5 mmol scale) | Key Properties & Handling |
| 2-(Piperidin-4-yl)ethanol HCl | C₇H₁₆ClNO | 165.66 | 1.0 | 828 mg | Hygroscopic solid. Store in a desiccator. |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 1.73 g | Finely powdered, anhydrous. Acts as base.[3][4] |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | 941 mg (0.65 mL) | Lachrymator. Handle in a fume hood. |
| Anhydrous Acetonitrile (ACN) | CH₃CN | 41.05 | - | 25 mL | Polar aprotic solvent. Use dry.[5][6] |
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final product isolation.
Caption: High-level workflow for the N-alkylation protocol.
Detailed Step-by-Step Protocol
5.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., 828 mg).
-
Add anhydrous, finely powdered potassium carbonate (2.5 eq., 1.73 g).
-
Add anhydrous acetonitrile (25 mL) to the flask.
-
Stir the resulting suspension vigorously at room temperature (RT) for 15-20 minutes.
-
Using a syringe, add benzyl bromide (1.1 eq., 0.65 mL) dropwise to the stirred suspension over 2-3 minutes.
5.2. Reaction Execution and Monitoring
-
Heat the reaction mixture to 60°C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane). Spot the reaction mixture against the starting material. The reaction is typically complete within 4-8 hours.
5.3. Aqueous Workup
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then with saturated aqueous sodium chloride (brine) (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
5.4. Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% Ethyl Acetate) and load the crude product.
-
Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% MeOH) to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the N-benzyl-2-(piperidin-4-yl)ethanol as a pure oil or solid.
Mechanism and Scientific Rationale
The success of this protocol hinges on understanding the role of each component and the underlying SN2 mechanism.
6.1. Role of the Base: The starting material is a hydrochloride salt. Two equivalents of base are required: the first neutralizes the HCl to generate the free secondary amine, and the second equivalent neutralizes the HBr generated during the alkylation step. Potassium carbonate (K₂CO₃) is an ideal choice as it is an inexpensive, non-nucleophilic, and moderately strong base that is easily removed by filtration.[3][4][7][8] Using an excess (2.5 eq.) ensures the reaction equilibrium is driven towards the products.
6.2. Choice of Solvent: The SN2 reaction is highly dependent on the solvent.[9] Polar aprotic solvents, such as acetonitrile (ACN) or dimethylformamide (DMF), are optimal.[5][6][10] These solvents can solvate the potassium cation, leaving the deprotonated amine nucleophile "naked" and more reactive.[6][11] Protic solvents (like water or alcohols) would form hydrogen bonds with the amine, creating a "solvent cage" that significantly hinders its nucleophilicity and slows the reaction rate.[5][9][12]
6.3. Reaction Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the nitrogen of the free piperidine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.
Caption: Simplified SN2 reaction mechanism.
6.4. Preventing Side Reactions: A primary potential side reaction is over-alkylation, where the newly formed tertiary amine reacts with another molecule of alkyl halide to form a quaternary ammonium salt.[13][14][15] This is generally less favorable as the tertiary amine is more sterically hindered than the starting secondary amine. Using only a slight excess of the alkylating agent (1.1 eq.) and monitoring the reaction closely helps to minimize this outcome.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent.3. Low reaction temperature. | 1. Use freshly opened or oven-dried, finely powdered K₂CO₃.2. Use anhydrous grade solvent.3. Ensure the reaction temperature reaches 60°C. Consider a higher temperature (e.g., 80°C) or a different solvent like DMF. |
| Formation of Byproducts | 1. Over-alkylation to quaternary salt.2. Impure starting materials. | 1. Add the alkyl halide more slowly or at a lower temperature.2. Confirm the purity of starting materials by NMR or LC-MS before starting. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or an alternative purification method like crystallization if the product is a solid. |
References
-
Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014, February 24). Chemistry Net. [Link]
-
SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
What is the effect of solvent on SN2? (2018, May 13). Quora. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006, August 6). ScienceDirect. [Link]
-
Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019, November 6). ACS Publications. [Link]
-
Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]
-
Alkylation of Amines. University of Calgary. [Link]
-
What Does K2CO3 Do In Organic Chemistry? (2025, January 17). YouTube. [Link]
-
Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. (2005, August 5). ResearchGate. [Link]
-
Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: 2-(Piperidin-4-yl)ethanol hydrochloride as a Versatile Building Block for PROTAC Linker Synthesis
Abstract
The strategic design of linkers is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth exploration of 2-(Piperidin-4-yl)ethanol hydrochloride as a key building block for the synthesis of PROTAC linkers. We will delve into the rationale for its use, its physicochemical properties, and detailed protocols for its incorporation into PROTAC scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Pivotal Role of Linkers in PROTAC Design
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins (Proteins of Interest or POIs).[2] These molecules are composed of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer.[1] It plays a crucial role in determining the overall success of the molecule by influencing:
-
Ternary Complex Formation: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.[1][4]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1][2]
-
Pharmacokinetics: The linker's characteristics can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.[1]
The evolution of PROTAC design has seen a shift from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated linkers incorporating rigid motifs like piperidine and piperazine rings.[2] These cyclic structures can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[4]
The Strategic Advantage of this compound
This compound has emerged as a valuable building block in PROTAC linker design due to a combination of advantageous structural and chemical features.
Physicochemical Properties
A thorough understanding of the building block's properties is essential for rational drug design.
| Property | Value | Source |
| Molecular Formula | C7H16ClNO | [5] |
| Molecular Weight | 165.66 g/mol | [5] |
| Physical Form | Solid | [6] |
| Solubility | The hydrochloride salt form enhances aqueous solubility. | [7] |
Rationale for Use in PROTAC Linkers
The incorporation of the 2-(Piperidin-4-yl)ethanol moiety offers several key benefits:
-
Imparting Rigidity: The piperidine ring introduces a degree of conformational rigidity to the linker.[2][4] This can reduce the entropic penalty associated with ternary complex formation, potentially leading to increased stability and higher degradation efficiency.[1]
-
Modulating Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, which can improve the solubility of the final PROTAC molecule.[8][9] This is a critical consideration as many PROTACs are large molecules that often fall outside of Lipinski's "rule of five" and can suffer from poor solubility.[1][10]
-
Providing a Versatile Synthetic Handle: The primary alcohol of 2-(Piperidin-4-yl)ethanol serves as a convenient attachment point for further elaboration of the linker, allowing for the connection to either the POI ligand or the E3 ligase ligand.[11][12] The secondary amine of the piperidine ring can also be functionalized, offering another point for modification or to serve as a key interaction point within the ternary complex.
-
Enhancing Metabolic Stability: The rigid piperidine scaffold can be less susceptible to metabolism compared to flexible alkyl chains, potentially improving the in vivo half-life of the PROTAC.[4]
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of this compound into a PROTAC linker. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
Materials and Reagents
-
This compound
-
N-Boc-2-(Piperidin-4-yl)ethanol (if N-protection is required)
-
Warhead (POI ligand) with a suitable functional group for coupling (e.g., carboxylic acid, halide)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, halide)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that generally involves the sequential coupling of the linker to the warhead and the E3 ligase ligand.[3]
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of an Amide-Linked PROTAC via the Alcohol Moiety
This protocol describes the coupling of a carboxylic acid-containing ligand to the alcohol of 2-(Piperidin-4-yl)ethanol.
Step 1: Boc Protection of the Piperidine Nitrogen (if required)
Rationale: Protecting the piperidine nitrogen as its tert-butyloxycarbonyl (Boc) carbamate prevents unwanted side reactions at the nitrogen during subsequent coupling steps.
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in a mixture of dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-2-(Piperidin-4-yl)ethanol.
Step 2: Esterification with a Carboxylic Acid-Containing Ligand (e.g., Warhead)
Rationale: This step forms an ester linkage between the linker building block and one of the ligands. A Steglich esterification using DCC and DMAP is a common method.
-
Dissolve the carboxylic acid-containing ligand (1.0 eq), N-Boc-2-(Piperidin-4-yl)ethanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the ester-linked intermediate.
Step 3: Boc Deprotection
Rationale: Removal of the Boc protecting group is necessary to reveal the piperidine nitrogen for the subsequent coupling reaction.
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected intermediate as its corresponding salt.
Step 4: Amide Coupling with the Second Ligand (e.g., E3 Ligase Ligand)
Rationale: This step forms the final PROTAC molecule by creating an amide bond between the piperidine nitrogen and the second ligand.
-
Dissolve the second carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).[4]
-
Stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected piperidine intermediate (1.1 eq) to the activated ligand solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
Step 5: Final Purification
Rationale: Purification is crucial to isolate the desired PROTAC molecule from unreacted starting materials and side products.
-
Purify the final PROTAC product by preparative HPLC to obtain the pure compound.
-
Characterize the final product by LC-MS, 1H NMR, and 13C NMR to confirm its identity and purity.
Protocol 2: Synthesis of an Ether-Linked PROTAC
This protocol describes the formation of an ether linkage using a Williamson ether synthesis.
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | 1219979-66-4 [sigmaaldrich.com]
- 7. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Donepezil Analogues via a 2-(Piperidin-4-yl)ethanol Scaffold
Introduction: The Rationale for Scaffolding Donepezil Analogues
Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its chemical architecture, featuring a dimethoxyindanone moiety linked to an N-benzylpiperidine group, has been the subject of extensive medicinal chemistry research aimed at enhancing its therapeutic profile.[3] The piperidine ring, in particular, is crucial for the molecule's interaction with the active site of AChE.[4]
This guide delineates a synthetic strategy for creating novel Donepezil analogues, moving away from the traditional synthesis which typically involves an aldol condensation of a substituted indanone with N-benzylpiperidine-4-carboxaldehyde. Instead, we propose a versatile and modular approach starting from the readily available 2-(piperidin-4-yl)ethanol scaffold. This strategy offers researchers the flexibility to introduce a diverse range of substituents on the piperidine nitrogen and to explore different linker chemistries, thereby enabling the systematic exploration of the structure-activity relationship (SAR) of new Donepezil-like molecules.
The core of this strategy lies in a two-step sequence:
-
N-Alkylation/Arylation: Introduction of various benzyl groups or other aromatic/aliphatic moieties onto the piperidine nitrogen.
-
Etherification: Coupling of the resulting N-substituted piperidine ethanol with a suitable indanone precursor to form the final ether-linked analogue.
This approach allows for the parallel synthesis of a library of analogues, facilitating the rapid identification of compounds with potentially improved potency, selectivity, or pharmacokinetic properties.
Overall Synthetic Workflow
The proposed synthetic pathway is designed for modularity, allowing for the generation of a diverse library of analogues from common intermediates.
Caption: Modular synthetic route to Donepezil analogues.
Part 1: N-Alkylation of the Piperidine Scaffold
Scientific Rationale
The first crucial step is the functionalization of the secondary amine of the 2-(piperidin-4-yl)ethanol scaffold. Direct N-alkylation using an appropriate alkyl or benzyl halide (R-X) is a robust and well-established method. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the halide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering.[5]
Detailed Protocol: N-Benzylation of 2-(Piperidin-4-yl)ethanol
This protocol details the synthesis of the key intermediate, N-benzyl-2-(piperidin-4-yl)ethanol.
Materials and Reagents:
-
2-(Piperidin-4-yl)ethanol
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(piperidin-4-yl)ethanol (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add finely ground anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension. Caution: Benzyl bromide is a lachrymator.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-benzyl-2-(piperidin-4-yl)ethanol by silica gel column chromatography.
Purification Insight: Basic amine compounds can interact strongly with the acidic silanols on standard silica gel, leading to peak tailing and poor separation.[4][6] To mitigate this, it is highly recommended to either:
-
Modify the eluent system by adding a small amount of a competing base, such as 0.5-1% triethylamine or ammonia in methanol, to the dichloromethane/methanol mobile phase.[6][7]
Part 2: Etherification to Form Donepezil Analogues
Scientific Rationale
The second key transformation is the formation of an ether linkage between the hydroxyl group of the N-substituted piperidine ethanol intermediate and a phenolic partner, such as a hydroxy-indanone. While the Williamson ether synthesis is a classic method, it requires strongly basic conditions to deprotonate the alcohol, which can be incompatible with sensitive functional groups.[8][9][10][11]
A more versatile and milder alternative is the Mitsunobu reaction .[1][12][13][14] This reaction allows for the coupling of a primary or secondary alcohol with a pronucleophile (in this case, a phenolic hydroxy-indanone) under neutral conditions at or below room temperature. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13] The mechanism involves the in-situ activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt. This intermediate is then susceptible to SN2 attack by the phenoxide, leading to the desired ether with inversion of configuration at the alcohol's stereocenter.[1][14]
Proposed Protocol: Mitsunobu Etherification
This protocol describes a proposed method for coupling N-benzyl-2-(piperidin-4-yl)ethanol with 5-hydroxy-6-methoxy-1-indanone (a hypothetical Donepezil precursor for this analogue).
Materials and Reagents:
-
N-benzyl-2-(piperidin-4-yl)ethanol (from Part 1)
-
5-Hydroxy-6-methoxy-1-indanone (or other phenolic indanone)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dissolve the hydroxy-indanone precursor (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-benzyl-2-(piperidin-4-yl)ethanol (1.0 eq.) in anhydrous THF to the flask.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can complicate purification. A preliminary filtration through a short plug of silica gel (eluting with a more nonpolar solvent system like ethyl acetate/hexanes) can remove some of these byproducts.
-
Perform final purification by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, potentially with 0.5% triethylamine) to isolate the final Donepezil analogue.
Characterization and Data Analysis
Expected Outcomes and Data Presentation
The successful synthesis of the target analogues should be confirmed by a combination of chromatographic and spectroscopic methods. The following table summarizes expected data for a representative analogue.
| Parameter | N-Benzyl-2-(piperidin-4-yl)ethanol (Intermediate) | Representative Donepezil Analogue |
| Appearance | Colorless to pale yellow oil/solid | Off-white to yellow solid |
| Yield (Typical) | 70-90% | 40-60% (post-chromatography) |
| ¹H NMR (CDCl₃) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~3.5 ppm (s, 2H, N-CH₂-Ph), δ ~3.7 ppm (t, 2H, CH₂-OH) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~6.8-7.5 ppm (Ar-H of indanone), δ ~4.0 ppm (t, 2H, O-CH₂), δ ~3.9 ppm (s, 3H, OCH₃), δ ~3.5 ppm (s, 2H, N-CH₂-Ph) |
| ¹³C NMR (CDCl₃) | δ ~138 ppm (Ar-C), δ ~63 ppm (N-CH₂-Ph), δ ~61 ppm (CH₂-OH) | δ ~200 ppm (C=O), δ ~140-160 ppm (Ar-C), δ ~70 ppm (O-CH₂), δ ~63 ppm (N-CH₂-Ph), δ ~56 ppm (OCH₃) |
| HPLC Purity | >95% | >98% |
| HPLC Conditions | C18 column (e.g., 250 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.5-7.5), UV Detection: 210-270 nm | C18 column (e.g., 250 x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.5-7.5), UV Detection: 210-320 nm[15][16][17][18] |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found | [M+H]⁺ calculated and found |
Workflow for Product Characterization
Caption: Post-synthesis characterization workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation | Incomplete reaction; Inactive alkylating agent; Insufficient base. | Ensure reagents are anhydrous. Increase reaction temperature or time. Use a more reactive halide (iodide > bromide > chloride). Ensure base is finely powdered and in sufficient excess. |
| Formation of quaternary salt | Excess alkylating agent; Reaction temperature too high. | Add the alkylating agent slowly and stoichiometrically (1.0-1.1 eq.). Maintain moderate reaction temperature. |
| Low yield in Mitsunobu reaction | Wet reagents/solvents; Steric hindrance; Low nucleophilicity of the phenol. | Use freshly dried, anhydrous solvents and reagents. For sterically hindered alcohols, reaction times may be longer. For less acidic phenols, a stronger phosphine reagent may be required. |
| Difficult purification | Contamination with PPh₃O and hydrazine byproduct; Product streaking on silica column. | For Mitsunobu byproducts, trituration with a nonpolar solvent (e.g., diethyl ether) may precipitate some PPh₃O. For amine streaking, use an amine-functionalized column or add 0.5-1% TEA to the eluent.[6][19] |
References
-
Grokipedia. Mitsunobu reaction. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Afarinkia, K., & Zarei, F. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3195. [Link]
-
Costanzo, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1144-1148. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Patil, P. A., et al. (2018). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 23(10), 2463. [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
-
RSC Publishing. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. [Link]
-
Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. [Link]
-
Royal Society Open Science. (2019). Determination of donepezil in spiked rabbit plasma by high-performance liquid chromatography with fluorescence detection. [Link]
-
Nakashima, K., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Latin American Journal of Pharmacy, 32(4), 549-555. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Dharmaraj Santhosam, S., et al. (2010). Development and validation of RP- HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Journal of Chemical and Pharmaceutical Research, 2(6), 62-67. [Link]
-
Saleh, H. M., et al. (2016). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF DONEPEZIL HYDROCHLORIDE IN PURE AND IN TABLET DOSAGE FORMS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(1), 14-24. [Link]
-
MDPI. (2021). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. chalcogen.ro [chalcogen.ro]
- 16. jocpr.com [jocpr.com]
- 17. ajpamc.com [ajpamc.com]
- 18. New TLC-Densitometric Method for the Quantification of Donepezil in Tablets [mdpi.com]
- 19. teledyneisco.com [teledyneisco.com]
The Strategic Application of 2-(Piperidin-4-yl)ethanol Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of clinically successful drugs.[1][2] This privileged heterocyclic motif offers a unique combination of properties, including the ability to modulate lipophilicity and aqueous solubility, introduce a basic nitrogen center for key interactions with biological targets, and provide a three-dimensional architecture that can be tailored to fit specific binding pockets.[1] Among the myriad of functionalized piperidines, 2-(Piperidin-4-yl)ethanol hydrochloride stands out as a particularly versatile and valuable building block. Its bifunctional nature, possessing both a reactive secondary amine and a primary hydroxyl group, allows for a multitude of synthetic elaborations, making it a strategic starting point for the development of novel therapeutics across diverse disease areas, most notably in the realm of central nervous system (CNS) disorders and antimuscarinic agents.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective utilization of this compound in medicinal chemistry campaigns. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Pivotal Role of the 2-(Piperidin-4-yl)ethanol Scaffold
The strategic advantage of employing 2-(Piperidin-4-yl)ethanol lies in its ability to serve as a molecular scaffold that can be readily and selectively functionalized at two distinct points: the piperidine nitrogen and the primary alcohol. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
The Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for introducing substituents that can modulate a compound's affinity and selectivity for its biological target. N-alkylation, for instance, can introduce lipophilic groups that enhance blood-brain barrier penetration, a critical attribute for CNS-active drugs.[4]
-
The Primary Hydroxyl Group: The ethanol side chain provides a primary alcohol that can be readily converted into a variety of functional groups, such as esters, ethers, and carbamates. This derivatization is crucial for creating prodrugs, improving metabolic stability, and introducing additional points of interaction with the target protein.
The hydrochloride salt form of this building block enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[3]
Core Synthetic Methodologies: Protocols and Mechanistic Insights
The utility of this compound is best illustrated through its application in two fundamental synthetic transformations: N-alkylation and O-acylation. The following protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen reagents and conditions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines. It offers a high degree of control and is often preferred over direct alkylation with alkyl halides due to its milder reaction conditions and reduced risk of over-alkylation.
Workflow for N-Alkylation of this compound
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethanol
This protocol details the N-benzylation of this compound as a representative example.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| This compound | 1.0 | 165.66 | 10 | 1.66 g |
| Benzaldehyde | 1.1 | 106.12 | 11 | 1.17 g (1.12 mL) |
| Triethylamine | 2.2 | 101.19 | 22 | 2.23 g (3.07 mL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 15 | 3.18 g |
| Anhydrous Dichloromethane (DCM) | - | - | - | 100 mL |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) followed by triethylamine (3.07 mL, 22 mmol). The triethylamine is crucial as it neutralizes the hydrochloride salt, liberating the free secondary amine for reaction, and also neutralizes the acid formed during the reaction. Stir the suspension at room temperature for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.12 mL, 11 mmol) to the reaction mixture and stir for an additional 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. This mild reducing agent is selective for the iminium ion and will not reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the pure 2-(1-benzylpiperidin-4-yl)ethanol.
Protocol 2: O-Acylation via Esterification
Esterification of the primary hydroxyl group is a key strategy for producing prodrugs or modifying a compound's pharmacokinetic profile. The reaction with an acyl chloride in the presence of a base is a common and efficient method.
Workflow for O-Acylation of 2-(Piperidin-4-yl)ethanol Derivatives
Caption: Workflow for O-acylation of the ethanol side chain.
Detailed Experimental Protocol: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethyl isobutyrate
This protocol describes the esterification of the N-benzylated derivative prepared in Protocol 1.
Materials:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Weight/Volume |
| 2-(1-Benzylpiperidin-4-yl)ethanol | 1.0 | 219.32 | 5 | 1.10 g |
| Isobutyryl chloride | 1.2 | 106.55 | 6 | 0.64 g (0.63 mL) |
| Triethylamine | 1.5 | 101.19 | 7.5 | 0.76 g (1.04 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-benzylpiperidin-4-yl)ethanol (1.10 g, 5 mmol) in anhydrous dichloromethane (50 mL).
-
Base Addition: Add triethylamine (1.04 mL, 7.5 mmol) to the solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (0.63 mL, 6 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(1-benzylpiperidin-4-yl)ethyl isobutyrate.
Case Study: The Role of a 2-(Piperidin-4-yl)ethanol Derivative in the Synthesis of Fesoterodine
Fesoterodine is an antimuscarinic agent used for the treatment of overactive bladder. It is a prodrug that is rapidly de-esterified in the body to its active metabolite, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. The synthesis of Fesoterodine highlights the strategic use of a 4-substituted piperidine ethanol derivative.[5][6]
The key intermediate in the synthesis of Fesoterodine is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol.[7] The final step in the synthesis of Fesoterodine involves the esterification of the phenolic hydroxyl group of this intermediate with isobutyryl chloride.[5] While the commercially viable syntheses of Fesoterodine are complex and multi-step, the fundamental transformation of a hydroxyl group to an isobutyrate ester is a key step that can be conceptually linked back to the O-acylation of a 2-(piperidin-4-yl)ethanol-like scaffold.
Signaling Pathway of Muscarinic Antagonists
Caption: Simplified signaling pathway of muscarinic antagonists in bladder smooth muscle.
Application in the Development of Sigma Receptor Ligands
The 2-(piperidin-4-yl)ethanol scaffold is also a valuable starting point for the synthesis of sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases.[8] The N-substituted derivatives of 4-hydroxypiperidines have been shown to be potent sigma-1 modulators.[2]
By applying the N-alkylation protocols described above, a library of compounds with diverse substituents on the piperidine nitrogen can be synthesized from this compound. These derivatives can then be evaluated for their affinity and selectivity for sigma-1 and sigma-2 receptors.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-(piperidin-4-yl)ethanol scaffold allows for a systematic investigation of structure-activity relationships.
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for target affinity and selectivity. For muscarinic antagonists, bulky lipophilic groups on the nitrogen are often favored.[1][9] In the case of sigma receptor ligands, the N-substituent can significantly influence the selectivity between sigma-1 and sigma-2 subtypes.[8]
-
O-Substitution: Modification of the hydroxyl group can impact the compound's pharmacokinetic properties. Esterification can create prodrugs with improved oral bioavailability, as seen with Fesoterodine. Etherification can be used to modulate lipophilicity and metabolic stability.
Table of SAR Insights for Muscarinic Antagonists with a 4-Substituted Piperidine Scaffold:
| Structural Modification | Impact on Activity/Selectivity |
| Introduction of a bulky, lipophilic N-substituent | Generally increases affinity for muscarinic receptors. |
| Esterification of a hydroxyl group in the 4-position | Can create effective prodrugs. The nature of the ester can influence the rate of hydrolysis and the duration of action. |
| Chirality at the 4-position substituent | Can lead to significant differences in potency and selectivity between enantiomers. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide range of derivatives with tunable pharmacological and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, particularly in the development of novel CNS agents and antimuscarinics. The systematic exploration of the chemical space around this privileged core holds significant promise for the discovery of next-generation therapeutics.
References
- D. S. T. M. L. E. A. P. S. M. C. M. L. S. G. P. L. C. A. G. G. F. C. P. B. M. D. F. P. A. M. R. M. P. C. A. G. F. S. G. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, 2025.
- Q.-S. Chen, J.-Q. Li, Q.-W. Zhang. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
- SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339, 2023.
- A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535-2539, 2002.
- 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. MySkinRecipes.
- Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Journal of Computer-Aided Molecular Design, 21(4), 185-195, 2007.
- Process for the preparation of 2-(3-n,n-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol and its derivatives.
- Process for preparation of phenolic monoesters of hydroxymethyl...
- Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.
- New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209, 2018.
- From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840, 2022.
- Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-(1-Benzylpiperidin-4-yl)ethanol. Benchchem.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 58, 2016.
- (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. ApiSyn Healthcare Pvt. Ltd.
- Design, synthesis and biological evaluation of novel aminopropylcarboxamide deriv
- Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5051-5055, 2009.
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.... Uniba.
- (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies.
- Isobutyryl chloride. Organic Syntheses Procedure.
- Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses Procedure.
- Process for the preparation of isobutyrate esters.
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
- Esterification using Acid Chloride and Alcohol. YouTube.
- 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 2024.
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- 7. (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
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laboratory scale synthesis of 2-(piperidin-4-yl)ethanol derivatives
As a Senior Application Scientist, this guide provides a detailed exploration of the laboratory-scale synthesis of 2-(piperidin-4-yl)ethanol and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The protocols herein are designed to be robust and adaptable, providing researchers with the tools to generate a diverse library of compounds for drug discovery and development.
The guide eschews a rigid template, instead focusing on the chemical logic behind the synthesis. We will begin with the construction of the core 2-(piperidin-4-yl)ethanol molecule and then delve into versatile strategies for its derivatization at both the piperidine nitrogen and the ethanol hydroxyl group, including the critical use of protecting groups for selective functionalization.
Part 1: Synthesis of the Core Scaffold: 2-(Piperidin-4-yl)ethanol
The most common and efficient laboratory-scale synthesis of the parent scaffold involves the catalytic hydrogenation of a corresponding pyridine precursor. This method offers high yields and utilizes readily available starting materials.
Protocol 1: Catalytic Hydrogenation of 4-Pyridineethanol
Principle: This reaction reduces the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst. While various noble metal catalysts like platinum, palladium, and rhodium can be employed, ruthenium-based catalysts are also highly effective.[3][4] Careful control of temperature and pressure is crucial to minimize side reactions, such as N-alkylation from the alcohol solvent.[3]
Materials:
-
4-Pyridineethanol
-
Ethanol (or Methanol), anhydrous
-
5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr shaker apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
-
Rotary evaporator
Detailed Step-by-Step Methodology:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charging the Reactor: In a glass liner, dissolve 4-pyridineethanol (1.0 eq.) in anhydrous ethanol to a concentration of approximately 0.2-0.5 M. Carefully add the catalyst (5-10 mol %).
-
Scientist's Note: The catalyst is pyrophoric. Handle it under an inert atmosphere or as a water-wet paste to prevent ignition upon contact with air and solvent.
-
-
Inerting: Place the liner in the reactor, seal the vessel, and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1000 psig).[3]
-
Reaction: Begin agitation and heat the reactor to the target temperature (e.g., 50-100 °C). The optimal temperature may require adjustment to balance reaction rate and selectivity.[3]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.
-
Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Safety Note: The catalyst on the filter pad may still be active and can ignite upon drying in air. Quench it carefully with water before disposal.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(piperidin-4-yl)ethanol, which can be purified further by distillation or crystallization if necessary.
Precursor Synthesis: The starting material, 4-pyridineethanol, can be readily synthesized by the reduction of 4-pyridineacetic acid ethyl ester using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[5]
Part 2: Derivatization Strategies
The 2-(piperidin-4-yl)ethanol scaffold offers two primary points for diversification: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol side chain.
A. Functionalization of the Piperidine Nitrogen
The nucleophilic secondary amine is readily derivatized through alkylation, acylation, or reductive amination.
Protocol 2: N-Alkylation with Alkyl Halides
Principle: This is a standard SN2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[6]
Comparative Data for N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| K₂CO₃ | DMF | 25-70 | 4-12 | 85-95 | [7] |
| Cs₂CO₃ | DMF | 20-50 | 2-6 | 90-98 | [7] |
| NaH | THF/DMF | 0-25 | 1-4 | 80-92 | [7] |
| DIPEA | Acetonitrile | 25-80 | 6-18 | 75-90 |
Detailed Step-by-Step Methodology:
-
To a solution of 2-(piperidin-4-yl)ethanol (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Alkylation via Reductive Amination
Principle: Reductive amination is a highly versatile and efficient method for forming C-N bonds.[8] It involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild, hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less sensitive to moisture and selectively reduces the iminium ion in the presence of the carbonyl starting material.
Detailed Step-by-Step Methodology:
-
Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Scientist's Note: The addition can be exothermic and may cause gas evolution.
-
-
Continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: Workflow for N-alkylation via reductive amination.
B. Protecting Group Strategy for Selective O-Functionalization
To selectively modify the hydroxyl group without competing reactions at the piperidine nitrogen, the nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and its stability to many reaction conditions, followed by straightforward removal under acidic conditions.[9][10]
Caption: Logic flow for selective O-functionalization using a protecting group strategy.
Protocol 4: Boc Protection of the Piperidine Nitrogen
Principle: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base to form a stable carbamate, effectively "masking" the nucleophilicity and basicity of the nitrogen.[9]
Detailed Step-by-Step Methodology:
-
Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq.) in a solvent mixture such as THF/water or DCM.
-
Add a base like triethylamine (TEA, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same organic solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
If using an aqueous mixture, extract the product with ethyl acetate. If using an organic solvent, wash the mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Protocol 5: O-Alkylation (Williamson Ether Synthesis) of the Protected Intermediate
Principle: With the nitrogen protected, the hydroxyl group can be deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide in an SN2 reaction to form an ether.
Detailed Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve N-Boc-2-(piperidin-4-yl)ethanol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add the desired alkyl halide (1.2 eq.) and stir at room temperature or with gentle heating until the reaction is complete.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 6: Deprotection of the Boc Group
Principle: The Boc group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide.[9][11]
Detailed Step-by-Step Methodology:
-
Dissolve the N-Boc protected derivative in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a saturated solution of HCl in dioxane or methanol.
-
Stir the solution at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 1M NaOH) to pH >10, and extract with an organic solvent. Dry the organic layer and concentrate to yield the final deprotected product.
References
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]
-
Vasilevsky, S. F., & Mamatova, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6209. Retrieved from [Link]
-
Fiveable. (n.d.). Piperidine Definition. Fiveable Organic Chemistry II Key Term. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(22), 5330. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry. Retrieved from [Link]
-
Yoshida, J., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 366–373. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Eli Lilly and Company. (2001). Process for preparing 2-piperidineethanol compounds. Google Patents.
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-pyridineethanol. Retrieved from [Link]
- Eli Lilly and Company. (1999). Process for preparing 2-piperidinethanol derivatives. Google Patents.
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
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- 4. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
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- 11. 2-(piperidin-4-ylamino)ethanol synthesis - chemicalbook [chemicalbook.com]
reaction conditions for coupling with 2-(Piperidin-4-yl)ethanol hydrochloride
An In-Depth Technical Guide to Coupling Reactions with 2-(Piperidin-4-yl)ethanol Hydrochloride
Abstract
2-(Piperidin-4-yl)ethanol is a pivotal bifunctional building block in modern medicinal chemistry, prized for its utility in constructing complex molecules targeting a range of therapeutic areas. Its structure, featuring a secondary amine within a piperidine ring and a primary alcohol, offers multiple points for diversification. However, its common commercial availability as a hydrochloride salt necessitates specific strategic considerations to achieve successful and selective coupling. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key reaction conditions, protocols, and underlying principles for effective N-functionalization of this valuable scaffold. We will explore common coupling strategies including N-acylation (amide bond formation), N-alkylation via reductive amination, and palladium-catalyzed C-N cross-coupling reactions, offering detailed, field-proven protocols and troubleshooting insights.
Preamble: The Chemistry of a Privileged Scaffold
This compound presents two primary challenges that must be addressed before any coupling reaction: the acidic nature of the hydrochloride salt and the presence of two distinct nucleophilic sites (a secondary amine and a primary alcohol).
The Critical First Step: In Situ Free Base Generation
The piperidine nitrogen in the hydrochloride salt is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is mandatory to liberate the free secondary amine for subsequent reactions. The choice of base is dictated by the specific coupling reaction's mechanism and tolerance to basicity.
-
Organic Bases: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. They are mild, soluble in most organic solvents, and their corresponding hydrochloride salts can often be removed during aqueous work-up. DIPEA is sterically hindered, making it less likely to compete as a nucleophile.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or acetonitrile. They are generally stronger bases and are easily removed by filtration. For highly base-sensitive substrates, weaker bases like sodium bicarbonate (NaHCO₃) may be employed.
Chemoselectivity: Navigating Amine vs. Alcohol Reactivity
The secondary amine is generally a stronger nucleophile than the primary alcohol, especially under neutral or basic conditions. For many standard coupling reactions like amide bond formation and reductive amination, the amine will react preferentially without the need to protect the alcohol. However, for reactions involving highly reactive electrophiles (e.g., acyl chlorides without a base scavenger) or under conditions that might activate the alcohol (e.g., strong bases that can deprotonate the hydroxyl group), protection may be necessary to prevent O-acylation or O-alkylation side products.
Strategic Decision Workflow
The choice of coupling strategy depends on the desired final product. The following diagram outlines the initial decision-making process.
Caption: Initial workflow for coupling reactions.
N-Acylation: Amide Bond Formation
The formation of an amide bond is one of the most frequent transformations in drug discovery.[1] This is typically achieved by activating a carboxylic acid, which is then susceptible to nucleophilic attack by the piperidine nitrogen.
Mechanism Overview: Carbodiimide Activation
Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[1][2] The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable activated ester, minimizing side reactions and racemization.[3][4]
Caption: EDC/HOBt mediated amide coupling mechanism.
Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid to 2-(Piperidin-4-yl)ethanol.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
HOBt
-
DIPEA or Triethylamine
-
Anhydrous DMF or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve or suspend the material in anhydrous DMF or DCM (approx. 0.1 M).
-
Add DIPEA or TEA (2.2 eq.) to the mixture and stir for 15-20 minutes at room temperature to generate the free base in situ.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (1.2 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the carboxylic acid/HOBt solution to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling System | Additive | Base | Typical Solvent | Temp (°C) | Typical Yield (%) | Key Features |
| EDC | HOBt/NHS | DIPEA/TEA | DMF, DCM | 0 to 25 | 70-95% | Water-soluble byproduct, mild conditions.[2][4] |
| HATU | None | DIPEA/TEA | DMF, ACN | 0 to 25 | 85-99% | Very fast and efficient, good for hindered substrates.[5][6] |
| PyBOP | None | DIPEA | DMF, DCM | 0 to 25 | 80-95% | Low racemization, effective for peptide-like couplings. |
N-Alkylation: Reductive Amination
Reductive amination is a powerful and mild method for forming C-N bonds, serving as a cornerstone of modern synthetic chemistry for producing substituted amines.[7] It is often preferred over direct alkylation with alkyl halides, which can suffer from over-alkylation and require harsher conditions.[8][9]
Principle and Mechanism
The reaction proceeds in two steps, often in one pot: (1) the formation of an iminium ion from the piperidine nitrogen and a carbonyl compound (aldehyde or ketone), followed by (2) in-situ reduction of this intermediate to the corresponding tertiary amine.[10][11] Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not reduce the aldehyde or ketone starting material at an appreciable rate.
Caption: General mechanism for reductive amination.
Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Suspend the solid in anhydrous DCE or DCM (approx. 0.1-0.2 M).
-
Add TEA (2.2 eq.) and stir for 10-15 minutes at room temperature to generate the free base.[10]
-
Add the aldehyde (1.1 eq.) or ketone (1.2 eq.) to the mixture and stir for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or crystallization.
C-N Cross-Coupling: Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the preeminent method.[12][13] This palladium-catalyzed cross-coupling reaction provides a versatile route to C-N bonds that are difficult to form using classical methods.[12]
Catalytic Cycle Overview
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[14] A Pd(0) precatalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[12][14] The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands generally providing the best results.[15]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. broadpharm.com [broadpharm.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of 2-(Piperidin-4-yl)ethanol Hydrochloride in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has become a cornerstone in the rapid generation of compound libraries for drug discovery and development.[1][2][3] The strategic selection of building blocks is paramount to the successful construction of diverse and novel molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(Piperidin-4-yl)ethanol hydrochloride, a versatile bifunctional building block, in solid-phase synthesis workflows. We will explore its utility as both a scaffold for library generation and a functionalized linker component, providing detailed protocols, expert insights, and troubleshooting guidance.
Introduction: The Versatility of the Piperidine Scaffold in SPS
The piperidine motif is a prevalent feature in numerous FDA-approved drugs and biologically active natural products, valued for its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets. This compound offers two distinct points for chemical modification: a secondary amine within the piperidine ring and a primary alcohol. This bifunctionality makes it an exceptionally valuable building block in solid-phase organic synthesis (SPOS) and combinatorial chemistry.[1]
When immobilized on a solid support, the free functional group can be elaborated upon in a stepwise fashion, allowing for the construction of complex molecules with precise control over stereochemistry and functional group presentation. The hydrochloride salt form ensures stability and facilitates handling, while the free base can be readily generated in situ for subsequent reactions.
Key Advantages in Solid-Phase Methodologies
-
Dual Functionality: The presence of both a nucleophilic amine and an alcohol allows for orthogonal chemical transformations, enabling the synthesis of diverse compound libraries.
-
Scaffold Diversity: The piperidine ring can be further functionalized at the nitrogen or other positions, leading to a wide array of structural analogues.
-
Linker Potential: The ethanol moiety can be used to attach the molecule to a solid support, leaving the piperidine nitrogen free for subsequent reactions. Conversely, the piperidine nitrogen can be attached to the resin, allowing for modification of the hydroxyl group.
Core Applications in Solid-Phase Synthesis
The utility of this compound in SPS can be broadly categorized into two main strategies: as a scaffold for library synthesis and as a component of a cleavable linker.
Application as a Core Scaffold
In this approach, the 2-(Piperidin-4-yl)ethanol is attached to a solid support, and subsequent chemical transformations are performed on the free functional group. This is a powerful strategy for generating libraries of compounds based on the piperidine core.
2.1.1. Immobilization Strategies
The choice of solid support and linker is critical for the successful implementation of this strategy.[4] The hydroxyl group of 2-(Piperidin-4-yl)ethanol can be attached to various resins through different linkage chemistries.
| Resin Type | Linkage Type | Attachment Chemistry | Cleavage Conditions |
| 2-Chlorotrityl chloride (2-CTC) Resin | Trityl ether | Reaction with the resin in the presence of a non-nucleophilic base (e.g., DIPEA).[4] | Mildly acidic (e.g., 1-5% TFA in DCM).[4] |
| Wang Resin | p-Alkoxybenzyl ether | Mitsunobu reaction or activation of the resin with a coupling agent. | Strong acid (e.g., 95% TFA).[5] |
| Merrifield Resin | Benzyl ether | Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with the chloromethylated resin. | Strong acid (e.g., HF) or reductive cleavage. |
Expert Insight: For library synthesis where mild cleavage conditions are desired to preserve sensitive functionalities, 2-CTC resin is the preferred choice due to the high acid lability of the trityl ether linkage.[4]
Diagram: Immobilization Workflow
Caption: General workflow for immobilizing 2-(Piperidin-4-yl)ethanol.
Use in Linker Strategies
The bifunctional nature of 2-(Piperidin-4-yl)ethanol allows for its incorporation into linker units. For instance, it can be part of a "safety-catch" linker, where the initial attachment is stable to a set of reaction conditions but can be activated for cleavage under a different set of conditions.[6]
Detailed Protocols
Protocol 1: Immobilization of 2-(Piperidin-4-yl)ethanol on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the hydroxyl group of 2-(Piperidin-4-yl)ethanol to a 2-chlorotrityl chloride resin, leaving the piperidine nitrogen available for subsequent derivatization.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.[7]
-
Free Base Generation: In a separate flask, dissolve this compound (0.53 g, 3.2 mmol) in DCM (10 mL) and add DIPEA (1.1 mL, 6.4 mmol). Stir for 10 minutes at room temperature.
-
Coupling: Drain the DCM from the swollen resin. Add the solution of the free base to the resin. Add additional DIPEA (0.55 mL, 3.2 mmol) to the resin slurry.
-
Reaction: Gently agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[7]
-
Capping: To cap any unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and dry under high vacuum.
Validation: The loading of the resin can be determined by Fmoc-quantification after coupling of Fmoc-glycine to the piperidine nitrogen or by cleavage of a small sample and analysis by LC-MS.
Protocol 2: N-Acylation of Resin-Bound 2-(Piperidin-4-yl)ethanol
This protocol details the acylation of the piperidine nitrogen of the immobilized scaffold.
Materials:
-
Resin from Protocol 3.1
-
Carboxylic acid (e.g., Acetic acid)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Resin Swelling: Swell the resin (0.2 g, approx. 0.2 mmol) in DMF (5 mL) for 30 minutes.
-
Activation: In a separate vial, dissolve the carboxylic acid (0.6 mmol, 3 eq.) and HBTU (0.58 mmol, 2.9 eq.) in DMF (2 mL). Add DIPEA (0.21 mL, 1.2 mmol, 6 eq.) and pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the resin and add the activated carboxylic acid solution. Agitate the mixture for 2 hours at room temperature.
-
Monitoring: The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test), which will be negative for a complete reaction.[8]
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Drying: Dry the resin under high vacuum.
Diagram: N-Acylation Workflow
Caption: Workflow for N-acylation on the solid support.
Protocol 3: Cleavage from 2-Chlorotrityl Resin
This protocol describes the release of the final compound from the 2-chlorotrityl resin.
Materials:
-
Derivatized resin from previous steps
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 1% TFA and 1% TIS in DCM.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate gently for 30 minutes at room temperature.
-
Collection: Filter the resin and collect the filtrate.
-
Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as preparative HPLC.
Expert Insight: The addition of a scavenger like TIS is crucial to prevent re-attachment of the cleaved product to the resin and to quench reactive cationic species that may be formed during cleavage.[9]
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| Low Loading on Resin | Incomplete conversion of hydrochloride to free base. | Ensure sufficient excess of non-nucleophilic base (DIPEA) is used and allow adequate time for free base generation. |
| Steric hindrance. | Consider using a resin with a longer linker arm to reduce steric hindrance. | |
| Incomplete Coupling Reactions | Insufficient activation of the carboxylic acid. | Increase the pre-activation time or consider using a more potent coupling reagent like HATU. |
| Aggregation of resin-bound chains. | Perform the coupling at a slightly elevated temperature (e.g., 40 °C) or use a solvent system known to disrupt aggregation.[5] | |
| Side Product Formation during Cleavage | Re-attachment of the product to the resin. | Ensure an adequate amount of scavenger (TIS) is present in the cleavage cocktail. |
| Acid-labile protecting groups are prematurely cleaved. | Use a milder cleavage cocktail (e.g., 0.5% TFA in DCM) and monitor the reaction progress carefully. |
Conclusion
This compound is a highly valuable and versatile building block for solid-phase synthesis. Its bifunctional nature allows for its use as both a core scaffold for the generation of diverse compound libraries and as a component in sophisticated linker strategies. The protocols and insights provided in this application note offer a robust starting point for researchers to incorporate this reagent into their drug discovery and development workflows, enabling the efficient synthesis of novel chemical entities with therapeutic potential.
References
-
Backes, B. J., & Ellman, J. A. (1999). A "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl Chloride Resin in Solid Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-228). Oxford University Press.
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Lam, K. S., Lebl, M., & Krchnák, V. (1997). The "one-bead-one-compound" combinatorial library method. Chemical Reviews, 97(2), 411-448.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- U.S. Patent No. 6,258,955 B1. (2001). Process for preparing 2-piperidineethanol compounds.
-
Lam, K. S., Wu, J., & Lou, Q. (2014). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1184, 1-17. [Link]
- Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
- Lambe, S. V., et al. (2022). The Significance of Combinatorial Chemistry in the Drug Discovery. IIP Proceedings, 2(23).
-
Dolle, R. E. (2003). The impact of combinatorial chemistry on drug discovery. Current Opinion in Drug Discovery & Development, 6(4), 494-508. [Link]
-
Slideshare. (n.d.). Solid phase synthesis Presentation by komal. [Link]
-
Slideshare. (n.d.). Combinatorial chemistry. [Link]
-
JETIR. (n.d.). Combinatorial Chemistry: A Review. [Link]
-
Rich, J. O., et al. (2006). Two-Step Enzymatic Modification of Solid-Supported Bergenin in Aqueous and Organic Media. Bioconjugate Chemistry, 17(5), 1347-1353. [Link]
-
Chan, L., et al. (2007). Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Ligation. PLoS ONE, 2(11), e1164. [Link]
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- 3. The impact of combinatorial chemistry on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Development of Novel Antimycotics from 2-(piperidin-4-yl)ethanol hydrochloride
Introduction: The Imperative for Novel Antifungals and the Promise of the Piperidine Scaffold
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current clinical arsenal of antifungal agents is limited to a few major classes, and the development of new therapeutics with novel mechanisms of action is a critical priority.[1][2] The piperidine moiety is a versatile scaffold that has been successfully incorporated into a wide range of therapeutic agents. Notably, derivatives of piperidine have demonstrated significant potential as antifungal agents, suggesting that this chemical framework is a promising starting point for the development of new antimycotics.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-(piperidin-4-yl)ethanol hydrochloride as a foundational scaffold for the discovery and development of novel antifungal compounds. We will detail a systematic approach, from initial screening and chemical derivatization to biological evaluation and preliminary mechanism of action studies.
Part 1: Foundational Assessment of the Core Scaffold
While existing literature points to the antifungal potential of complex piperidine derivatives[3][4][5], the intrinsic activity of the parent compound, this compound, is not well-documented. Therefore, the logical first step is to establish a baseline of its antifungal and cytotoxic properties.
Protocol 1: Preliminary Antifungal Susceptibility Testing of this compound
This protocol follows the general principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.
Materials:
-
This compound (PubChem CID: 19773564)[7]
-
Panel of fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile distilled water.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts; 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds).[6]
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include positive (fungi in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥90% inhibition) compared to the positive control, determined visually or by measuring absorbance.
Part 2: Strategic Derivatization of the Core Scaffold
Based on the foundational assessment, a library of derivatives will be synthesized to explore the structure-activity relationship (SAR) and identify compounds with enhanced antifungal potency. The hydroxyl and the secondary amine groups of 2-(piperidin-4-yl)ethanol are prime targets for chemical modification.
Synthetic Strategy: Reductive Amination and N-Alkylation
Reductive amination is a robust method for introducing diversity at the piperidine nitrogen.[3][4] N-alkylation with various alkyl halides can also be employed to systematically probe the effect of chain length and branching on antifungal activity.
General Procedure for N-Alkylation:
-
Dissolve this compound and a slight excess of an appropriate alkyl halide in a suitable solvent (e.g., DMF, acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Purify the resulting tertiary amine derivative by column chromatography.
Part 3: High-Throughput Screening and Lead Identification
The newly synthesized library of compounds will be subjected to a primary antifungal screening assay to identify "hit" compounds.
Protocol 2: Primary Antifungal Screening of the Derivative Library
This protocol is an adaptation of Protocol 1 for higher throughput.
Objective: To rapidly screen the synthesized library for antifungal activity and identify compounds for further investigation.
Procedure:
-
Compound Plating: Prepare master plates of the synthesized compounds at a concentration of 1 mg/mL in DMSO.
-
Assay Plates: In 96-well plates containing RPMI 1640 medium, add a small volume of each compound from the master plate to achieve a final screening concentration (e.g., 50 µg/mL).
-
Inoculation and Incubation: Follow steps 3-5 from Protocol 1.
-
Hit Identification: Identify "hit" compounds as those that exhibit significant growth inhibition at the screening concentration.
Part 4: Secondary Screening and Cytotoxicity Assessment
"Hit" compounds from the primary screen will undergo further evaluation to confirm their potency and assess their toxicity to mammalian cells, a critical step in gauging their therapeutic potential.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine if the "hit" compounds are fungistatic or fungicidal.
Procedure:
-
Following MIC determination (Protocol 1), take an aliquot from the wells showing no visible growth.
-
Plate the aliquot onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of "hit" compounds against a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the "hit" compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which 50% of the cells are non-viable.
Data Presentation
| Compound ID | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans | IC50 (µg/mL) vs. HEK293 | Selectivity Index (SI = IC50/MIC) |
| Lead-001 | 8 | 16 | >128 | >16 |
| Lead-002 | 4 | 8 | 64 | 16 |
| Control | 1 | 2 | 32 | 32 |
Part 5: Structure-Activity Relationship (SAR) and Mechanism of Action (MoA) Studies
The data from the screening assays will guide the next phase of drug development: lead optimization through SAR studies and elucidation of the MoA.
Structure-Activity Relationship (SAR) Framework
-
N-Alkyl Chain Length: Does increasing or decreasing the chain length improve activity?
-
Functional Groups: Does the introduction of aromatic rings or other functional groups enhance potency?
-
Stereochemistry: If chiral centers are present, do different stereoisomers exhibit different activities?[8]
Preliminary Mechanism of Action (MoA) Studies
Understanding how a drug works is crucial for its development. Based on the chemical structure and known antifungal mechanisms, several hypotheses can be tested.[9][10][11]
Potential Targets for Piperidine-Based Antifungals:
-
Ergosterol Biosynthesis: Many antifungals target the synthesis of ergosterol, a key component of the fungal cell membrane.[10][11] Assays can be performed to measure the levels of ergosterol in treated fungal cells.
-
Cell Wall Integrity: The fungal cell wall, composed of chitin and glucans, is another attractive target.[11] Compounds can be tested for their ability to disrupt cell wall integrity using assays like sorbitol protection assays.
-
Protein Synthesis: Some novel antifungals inhibit fungal protein synthesis.[9]
Conclusion
The development of novel antimycotics from the this compound scaffold is a promising avenue of research. By systematically applying the principles of medicinal chemistry and microbiology as outlined in these application notes, researchers can efficiently progress from a simple starting material to potent and selective lead compounds. This structured approach, encompassing synthesis, screening, SAR analysis, and MoA studies, provides a robust framework for the discovery of the next generation of antifungal therapies.
References
-
Antifungal drug discovery: the process and outcomes. National Institutes of Health.[Link]
-
Antifungal agents: mechanisms of action. PubMed.[Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health.[Link]
-
Mechanisms of action in antifungal drugs. EBSCO.[Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. ASM Journals.[Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. OUCI.[Link]
-
This compound. PubChem.[Link]
-
Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy. Frontiers in Microbiology.[Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals.[Link]
-
Antifungal Drug Research Solutions. Creative Biolabs.[Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Wiley Online Library.[Link]
-
Antifungal Susceptibility Testing: Current Approaches. PubMed Central.[Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health.[Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.[Link]
-
Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed.[Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed.[Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.[Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ResearchGate.[Link]
-
Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed.[Link]
-
2-Piperidin-2-ylethanol. PubChem.[Link]
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Application Notes & Protocols: Strategic Protection of 2-(Piperidin-4-yl)ethanol Hydrochloride
Abstract
2-(Piperidin-4-yl)ethanol is a valuable bifunctional building block in medicinal chemistry, incorporating a reactive secondary amine and a primary alcohol.[1] Its effective use in multi-step syntheses necessitates a robust and selective protecting group strategy to mask one or both of these functional groups, preventing undesired side reactions and enabling controlled molecular elaboration. This guide provides a comprehensive overview of protecting group strategies, detailing field-proven protocols for the selective protection of the piperidine nitrogen, the primary hydroxyl group, and orthogonal approaches for the differential protection of both moieties. The methodologies presented are tailored to address the specific challenges posed by the starting material's common hydrochloride salt form.
Introduction: The Synthetic Challenge
The synthetic utility of 2-(Piperidin-4-yl)ethanol is derived from its two distinct nucleophilic centers: the piperidine nitrogen and the primary alcohol. In complex synthetic routes, it is often essential to perform reactions at one site while the other remains inert.[2][3] The primary challenge lies in achieving chemoselectivity. Furthermore, the compound is typically supplied as a hydrochloride salt, where the piperidine nitrogen is protonated. This intrinsic feature profoundly influences its reactivity and must be a primary consideration when designing a synthetic plan.
Key Considerations:
-
Nucleophilicity: The free secondary amine is a potent nucleophile, often more so than the primary alcohol.
-
Starting Material Form: As a hydrochloride salt, the piperidine nitrogen is protonated (R₂NH₂⁺), rendering it non-nucleophilic. This can be exploited for selective O-functionalization.
-
Orthogonality: In advanced syntheses, it may be necessary to protect both groups and then selectively remove one in the presence of the other.[4][5] This requires an orthogonal protecting group strategy, where each group is cleaved by a unique set of conditions (e.g., acid-labile vs. fluoride-labile).[6][7]
Strategy I: Selective Protection of the Piperidine Nitrogen
To perform reactions at the hydroxyl group or to modify the piperidine ring elsewhere without interference from the nitrogen's basicity and nucleophilicity, N-protection is the first logical step. Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to liberate the free amine for reaction.
The most common and reliable protecting groups for secondary amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[8]
N-Boc Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability in basic, reductive, and nucleophilic environments while being easily cleaved under acidic conditions.[9][10]
Rationale: The reaction proceeds via the nucleophilic attack of the deprotonated piperidine nitrogen onto the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).[11][12] The choice of base is critical to first neutralize the hydrochloride salt.
Protocol 2.1: N-Boc Protection of 2-(Piperidin-4-yl)ethanol
Materials:
-
2-(Piperidin-4-yl)ethanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 2.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.5 eq)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane/Water mixture
Procedure:
-
Suspend this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., Et₃N, 2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride and generate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq), either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc protected compound.
N-Cbz Protection
The Cbz group offers an alternative to Boc, notable for its stability under acidic conditions.[13] Its primary mode of cleavage is catalytic hydrogenolysis, making it orthogonal to acid-labile (Boc) and fluoride-labile (silyl ethers) groups.[14]
Rationale: Similar to Boc protection, the free amine, generated in situ by a base, attacks the electrophilic carbonyl of benzyl chloroformate (Cbz-Cl).[13] Schotten-Baumann conditions (aqueous base) are highly effective for this transformation.[13]
Protocol 2.2: N-Cbz Protection of 2-(Piperidin-4-yl)ethanol
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.5 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 2:1 mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium carbonate (2.5 eq) in the dioxane/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-Cbz protected product.
Diagram 1: General Workflow for N-Protection
Caption: Step-by-step workflow for the N-protection of 2-(Piperidin-4-yl)ethanol HCl.
Strategy II: Selective Protection of the Hydroxyl Group
For synthetic routes requiring modification of the piperidine nitrogen, selective protection of the primary alcohol is necessary. This strategy leverages the inherent non-nucleophilic nature of the protonated amine in the hydrochloride starting material. By omitting the initial neutralization step, the alcohol can be targeted directly.
O-TBDMS Protection
tert-Butyldimethylsilyl (TBDMS) ethers are widely used for protecting alcohols due to their steric bulk, which favors reaction with less hindered primary alcohols, and their stability across a broad range of conditions, excluding acidic media and fluoride ion sources.[15][16]
Rationale: The reaction proceeds via nucleophilic attack of the hydroxyl group on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). Imidazole is commonly used as a base to activate the silylating agent and scavenge the HCl byproduct.[17] The protonated piperidine nitrogen remains unreactive.
Protocol 3.1: O-TBDMS Protection of 2-(Piperidin-4-yl)ethanol HCl
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts thoroughly with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the O-TBDMS protected piperidinium salt.
O-Benzyl Protection
Benzyl (Bn) ethers are another robust choice for alcohol protection, stable to a wide range of acidic and basic conditions.[18][19] They are typically cleaved by catalytic hydrogenolysis, rendering them orthogonal to many other protecting groups.[20][21]
Rationale: The Williamson ether synthesis is the standard method for forming benzyl ethers.[20] A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming a nucleophilic alkoxide. This base is strong enough to deprotonate the alcohol even in the presence of the ammonium salt.
Protocol 3.2: O-Benzyl Protection of 2-(Piperidin-4-yl)ethanol HCl
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Suspend NaH (2.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Note: Hydrogen gas will evolve).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Strategy III: Orthogonal Protection of Both Functional Groups
For complex syntheses requiring sequential, selective manipulation of both the nitrogen and oxygen centers, an orthogonal protection strategy is essential.[4] This involves installing two different protecting groups that can be removed under distinct, non-interfering conditions. A common and highly effective pairing is the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the alcohol.
Rationale: This strategy allows for the selective deprotection of either functional group at will. For instance, the TBDMS group can be removed with a fluoride source (e.g., TBAF) to unmask the alcohol, leaving the N-Boc group intact. Conversely, the Boc group can be cleaved with acid (e.g., TFA or HCl) while the O-TBDMS ether remains stable.[16][18]
Protocol 4.1: Orthogonal Protection (N-Boc, O-TBDMS)
Step A: N-Boc Protection
-
Follow Protocol 2.1 to synthesize tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Purify this intermediate before proceeding.
Step B: O-TBDMS Protection of the N-Boc Intermediate
-
Dissolve the N-Boc protected alcohol from Step A (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
-
Stir at room temperature for 12-24 hours until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup as described in Protocol 3.1 and purify by flash column chromatography to yield the fully protected tert-butyl 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate.
Diagram 2: Orthogonal Protection & Deprotection Scheme
Caption: Orthogonal strategy enabling selective deprotection of either the N- or O-group.
Summary of Protecting Group Strategies
The optimal choice of protecting group depends entirely on the planned synthetic route, specifically the conditions that the protected molecule must endure.
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Amine (N) | Boc₂O, Base (Et₃N, NaHCO₃) | Acidic: TFA, HCl in Dioxane[9][11] | Stable to base, reduction, nucleophiles. |
| Cbz (Benzyloxycarbonyl) | Amine (N) | Cbz-Cl, Base (Na₂CO₃) | Hydrogenolysis: H₂, Pd/C[14] | Stable to acid, base. Labile to reduction. |
| TBDMS (tert-Butyldimethylsilyl) | Alcohol (O) | TBDMSCl, Imidazole, DMF | Fluoride: TBAF, HF-Pyridine[22]Acidic: AcOH, p-TsOH[16][23] | Stable to base, reduction. Labile to acid & F⁻. |
| Bn (Benzyl) | Alcohol (O) | BnBr, NaH, THF/DMF | Hydrogenolysis: H₂, Pd/C[20][24] | Stable to most acids and bases. |
Conclusion
The successful incorporation of this compound into complex molecular architectures is critically dependent on the logical and strategic application of protecting groups. By understanding the interplay between the starting material's salt form and the reactivity of the amine and alcohol functionalities, researchers can achieve high selectivity. Selective N-protection requires initial neutralization, while selective O-protection can exploit the protonated state of the amine. For maximum synthetic flexibility, an orthogonal strategy, such as the N-Boc/O-TBDMS pairing, provides independent control over each reactive site, paving the way for intricate and successful synthetic campaigns.
References
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Retrieved from [Link]
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Garg, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Course Hero. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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PubMed Central. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. Retrieved from [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Evans, D. A. (n.d.). Protective Groups. Harvard University. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
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University of Guelph. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Utility of 2-(Piperidin-4-yl)ethanol Hydrochloride in the Synthesis of Central Nervous System (CNS) Agents
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, particularly those targeting the Central Nervous System (CNS).[1][2] Among the vast array of piperidine-based building blocks, 2-(Piperidin-4-yl)ethanol hydrochloride stands out for its synthetic versatility and strategic importance. Its structure features a secondary amine poised for functionalization and a hydroxyethyl group at the 4-position, which can either be a key pharmacophoric element or a point for further modification. This document provides an in-depth guide for researchers and drug development professionals on the practical application of this compound in the synthesis of CNS agents, with a focus on antipsychotics. We will explore the fundamental reactivity, provide detailed, field-tested protocols for its N-alkylation, and demonstrate its application in the synthesis of analogues of seminal drugs like Haloperidol and Risperidone.
The Piperidine Scaffold: A Privileged Framework for CNS Drug Design
The prevalence of the piperidine ring in CNS drugs is no coincidence. Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, providing a three-dimensional framework that can precisely orient substituents for optimal interaction with complex protein targets in the brain.[3] Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling crucial ionic interactions with acidic residues in receptor binding pockets.
This compound offers two key points of chemical diversity from a single, stable, and easy-to-handle starting material.[4][5]
-
The Secondary Amine (pKa ~10-11): This is the primary site for synthetic elaboration. It readily undergoes nucleophilic substitution reactions, most commonly N-alkylation, allowing for the introduction of various side chains that are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
-
The 4-Hydroxyethyl Group: This group can play multiple roles. It can act as a hydrogen bond donor, a crucial interaction for receptor affinity. Its presence also influences the overall polarity and solubility of the final molecule, which are key factors for blood-brain barrier penetration.[3]
Caption: Key reactive and pharmacophoric sites of 2-(Piperidin-4-yl)ethanol.
Core Synthetic Transformation: N-Alkylation
The most pivotal reaction involving 2-(Piperidin-4-yl)ethanol is its N-alkylation, typically proceeding via an SN2 mechanism.[6] This reaction couples the piperidine nitrogen with an appropriate electrophile, often an alkyl halide, to construct the final drug scaffold.
Causality Behind Experimental Choices:
-
Base Selection: The reaction requires a base for two reasons: first, to neutralize the hydrochloride salt of the starting material, liberating the free secondary amine, and second, to scavenge the acid (e.g., HBr, HCl) generated during the alkylation.[7][8] Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used. They are sufficiently basic to deprotonate the piperidinium salt and the product acid but are mild enough to prevent side reactions. Stronger bases like sodium hydride (NaH) are generally unnecessary and can lead to deprotonation of the hydroxyl group, causing unwanted side reactions.[8]
-
Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively dissolve the ionic starting material and reagents while promoting the SN2 mechanism without solvating the nucleophile (the amine) too strongly.
-
Reaction Control: To prevent over-alkylation and the formation of a quaternary ammonium salt, the alkylating agent is often added slowly or portion-wise to the reaction mixture.[8][9] This ensures that the secondary amine is always in relative excess compared to the electrophile.
Caption: Generalized workflow for the N-alkylation of 2-(Piperidin-4-yl)ethanol.
Application Showcase: Synthesis of Antipsychotic Agent Scaffolds
Synthesis of a Haloperidol Analogue
Haloperidol is a typical antipsychotic agent whose structure features a 4-hydroxypiperidine core N-alkylated with a fluorobutyrophenone chain.[10][11][12] While haloperidol itself starts from a different piperidine, the N-alkylation step is analogous and demonstrates the core utility of our building block for creating structurally related compounds.
The key transformation is the nucleophilic attack of the piperidine nitrogen on the terminal carbon of a γ-halobutyrophenone derivative.
Caption: Synthetic scheme for a Haloperidol analogue via N-alkylation.
Synthesis of Risperidone
Risperidone is a widely prescribed atypical antipsychotic. Its synthesis is a prime example of convergent synthesis, where two key fragments are joined late-stage.[13] The final step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[13][14][15] This reaction perfectly illustrates the alkylation of a complex piperidine secondary amine with a chloroethyl electrophile.
This synthesis underscores the modularity of the approach. By substituting the benzisoxazole piperidine with 2-(Piperidin-4-yl)ethanol, one could readily access a different class of potential CNS agents, demonstrating the strategic value of our title compound in library synthesis and lead optimization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a robust, general method for the N-alkylation of the title compound with an alkyl halide.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Add finely powdered anhydrous potassium carbonate (2.5 eq.) to the stirred suspension. The use of 2.5 equivalents ensures neutralization of the hydrochloride salt and the acid generated during the reaction.[7]
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the free amine.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C before addition to control the reaction rate.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KCl/KBr). Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: Synthesis of Risperidone
This protocol describes the key coupling step in the synthesis of the antipsychotic drug Risperidone.[13][15]
Materials & Equipment:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq.)
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq.)
-
Sodium carbonate (Na₂CO₃) (3.0 eq.)
-
Potassium iodide (KI) (catalytic amount, ~0.1 eq.)
-
Acetonitrile (MeCN) or Isopropyl Alcohol (IPA)
-
Water
Procedure:
-
To a reaction flask, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq.), 3-(2-chloroethyl)-...pyrimidin-4-one (1.05 eq.), sodium carbonate (3.0 eq.), a catalytic amount of potassium iodide, and acetonitrile.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The catalytic KI facilitates the substitution by in-situ formation of the more reactive iodoethyl intermediate (Finkelstein reaction).
-
Maintain the reflux for 16-20 hours, monitoring the reaction by HPLC or TLC.[13]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the crude product directly. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization, typically from a solvent mixture like DMF and isopropanol, to yield pure Risperidone.[15]
Data Summary and Characterization
The success of the synthesis is contingent on achieving good yield and purity. Below is a table summarizing typical conditions and outcomes for N-alkylation reactions of piperidine derivatives.
| Method | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Direct Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | K₂CO₃ | DMF | 25-70 | 4-12 | 85-95 | [16] |
| Direct Alkylation | Alkyl Halide (e.g., Ethyl Bromoacetate) | Cs₂CO₃ | DMF | 20-50 | 2-6 | 90-98 | [16] |
| Risperidone Synthesis | Chloroethyl Pyrimidinone | Na₂CO₃ | Water | 110-120 | ~0.7 | 93 | [15] |
Characterization: The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): Confirms the covalent structure of the molecule by showing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
Infrared Spectroscopy (IR): Identifies the presence of key functional groups (e.g., O-H stretch for the alcohol, C=O stretch for ketone moieties).[17]
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of complex CNS agents. Its dual functionality allows for the systematic exploration of chemical space around the critical piperidine pharmacophore. The N-alkylation protocols detailed herein are robust, scalable, and adaptable, empowering medicinal chemists to efficiently generate libraries of novel compounds for CNS drug discovery programs. By understanding the causality behind the reaction conditions and applying the validated protocols, researchers can confidently leverage this valuable intermediate to accelerate the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodil
- Application Notes and Protocols for N-Alkyl
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Synthesis of related substances of antipsychotic drug Risperidone. (2021).
- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
- Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. (1982). British Journal of Pharmacology.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
- Synthesis of haloperidol.
- Improved process for preparation of risperidone.
- This compound. PubChem.
- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (2012). Bioorganic & Medicinal Chemistry Letters.
- Procedure for N-alkylation of Piperidine? (2017).
- Risperidone synthesis. ChemicalBook.
- 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. MySkinRecipes.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention.
- Piperidin-4-one: the potential pharmacophore. (2015). PubMed.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2010). ACS Chemical Neuroscience.
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- 4. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. jocpr.com [jocpr.com]
Application Note: Strategic Synthesis of Compound Libraries Utilizing the 2-(Piperidin-4-yl)ethanol Scaffold
Abstract
The 2-(piperidin-4-yl)ethanol scaffold is a highly valuable building block in medicinal chemistry, frequently incorporated into a wide range of clinically approved drugs and investigational agents.[1] Its appeal lies in the combination of a conformationally constrained piperidine ring, which can modulate physicochemical properties like lipophilicity and basicity, and a flexible ethanol side chain, offering a key vector for molecular diversification.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of compound libraries based on 2-(piperidin-4-yl)ethanol hydrochloride. We will delve into the nuanced reactivity of its bifunctional nature, present detailed, field-proven protocols for diversification at both the secondary amine and primary alcohol, and discuss strategic considerations for library construction, including the use of orthogonal protecting groups.
Introduction: The Significance of the 2-(Piperidin-4-yl)ethanol Scaffold
The piperidine motif is a privileged scaffold in drug discovery, present in a multitude of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] The incorporation of a 2-hydroxyethyl substituent at the 4-position of the piperidine ring provides two distinct points for chemical modification. This bifunctionality is key to creating diverse compound libraries for high-throughput screening and lead optimization.[4][5][6] The secondary amine of the piperidine allows for the introduction of a wide array of substituents that can influence receptor binding, selectivity, and pharmacokinetic properties.[3][7] Simultaneously, the primary alcohol can be functionalized to explore different pharmacophoric spaces and modulate properties such as solubility and metabolic stability. This guide will provide the foundational knowledge and practical protocols to effectively harness the synthetic potential of this versatile scaffold.
Physicochemical Properties and Reactivity Profile
This compound is a water-soluble solid with a molecular weight of 165.66 g/mol .[8] The key to its utility in library synthesis lies in the differential reactivity of its two functional groups: the secondary amine and the primary alcohol.
-
Secondary Amine (Piperidine Nitrogen): As a secondary amine, the piperidine nitrogen is a moderately strong nucleophile and a base. It readily participates in a variety of common chemical transformations, including:
-
Primary Alcohol (Ethanol Hydroxyl): The primary alcohol is a weaker nucleophile than the amine. Its reactivity can be modulated by the choice of reagents and reaction conditions. Key transformations include:
-
O-Acylation: Formation of esters.
-
O-Alkylation (Etherification): Formation of ethers.
-
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
-
This differential reactivity allows for selective functionalization. Under standard conditions, reactions targeting the amine can often be performed in the presence of the unprotected alcohol. Conversely, protecting the more reactive amine is typically necessary before targeting the alcohol.
Strategic Workflow for Compound Library Synthesis
A successful library synthesis campaign using this compound requires a well-defined strategy. The following diagram illustrates a general workflow, highlighting the key decision points and diversification pathways.
Caption: General workflow for compound library synthesis.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood. This compound is harmful if swallowed and causes skin and eye irritation.[8]
Protocol 1: Freebase Generation
Rationale: The hydrochloride salt is stable for storage but the freebase is required for most reactions. This protocol describes a standard aqueous workup to generate the free amine.
-
Reagents & Equipment:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10.
-
Transfer the aqueous solution to a separatory funnel and extract with DCM or EtOAc (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the freebase of 2-(piperidin-4-yl)ethanol as an oil or low-melting solid.
-
Protocol 2: Direct N-Acylation
Rationale: This protocol describes the formation of an amide bond at the piperidine nitrogen using an acid chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction.[11]
-
Reagents & Equipment:
-
2-(Piperidin-4-yl)ethanol (freebase from Protocol 1)
-
Acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Procedure:
-
Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Direct N-Alkylation (Reductive Amination)
Rationale: Reductive amination is a mild and efficient method for N-alkylation that avoids the potential for over-alkylation that can occur with alkyl halides.[9] Sodium triacetoxyborohydride is a selective reducing agent for the intermediate iminium ion.[10]
-
Reagents & Equipment:
-
2-(Piperidin-4-yl)ethanol (freebase from Protocol 1)
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) and the aldehyde/ketone (1.0 eq) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: N-Protection and Subsequent O-Alkylation (Williamson Ether Synthesis)
Rationale: To selectively functionalize the alcohol, the more nucleophilic amine must first be protected. The Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group.[12][13] The subsequent Williamson ether synthesis is a classic method for forming ethers.
Caption: Workflow for selective O-alkylation.
-
Step 4a: N-Protection with Boc Anhydride
-
Reagents & Equipment: 2-(Piperidin-4-yl)ethanol (freebase), Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), Triethylamine (1.2 eq), Anhydrous DCM.
-
Procedure:
-
Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add Boc₂O (1.1 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
-
-
-
Step 4b: O-Alkylation
-
Reagents & Equipment: N-Boc protected intermediate, Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), Alkyl halide (e.g., benzyl bromide) (1.1 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool to 0 °C and slowly add a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous THF.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Cool back to 0 °C and add the alkyl halide (1.1 eq).
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
-
Step 4c: N-Deprotection
-
Reagents & Equipment: N-Boc, O-alkylated product, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the product from Step 4b in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate under reduced pressure. The product will be the corresponding salt (TFA or HCl). If the freebase is required, perform an aqueous workup as in Protocol 1.
-
-
Data Presentation and Library Design Considerations
Effective library design requires careful selection of building blocks for diversification. The following table provides examples of commercially available reagents for the diversification of the 2-(piperidin-4-yl)ethanol scaffold.
| Diversification Point | Reaction Type | Reagent Class | Example Reagents | Expected Product Class |
| Piperidine N | N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride, 4-Chlorobenzoyl chloride | Amides |
| N-Acylation | Carboxylic Acids | Acetic acid, Benzoic acid (with coupling agents like HATU) | Amides | |
| N-Sulfonylation | Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamides | |
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Tertiary Amines | |
| Reductive Amination | Aldehydes/Ketones | Formaldehyde, Acetone, 4-Fluorobenzaldehyde | Tertiary Amines | |
| Ethanol O | O-Acylation | Acid Chlorides | Acetyl chloride, Isobutyryl chloride | Esters |
| O-Alkylation | Alkyl Halides | Benzyl bromide, Ethyl iodide, Propargyl bromide | Ethers |
Key Considerations for Library Design:
-
Orthogonal Protection: For libraries requiring diversification at both N and O positions, an orthogonal protecting group strategy is essential.[13] For example, an acid-labile N-Boc group can be used with a base-labile O-acetyl group, or a hydrogenolysis-labile N-Cbz group with an acid-labile O-silyl ether.
-
Physicochemical Properties: The choice of diversifying reagents should be guided by the desired physicochemical properties of the final library members (e.g., cLogP, pKa, polar surface area).
-
Purification Strategy: Parallel library synthesis often necessitates purification techniques amenable to high-throughput workflows, such as mass-directed automated preparative HPLC.
Conclusion
This compound is a powerful and versatile scaffold for the construction of diverse and medicinally relevant compound libraries. By understanding the differential reactivity of its secondary amine and primary alcohol functionalities and by employing strategic use of protecting groups, researchers can efficiently access a wide range of novel chemical entities. The protocols and strategies outlined in this application note provide a robust framework for initiating and executing successful library synthesis campaigns, ultimately accelerating the drug discovery process.
References
-
Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry. National Institutes of Health. [Link]
-
Smith, A. B., et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed. [Link]
-
Clayden, J., & Warren, S. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2024). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link]
-
Hain, M. C., et al. (2024). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Trojanowska-Kaczmarek, A., & Kaczmarek, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
CHEM 1000. (n.d.). Protecting Groups – A Necessary Evil?. University of Manitoba. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Hain, M. C., et al. (2024). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed. [Link]
- Google Patents. (2001). Process for preparing 2-piperidineethanol compounds.
-
ResearchGate. (2024). Applications of piperazine scaffold in drug design. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol. PubChem. [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Functionalization of the Hydroxyl Group in 2-(Piperidin-4-yl)ethanol Hydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical modification of the primary hydroxyl group in 2-(Piperidin-4-yl)ethanol hydrochloride. This bifunctional molecule, possessing both a secondary amine within a piperidine ring and a primary alcohol, is a valuable building block in medicinal chemistry and drug development. The strategic functionalization of its hydroxyl group is a critical step in the synthesis of a wide array of pharmacologically active compounds. This document will explore various synthetic strategies, including esterification, etherification, and conversion to leaving groups for subsequent nucleophilic displacement. A key consideration addressed throughout is the chemoselectivity of these transformations, particularly in the context of the nucleophilic secondary amine. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure reproducible and high-yielding reactions.
Introduction: The Strategic Importance of 2-(Piperidin-4-yl)ethanol
2-(Piperidin-4-yl)ethanol is a versatile scaffold in the design of novel therapeutics. The piperidine moiety is a common structural motif in numerous biologically active molecules, contributing to favorable pharmacokinetic properties such as aqueous solubility and the ability to cross cell membranes.[1] The primary hydroxyl group serves as a convenient handle for introducing a diverse range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The hydrochloride salt form of this starting material presents both a challenge and an opportunity. While the protonated piperidine nitrogen is protected from participating in many reactions, its acidic nature can influence the choice of reagents and reaction conditions. Furthermore, achieving selective functionalization of the hydroxyl group in the presence of the potentially reactive secondary amine (once deprotonated) is a paramount consideration for any synthetic route.
This guide will systematically address these challenges by providing a detailed examination of the following key transformations:
-
Esterification: The formation of ester linkages to introduce a variety of acyl groups.
-
Etherification: The synthesis of ethers to append alkyl or aryl moieties.
-
Conversion to Leaving Groups: Activation of the hydroxyl group for subsequent nucleophilic substitution reactions.
Chemoselectivity: Navigating the Reactivity of a Bifunctional Molecule
The primary challenge in the functionalization of 2-(Piperidin-4-yl)ethanol lies in the competing reactivity of the hydroxyl and amino groups. The secondary amine of the piperidine ring is generally more nucleophilic than the primary alcohol. Therefore, reaction conditions must be carefully chosen to favor O-functionalization over N-functionalization.
Several strategies can be employed to achieve this selectivity:
-
Acidic Conditions: Under acidic conditions, the piperidine nitrogen is protonated, rendering it non-nucleophilic. This allows for selective reactions at the hydroxyl group.[2]
-
Protecting Groups: The piperidine nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to temporarily block its reactivity.[3] The protecting group can then be removed in a subsequent step.
-
Reagent Choice: The choice of reagents can also influence selectivity. For example, sterically hindered acylating agents may react preferentially with the less hindered primary alcohol.
The following diagram illustrates the general approaches to achieving chemoselective functionalization:
Figure 1: Strategies for achieving chemoselective hydroxyl group functionalization.
Esterification Protocols
Esterification is a fundamental transformation for introducing a wide array of functional groups. The resulting esters can serve as final products or as intermediates for further modification.
Fischer Esterification (Acid-Catalyzed)
Fischer esterification is a classic method that involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. This method is particularly well-suited for this compound as the acidic conditions keep the piperidine nitrogen protonated and non-reactive.
Protocol 1: Synthesis of 2-(Piperidin-4-yl)ethyl acetate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 165.66 | 1.66 g (10 mmol) |
| Acetic Acid (glacial) | - | 60.05 | 20 mL |
| Sulfuric Acid (conc.) | catalytic | 98.08 | 0.2 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.66 g, 10 mmol) and glacial acetic acid (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Basify the aqueous solution to pH > 10 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.
Acylation with Acyl Halides or Anhydrides
Acylation with more reactive acylating agents like acyl halides or anhydrides can be performed under neutral or slightly basic conditions. To maintain chemoselectivity, it is often necessary to first protect the piperidine nitrogen.
Figure 2: Workflow for acylation via an N-protected intermediate.
Etherification Protocols
Ether synthesis provides a means to introduce stable alkyl or aryl linkages. The Williamson ether synthesis is a common method, but requires a strong base which can lead to competing N-alkylation. Therefore, alternative methods are often preferred.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[4][5][6] This reaction is particularly useful for sterically hindered alcohols.[7] It proceeds under mild, neutral conditions, which can be advantageous for substrates with sensitive functional groups.
Protocol 2: Synthesis of 4-(2-Phenoxyethyl)piperidine
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| N-Boc-2-(Piperidin-4-yl)ethanol | 1.0 | 229.31 | 2.29 g (10 mmol) |
| Phenol | 1.2 | 94.11 | 1.13 g (12 mmol) |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 3.93 g (15 mmol) |
| Diethyl azodicarboxylate (DEAD) | 1.5 | 174.15 | 2.61 g (15 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure:
-
Dissolve N-Boc-2-(Piperidin-4-yl)ethanol (2.29 g, 10 mmol), phenol (1.13 g, 12 mmol), and triphenylphosphine (3.93 g, 15 mmol) in anhydrous THF (50 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (2.61 g, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the N-Boc protected ether.
-
Deprotect the Boc group by dissolving the purified intermediate in a solution of 20% trifluoroacetic acid in dichloromethane and stirring for 1-2 hours at room temperature.
-
Concentrate the reaction mixture and purify as necessary.
Conversion to Leaving Groups for Nucleophilic Substitution
The hydroxyl group is a poor leaving group.[8] Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions.[9][10]
Sulfonylation
Sulfonylation of the hydroxyl group with reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) creates an excellent leaving group.[8]
Protocol 3: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| N-Boc-2-(Piperidin-4-yl)ethanol | 1.0 | 229.31 | 2.29 g (10 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | 190.65 | 2.29 g (12 mmol) |
| Pyridine, anhydrous | - | 79.10 | 20 mL |
Procedure:
-
Dissolve N-Boc-2-(Piperidin-4-yl)ethanol (2.29 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (2.29 g, 12 mmol) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it stand in the refrigerator overnight.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected tosylate.
-
Purify by recrystallization or column chromatography.
-
The resulting tosylate can be used in subsequent nucleophilic substitution reactions. After the substitution, the Boc group can be removed as described previously.
Figure 3: General workflow for nucleophilic substitution via a sulfonate intermediate.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If reactions do not go to completion, consider increasing the reaction time, temperature (if the reagents are stable), or the molar equivalents of the reagents.
-
Side Reactions: The formation of N-functionalized byproducts is a common issue. Ensure that the piperidine nitrogen is adequately protonated or protected.
-
Purification Challenges: The polarity of piperidine-containing compounds can make purification challenging. A small amount of triethylamine is often added to the eluent during column chromatography to prevent streaking.
-
Moisture Sensitivity: Many of the reagents used in these transformations are sensitive to moisture. Ensure that all glassware is flame-dried and that anhydrous solvents are used.
Conclusion
The functionalization of the hydroxyl group in this compound is a versatile and powerful strategy for the synthesis of a wide range of compounds with potential therapeutic applications. By carefully selecting the reaction conditions and, when necessary, employing a protecting group strategy, a high degree of chemoselectivity can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully modify this valuable building block and advance their drug discovery efforts.
References
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110.
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. Retrieved from [Link]
- Gotor, V., Rebolledo, F., & Liz, R. (1988). Enantioselective Acylation of Amino Alcohols by Porcine Pancreatic Lipase.
-
LibreTexts. (2021, May 20). 8.6: Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts. Retrieved from [Link]
- Lund, H., & Jørgensen, K. A. (2015).
- Beaulieu, P. L., & Lavallée, J. F. (1993). Selective n-acylation of amino alcohols.
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Pearson. (2022, May 4). Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]
- Oriyama, T. (2008). 3.19 Acylation of Alcohols and Amines. In Science of Synthesis (Vol. 3, pp. 1045-1064). Thieme.
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LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]
- Saleem, M., Javid, M. T., & Hussain, S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3144.
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ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved from [Link]
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Fiveable. (n.d.). Piperidine Definition. Organic Chemistry II Key Term. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651.
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National Center for Biotechnology Information. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Retrieved from [Link]
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Omizzolo, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
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Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
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ResearchGate. (n.d.). A Biocatalytic/Reductive Etherification Approach to Substituted Piperidinyl Ethers. Request PDF. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved from [Link]
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Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
-
MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025, October 27). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
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National Center for Biotechnology Information. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central. Retrieved from [Link]
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
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Catalytic Applications of Metal Complexes with 2-(Piperidin-4-yl)ethanol Ligands: Application Notes and Protocols
Introduction: The Emerging Role of Piperidinyl-Alcohol Ligands in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Transition metal complexes, with their tunable electronic and steric properties, are at the forefront of this endeavor. A particularly promising class of ligands for these catalysts are those incorporating a piperidine scaffold, valued for its conformational rigidity and the stereochemical influence it can exert on a metal center. The ligand 2-(piperidin-4-yl)ethanol combines the piperidine motif with a hydroxyl group, creating a versatile N,O-bidentate ligand. This architecture is adept at forming stable chelate rings with a variety of transition metals, including ruthenium, rhodium, and iridium, thereby generating catalytically active species for a range of organic transformations.
The presence of both a nitrogen atom within the piperidine ring and an alcohol functionality allows for strong coordination to the metal center. This bidentate coordination enhances the stability of the resulting complex and can influence the catalytic activity and selectivity of the reactions. The hydroxyl group, upon deprotonation, can act as an anionic donor, further modulating the electronic properties of the metal center. This guide provides detailed protocols for the synthesis of a representative ruthenium(II) complex with 2-(piperidin-4-yl)ethanol and its application in the catalytic transfer hydrogenation of ketones, a reaction of significant industrial and academic importance.
PART 1: Synthesis of a Ruthenium(II) Complex with 2-(Piperidin-4-yl)ethanol
The synthesis of metal complexes with N,O-bidentate ligands often involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.[1][2][3] The following protocol describes the synthesis of a representative ruthenium(II) complex, dichloro\href{2-(piperidin-4-yl)ethanol}(p-cymene)ruthenium(II), a common structural motif for ruthenium-based transfer hydrogenation catalysts.[4][5]
Experimental Protocol: Synthesis of [RuCl₂(p-cymene)(2-(piperidin-4-yl)ethanol)]
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
2-(Piperidin-4-yl)ethanol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and allowed to cool to room temperature under a stream of inert gas.
-
Reactant Addition: Under a positive pressure of inert gas, add [RuCl₂(p-cymene)]₂ (0.5 mmol, 306 mg) and 2-(piperidin-4-yl)ethanol (1.0 mmol, 129 mg) to the Schlenk flask. The 1:2 molar ratio of the dimer to the ligand ensures the formation of the monomeric complex.
-
Solvent Addition and Reaction: Add 20 mL of anhydrous dichloromethane to the flask via a syringe. The mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, the solvent is removed under reduced pressure to yield a solid residue.
-
Purification: The crude product is washed with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials. The solid is then dried under vacuum to afford the desired complex, [RuCl₂(p-cymene)(2-(piperidin-4-yl)ethanol)], as a colored powder.
-
Characterization: The structure and purity of the synthesized complex should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
-
Causality behind Experimental Choices:
-
Inert Atmosphere: Ruthenium complexes can be sensitive to oxygen and moisture, which can lead to decomposition or the formation of undesired byproducts. Performing the reaction under an inert atmosphere is crucial for obtaining a pure product.
-
Anhydrous Solvents: Water can compete with the ligand for coordination to the ruthenium center or hydrolyze the starting materials. The use of anhydrous solvents is therefore essential.
-
Washing with Diethyl Ether: The desired complex is typically insoluble or sparingly soluble in diethyl ether, while the starting ligand and some impurities are more soluble. This allows for effective purification of the product.
-
PART 2: Catalytic Application in Transfer Hydrogenation
Transfer hydrogenation is a powerful and versatile method for the reduction of carbonyl compounds, where an organic molecule, typically an alcohol, serves as the hydrogen source in the presence of a metal catalyst.[6] Ruthenium complexes are particularly effective catalysts for this transformation.[5][7] The following protocol details the use of the synthesized [RuCl₂(p-cymene)(2-(piperidin-4-yl)ethanol)] complex for the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol as the hydrogen donor.
Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)(2-(piperidin-4-yl)ethanol)] (catalyst)
-
Acetophenone (substrate)
-
Isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) (co-catalyst/base)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Thermostatically controlled heating block or oil bath
-
Gas chromatograph (GC) for reaction monitoring and yield determination
Procedure:
-
Reaction Setup: To a clean and dry reaction vial, add the ruthenium catalyst (0.01 mmol, 1 mol%), acetophenone (1.0 mmol, 120 mg), and potassium hydroxide (0.1 mmol, 5.6 mg).
-
Addition of Hydrogen Donor: Add 5 mL of isopropanol to the vial.
-
Reaction Conditions: The vial is sealed with a screw cap and the mixture is stirred vigorously at 80°C.
-
Reaction Monitoring: The progress of the reaction is monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them with a small amount of water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by gas chromatography (GC).
-
Work-up and Product Isolation: Upon completion of the reaction (as determined by GC analysis), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, 1-phenylethanol.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The identity and purity of the product are confirmed by ¹H NMR and ¹³C NMR spectroscopy and by comparison with an authentic sample.
-
Trustworthiness: A Self-Validating System:
-
Control Experiment: To validate the catalytic activity, a control experiment should be performed under the same conditions but without the ruthenium catalyst. The absence or negligible formation of the product will confirm that the complex is essential for the reaction.
-
Reproducibility: The experiment should be repeated to ensure the reproducibility of the results. Consistent yields and reaction times are indicative of a robust protocol.
-
Data Presentation
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield of 1-phenylethanol (%) |
| 1 | 1 | KOH | 80 | 2 | >99 | 98 |
| 2 | 0.5 | KOH | 80 | 4 | >99 | 97 |
| 3 | 1 | None | 80 | 12 | <5 | <5 |
| 4 | 1 | KOH | 60 | 8 | 85 | 82 |
Table 1: Optimization of reaction conditions for the transfer hydrogenation of acetophenone.
PART 3: Mechanistic Insights and Visualization
The catalytic cycle for the transfer hydrogenation of ketones by ruthenium complexes generally involves the formation of a ruthenium-hydride species, which is the active reducing agent.[8] The base plays a crucial role in the deprotonation of the hydrogen donor (isopropanol) and the formation of the active catalyst.
Proposed Catalytic Cycle
Caption: Experimental workflow for catalytic transfer hydrogenation.
Conclusion
Metal complexes of 2-(piperidin-4-yl)ethanol represent a promising, yet underexplored, class of catalysts. The protocols and insights provided in this guide offer a foundational framework for researchers to synthesize these complexes and evaluate their catalytic prowess in important organic transformations like transfer hydrogenation. The modular nature of the ligand and the metal center allows for extensive tuning of the catalyst's properties, paving the way for the development of highly efficient and selective catalytic systems for applications in academic research and the pharmaceutical industry.
References
Sources
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- 2. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemlett.com [jchemlett.com]
- 4. Ruthenium(ii) arene complexes bearing simple dioxime ligands: effective catalysts for the one-pot transfer hydrogenation/N-methylation of nitroarenes with methanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-(Piperidin-4-yl)ethanol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your reaction yields and purity.
The most prevalent and scalable route to 2-(Piperidin-4-yl)ethanol is the catalytic hydrogenation of its aromatic precursor, 2-(Pyridin-4-yl)ethanol. This is followed by conversion to the hydrochloride salt, a critical step for improving stability and handling. While seemingly straightforward, this process has several critical parameters that can significantly impact the outcome.
Core Synthesis Workflow
The overall transformation follows a well-defined path from the pyridine precursor to the final hydrochloride salt. Understanding this flow is the first step in effective troubleshooting.
Caption: Overall synthesis pathway for 2-(Piperidin-4-yl)ethanol HCl.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: The Hydrogenation Reaction
Question 1: My hydrogenation reaction is stalling or showing very slow conversion. What are the primary factors to investigate?
Answer: This is a common issue in heterogeneous catalysis and typically points to one of three areas: the catalyst, the reaction conditions, or the reagents.
-
Catalyst Activity & Poisoning: Noble metal catalysts (Pd, Pt, Rh, Ru) are highly susceptible to poisoning.[1] Impurities in your 2-(pyridin-4-yl)ethanol starting material or solvent, such as sulfur or other nitrogen-containing heterocycles, can irreversibly bind to the catalyst's active sites. The pyridine substrate itself can sometimes act as a temporary inhibitor, making the reaction sensitive to concentration and catalyst loading.[2]
-
Solution: Ensure the purity of your starting material. If poisoning is suspected, consider increasing the catalyst loading or pretreating your substrate with activated carbon.
-
-
Hydrogen Pressure & Availability: The reduction of an aromatic pyridine ring is energetically demanding. Insufficient hydrogen pressure will result in a slow or incomplete reaction.
-
Solution: Most literature procedures recommend a hydrogen pressure of at least 500 psig, with pressures of 1000 psig or higher often providing better results.[3][4] Ensure your reactor is properly sealed and that the agitation is sufficient to break the gas-liquid interface, facilitating hydrogen dissolution into the reaction medium.
-
-
Reaction Temperature: Temperature plays a dual role. While higher temperatures increase the reaction rate, they can also promote side reactions.
-
Solution: A temperature range of 90°C to 120°C is generally found to be optimal, balancing reaction speed with selectivity.[3] Operating at temperatures that are too low will significantly slow the hydrogenation.
-
Question 2: I'm struggling to choose the right catalyst and solvent. What are the key considerations?
Answer: The choice of catalyst and solvent is interdependent and crucial for success. Different catalysts exhibit different activities and selectivities.
-
Catalyst Selection: Palladium, Platinum, Rhodium, and Ruthenium catalysts are all effective for pyridine reduction.[3]
-
Pd/C (Palladium on Carbon): A common, cost-effective choice, often used in aqueous or alcoholic solvents.[3]
-
PtO₂ (Platinum Oxide/Adams' Catalyst): Highly active and often used in acidic media (e.g., with acetic acid), though this can complicate workup.[3]
-
Rh/C (Rhodium on Carbon): A very active catalyst that can often operate under milder conditions than Pd or Pt.[3]
-
RuO₂/Ru/C (Ruthenium-based): Also highly active, particularly in alcoholic solvents like methanol.[3]
-
-
Solvent Selection: The solvent must dissolve the starting material and be stable under the reaction conditions.
-
Alcohols (Methanol, Ethanol): Excellent solvents for this reaction. However, be aware that methanol can be a source for N-methylation side products (see Question 3).[3] Ethanol is often a safer choice.[3]
-
Water: A green and effective solvent, particularly with Pd/C catalysts.[3]
-
Acetic Acid: Can accelerate the reaction but requires neutralization during workup and may lead to N-acetylation if not carefully controlled.
-
| Catalyst | Typical Solvents | Recommended Temp. (°C) | Recommended H₂ Pressure (psig) | Key Considerations |
| Pd/C | Water, Ethanol | 90 - 120 | > 500 | Good balance of cost and activity. |
| PtO₂ | Ethanol, Acetic Acid | Room Temp. - 80 | 50 - 500 | Very active, can operate at lower pressures/temps. |
| Rh/C | Ethanol | 60 - 100 | > 500 | High activity, may offer better selectivity. |
| RuO₂ | Methanol | 90 - 120 | > 1000 | Prone to causing N-methylation in methanol. |
Table 1. Comparison of common catalyst systems for 2-(pyridin-4-yl)ethanol hydrogenation. Data synthesized from multiple sources.[3]
Part 2: Minimizing Side Reactions
Question 3: My final product analysis shows a significant impurity with a mass corresponding to an extra methyl group. What is this, and how can I prevent it?
Answer: You are likely observing the formation of N-methyl-2-(2-hydroxyethyl)piperidine. This is a well-documented and problematic byproduct, especially when using catalysts like Ruthenium in methanol.[3][4] The reaction proceeds via reductive N-methylation, where the alcohol solvent (methanol) acts as a carbon source.
Caption: Common side reactions in the synthesis of 2-(Piperidin-4-yl)ethanol.
Prevention Strategies:
-
Solvent Choice: Avoid methanol if N-methylation is a problem. Switch to ethanol or water.[3]
-
Amine Additive: The most effective solution is to add a secondary amine to the reaction mixture.[4] Adding 10-100 mole % of piperidine itself can dramatically suppress the formation of the N-methyl byproduct.[3] The added amine competitively adsorbs to the catalyst surface, preventing the intermediates that lead to methylation.
-
Temperature Control: As mentioned, keeping the temperature below 120°C helps minimize this and other side reactions.[3]
Question 4: Besides N-methylation, what other byproducts should I be aware of?
Answer: While N-methylation is often the primary concern, other impurities can arise:
-
Incomplete Reduction: The presence of unreacted 2-(pyridin-4-yl)ethanol is common if the reaction does not go to completion. This impurity can be difficult to separate from the product due to similar polarities.
-
Oxidation to 2-Piperidone: The secondary alcohol of the product can be oxidized to the corresponding ketone, especially if the reactor has an air leak or if the product is exposed to air at high temperatures for extended periods.[5] This forms a stable cyclic amide (a delta-lactam).[5]
-
Over-reduction/Ring Opening: Under extremely harsh conditions (very high temperature/pressure), cleavage of the C-O or C-N bonds can occur, but this is less common with proper control.
Part 3: Product Isolation and Purification
Question 5: What is the best practice for forming and purifying the final hydrochloride salt?
Answer: The conversion to the hydrochloride salt is both a purification step and a means to create a stable, solid product. The process involves neutralization followed by crystallization.
-
Workup: After the reaction, the catalyst must be carefully filtered off. This is typically done by passing the reaction mixture through a pad of Celite®. The solvent is then removed under reduced pressure (rotary evaporation) to yield the crude 2-(Piperidin-4-yl)ethanol free base, which is often an oil.
-
Salt Formation: Dissolve the crude oil in a suitable solvent like isopropanol (IPA) or ethyl acetate.[6] Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, HCl gas, or HCl in IPA) while monitoring the pH. The goal is to reach a pH of approximately 2.5-3.5 to ensure complete protonation.[6]
-
Crystallization: The hydrochloride salt is typically much less soluble in the organic solvent than the free base and will precipitate upon formation or cooling. For optimal purity, a controlled crystallization is preferred. Stirring the slurry in an ice bath for several hours can improve the yield and crystal quality.[6]
-
Recrystallization: If the initial purity is insufficient, recrystallization from a suitable solvent system (e.g., isopropanol/water) is the final step to achieve high purity.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
This is a representative protocol and should be adapted and optimized for your specific equipment and scale.
-
Reactor Setup: To a pressure reactor, add 2-(pyridin-4-yl)ethanol (1.0 eq), your chosen solvent (e.g., ethanol, ~10 mL per gram of substrate), and the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt% of the substrate).
-
Inerting: Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 800 psig). Begin stirring and heat the mixture to the target temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking periodic samples (if the reactor allows) for analysis by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude 2-(piperidin-4-yl)ethanol free base.
Protocol 2: Hydrochloride Salt Formation and Crystallization
-
Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent (e.g., isopropanol, ~5 mL per gram of crude oil).
-
Acidification: While stirring, slowly add a solution of HCl in isopropanol (or another suitable form of HCl) dropwise. Monitor the pH of the solution, stopping when it reaches a stable value between 2.5 and 3.5. A precipitate should begin to form.
-
Crystallization: Cool the resulting slurry in an ice-water bath and continue to stir for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like hexane or ether to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Antonenko, T. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6632. [Link]
- Devan, N., et al. (2001). Process for preparing 2-piperidineethanol compounds. U.S.
-
Reddit r/OrganicChemistry. (2021). How would ethanol and pyridine prevent H2 + Pd/C from fully reducing an alkyne to an alkane?[Link]
-
Wang, X., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. [Link]
- Devan, N., et al. (2000). Process for preparing 2-piperidineethanol compounds.
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- 2. reddit.com [reddit.com]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-(piperidin-4-yl)ethanol derivatives
Welcome to the Technical Support Center for the synthesis of 2-(piperidin-4-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based resource to ensure the integrity and success of your experiments.
I. Synthesis via Reduction of 4-Piperidineacetic Acid Derivatives
This synthetic route typically involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. While effective, this pathway can present challenges related to incomplete reactions and the formation of specific side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of N-Boc-4-piperidineacetic acid methyl ester with LiAlH₄ is sluggish and gives a mixture of products. What are the likely side products and how can I improve the reaction?
A1: Sluggish reactions and product mixtures when reducing N-Boc-4-piperidineacetic acid methyl ester with lithium aluminum hydride (LiAlH₄) are common issues. The primary side product to anticipate is the corresponding aldehyde, arising from incomplete reduction.
-
Causality: LiAlH₄ reduces esters to primary alcohols in a two-step process. The first step yields an aldehyde intermediate.[1][2][3] This aldehyde is typically more reactive than the starting ester and is rapidly reduced to the alcohol.[4][5] However, if the reaction is not driven to completion due to insufficient reagent, low temperature, or short reaction time, the aldehyde can be isolated as a significant impurity.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure at least 1.5 to 2 equivalents of LiAlH₄ are used to account for any moisture and to ensure complete reduction of the intermediate aldehyde.
-
Temperature Control: While initial addition of the substrate to the LiAlH₄ suspension should be done at 0 °C to control the initial exotherm, the reaction should be allowed to warm to room temperature and stirred for several hours to ensure completion. Gentle heating (e.g., to 40 °C) can be employed if the reaction remains sluggish, but this should be monitored carefully to avoid side reactions.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the intermediate aldehyde. The aldehyde will have a different Rf value and mass than the starting ester and the final alcohol product.
-
Work-up Procedure: A careful work-up is crucial. The Fieser work-up method (sequential addition of water, 15% NaOH solution, and then more water) is effective for quenching the reaction and precipitating aluminum salts, which can then be filtered off.[5]
-
Caption: Comparison of direct alkylation with potential over-alkylation and the more controlled reductive amination pathway.
IV. Protecting Group-Related Side Products
The use of protecting groups for the piperidine nitrogen, such as tert-butyloxycarbonyl (Boc), is common. However, their removal can introduce specific impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q4: After deprotecting N-Boc-2-(piperidin-4-yl)ethanol with trifluoroacetic acid (TFA), my product is contaminated with a non-polar impurity. What could this be?
A4: A common non-polar impurity observed after TFA-mediated Boc deprotection is the formation of a t-butyl adduct on the product molecule.
-
Causality: The deprotection mechanism involves the formation of a tert-butyl cation (t-Bu⁺). [6]This highly reactive carbocation can be trapped by nucleophiles present in the reaction mixture. While scavengers are typically added to trap the t-butyl cation, if they are not efficient or if the product itself has nucleophilic sites, t-butylation of the product can occur. In the case of 2-(piperidin-4-yl)ethanol, the hydroxyl group could potentially be alkylated to form a t-butyl ether, though this is less common. More likely, if other nucleophilic functional groups are present in the derivative, they could be alkylated.
-
Troubleshooting Protocol:
-
Use of Scavengers: Always include a scavenger in your TFA deprotection cocktail. Common and effective scavengers include triisopropylsilane (TIS), water, or anisole. A typical cocktail is 95:2.5:2.5 TFA:water:TIS.
-
Reaction Conditions: Perform the deprotection at room temperature or 0 °C to minimize side reactions. Extended reaction times should be avoided.
-
Purification: The t-butylated side product is typically more non-polar than the desired product and can often be separated by silica gel chromatography.
-
Q5: I am using an Fmoc protecting group on a peptide-like derivative of 2-(piperidin-4-yl)ethanol and see a side product with a mass increase of +85 Da after piperidine treatment. What is this impurity?
A5: A mass increase of +85 Da after piperidine treatment for Fmoc deprotection is a strong indication of the formation of a piperidine adduct.
-
Causality: Fmoc deprotection with piperidine proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF). [7][8][9][10][11]While piperidine is intended to act as a scavenger for DBF, under certain conditions, it can also act as a nucleophile and add to other electrophilic sites in the molecule. For example, if the synthesis involves amino acid residues prone to aspartimide formation, the piperidine can open the aspartimide ring to form a piperidide. [7][9]
-
Troubleshooting Protocol:
-
Use of Alternative Bases: For sensitive sequences, consider using a less nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger, or piperazine. [8][11] 2. Optimized Deprotection Conditions: Use the minimum effective concentration of piperidine (typically 20% in DMF) and reaction time to minimize side reactions.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Link
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid. Link
-
Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem. Link
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Link
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate. Link
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Link
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Wiley Online Library. Link
-
Quaternary ammonium salts – Knowledge and References. Taylor & Francis. Link
-
Reductive amination. Wikipedia. Link
-
19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. Link
-
Quaternary ammonium salts and their preparation. Google Patents. Link
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Link
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Link
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. Link
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate. Link
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Link
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Juniper Publishers. Link
-
(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Link
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Semantic Scholar. Link
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">
. Chemistry LibreTexts. Link -
Reductive Amination, and How It Works. Master Organic Chemistry. Link
-
Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Scribd. Link
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Link
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Semantic Scholar. Link
-
Adams' catalyst. Wikipedia. Link
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Link
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Semantic Scholar. Link
-
Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. ResearchGate. Link
-
Electrocatalytic Hydrogenation of C2H4 on PtO2 Powder: A Study of Surface Processes Occurring at Powder Materials by Cavity Microelectrode | Request PDF. ResearchGate. Link
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Piperidin-4-yl)ethanol Hydrochloride by Recrystallization
Welcome to the technical support guide for the purification of 2-(Piperidin-4-yl)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this compound. Here, we address common challenges and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section provides solutions to specific problems you may encounter during the recrystallization of this compound.
Issue: The compound will not dissolve in the chosen solvent, even with heating.
Answer:
This indicates that the solvent is too non-polar for your highly polar hydrochloride salt. This compound, with its hydroxyl group and ammonium salt, is a very polar molecule.
Recommended Actions:
-
Switch to a More Polar Solvent: The principle of "like dissolves like" is fundamental in recrystallization.[1][2] For a polar compound like this, polar solvents are necessary. Good starting points for single-solvent systems are short-chain alcohols like ethanol or methanol.[3]
-
Employ a Mixed-Solvent System: If a single solvent proves ineffective, a mixed-solvent system is often the solution.[4][5] A common and effective approach is to use a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is not.[4][6] For this compound, an alcohol/water mixture can be an excellent choice.[4]
Issue: The product "oils out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by several factors.
Recommended Actions:
-
Increase the Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too quickly at a high temperature.[8] Reheat the mixture and add more of the primary solvent to increase the saturation temperature.
-
Slow Down the Cooling Process: Rapid cooling can shock the solution, leading to oiling out.[8] Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Check for Impurities: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out. If you suspect significant impurities, consider a pre-purification step like an activated charcoal treatment to remove colored impurities.[8]
-
Re-evaluate Your Solvent System: The boiling point of your solvent might be too high. If possible, choose a solvent with a lower boiling point, but ensure there is still a significant difference in solubility at high and low temperatures.[9]
Issue: No crystals form upon cooling, even after an extended period.
Answer:
This is a common issue and usually means the solution is not supersaturated.
Recommended Actions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[8]
-
-
Reduce the Solvent Volume: It's likely that too much solvent was added initially.[8][10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once a smaller volume is achieved, allow it to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "bad" solvent (an anti-solvent) dropwise to decrease the overall solubility of your compound.[4][7]
Issue: The recrystallized product has a low yield.
Answer:
While some product loss is inherent in recrystallization, several factors can lead to excessively low yields.[10]
Recommended Actions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve the crude product.[10] Adding too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[10][11]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This slow cooling promotes the formation of larger, purer crystals. Then, ensure it is thoroughly chilled in an ice bath to maximize precipitation.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will redissolve some of your purified product.
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.
Issue: The crystals are discolored (e.g., yellow or brown).
Answer:
Discoloration is often due to the presence of colored impurities. Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[6]
Recommended Actions:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities.
-
Protocol: After dissolving your crude product in the hot solvent, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Perform a Second Recrystallization: If the discoloration persists, a second recrystallization may be necessary to achieve the desired purity.
II. Frequently Asked Questions (FAQs)
What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallizing this compound should exhibit the following characteristics:[1][12]
-
High solubility at elevated temperatures and low solubility at room temperature or below .[1][12] This temperature-dependent solubility is the cornerstone of recrystallization.[1]
-
It should not react chemically with the compound.[12]
-
It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[1][12]
-
It should be volatile enough to be easily removed from the purified crystals during drying.[9]
Which solvent systems are recommended for this compound?
Given the polar nature of this hydrochloride salt, polar solvents are the most suitable.
| Solvent System | Type | Rationale |
| Ethanol/Water | Mixed-Solvent | Ethanol is a good solvent for many polar organic molecules, while water is a poor solvent for many organics, making this a classic and effective combination.[4] |
| Methanol/Water | Mixed-Solvent | Similar to ethanol/water, this system offers good solvating power with the ability to induce crystallization by adding water. |
| Isopropanol | Single Solvent | Isopropanol is a good option for many hydrochloride salts as it is less polar than ethanol or methanol, potentially offering a better solubility differential.[13] |
| Acetonitrile | Single Solvent | Acetonitrile can be a good choice for recrystallizing polar compounds, sometimes with the addition of a small amount of a co-solvent like DCM to aid initial dissolution.[14] |
How can I handle the hygroscopic nature of this compound during recrystallization?
Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. This can make the product difficult to handle and dry.
Strategies to Mitigate Hygroscopicity:
-
Use Dry Solvents: Ensure your recrystallization solvents are anhydrous.
-
Minimize Exposure to Air: During cooling and filtration, try to minimize the exposure of the solution and crystals to atmospheric moisture.
-
Drying in a Desiccator: Dry the final product under vacuum in a desiccator containing a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride). This is more effective than air-drying.
-
Consider Co-crystallization: In challenging cases, forming a co-crystal with a non-hygroscopic co-former can improve the stability of moisture-sensitive compounds.[15][16]
What analytical techniques can be used to assess the purity of the final product?
Several methods can be employed to confirm the purity of your recrystallized this compound:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A pure sample will show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.
Workflow for Recrystallization of this compound
Caption: A general workflow for the recrystallization process.
References
- What are the purification methods for piperidines? - Blog. (2025, August 5).
- Recrystallization-1.pdf.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Recrystallization - Wired Chemist.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
- Solvent Choice - Chemistry Teaching Labs - University of York.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Crystallization Solvents.pdf.
- This compound | C7H16ClNO | CID 19773564 - PubChem.
- 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | 1219979-66-4 - Sigma-Aldrich.
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York.
- Crystallization.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5).
- Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization - Benchchem.
- Recrystallization1.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- Why would mixed solvents be used for recrystallization? - Homework.Study.com.
- Crystal lovers, how do you grow crystals of hygroscopic salts? : r/crystalgrowing - Reddit. (2022, January 3).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. (2023, January 5).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Guide for crystallization.
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10).
- Recrystallization - Part 2.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- Substances yield after recrystallization from different solvents. - ResearchGate.
- US2363158A - Process for the purification of piperidine - Google Patents.
- 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents - ResearchGate. (2025, August 5).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- Piperidine Impurities - BOC Sciences.
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME - - Googleapis.com. (2008, February 21).
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - Semantic Scholar. (2021, April 30).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
- Organic solvents in the pharmaceutical industry. - SciSpace.
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
- Solvent Miscibility Table - Sigma-Aldrich.
- 622-26-4|2-(Piperidin-4-yl)ethanol|BLD Pharm.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC - PubMed Central.
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Technical Support Center: Addressing Solubility Challenges of 2-(Piperidin-4-yl)ethanol Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yl)ethanol hydrochloride. This compound is a valuable building block, particularly in the synthesis of bioactive molecules targeting the central nervous system.[1][2] However, its nature as a hydrochloride salt frequently presents a significant experimental hurdle: poor solubility in many common organic solvents.
This guide is designed to move beyond simple data sheets. It provides a logical, step-by-step framework for diagnosing and overcoming these solubility issues, explaining the chemical principles behind each strategy. Our goal is to empower you to make informed decisions in your experimental design, saving you time, resources, and valuable material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding the handling of this compound.
Q1: Why is this compound poorly soluble in solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?
A: The root cause lies in the compound's chemical structure. It is a hydrochloride salt. The piperidine nitrogen is protonated, forming a positively charged ammonium cation (-NH3+), which is ionically bonded to a chloride anion (Cl-).[3] This ionic character makes the molecule highly polar. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and ethyl acetate are non-polar or weakly polar. Following the principle of "like dissolves like," the highly polar salt has very low affinity for these less polar solvents, resulting in poor solubility.[3]
Q2: What are the recommended starting solvents for dissolving this compound?
A: For direct dissolution, you should always begin with highly polar solvents. We recommend the following:
-
High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[3]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[3] These are often effective, especially when subsequent reaction steps require anhydrous conditions.
Q3: Can I improve solubility simply by heating the mixture?
A: Gentle warming can increase both the rate of dissolution and the saturation point to a limited extent.[3] However, this method should be approached with caution. Excessive or prolonged heating can lead to the thermal degradation of the compound. We advise monitoring the stability of your compound under any thermal stress and using this method only for modest solubility enhancements.
Q4: My reaction requires a non-polar solvent. What is the most reliable strategy?
A: If your experimental conditions demand a solvent like DCM or THF, the most effective and chemically sound strategy is to convert the hydrochloride salt into its corresponding free base , 2-(Piperidin-4-yl)ethanol.[3] The free base is a neutral molecule, making it significantly less polar and readily soluble in a much broader range of organic solvents.[3] This is a standard and routine procedure, particularly before performing reactions like amide couplings or nucleophilic substitutions.
Part 2: Troubleshooting Guide: A Systematic Workflow
When faced with a solubility challenge, a systematic approach is key. The following workflow provides a logical progression from the simplest to the most robust solution.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Data & Protocols in Detail
This section provides the practical details needed to execute the strategies outlined in the troubleshooting guide.
Qualitative Solubility Data Summary
The following table summarizes the expected solubility of this compound based on fundamental chemical principles.[3]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Solvents can solvate both the ammonium cation and chloride anion effectively. |
| Polar Aprotic | DMSO, DMF | Good to Moderate | High dielectric constant helps separate the ion pair, promoting dissolution. |
| Weakly Polar | Dichloromethane (DCM), Chloroform, THF | Very Low | Insufficient polarity to overcome the crystal lattice energy of the ionic salt. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Mismatch in polarity is too great for any significant dissolution to occur. |
Protocol 1: The Co-Solvent Method
This method is a rapid first attempt to solubilize the compound in a weakly polar solvent system.
Objective: To increase the overall polarity of the solvent medium just enough to achieve dissolution.
Methodology:
-
Suspend this compound in your primary non-polar or weakly polar solvent (e.g., 10 mL of DCM).
-
While vigorously stirring, add a polar co-solvent, such as methanol, dropwise.
-
Typically, adding 5-15% of the total volume (e.g., 0.5 mL to 1.5 mL of MeOH) is sufficient to see an effect.
-
Observe for dissolution. If the solid dissolves, you can proceed, but be mindful that the co-solvent is now part of your reaction mixture and could potentially influence your chemistry.
Protocol 2: In-Situ Conversion to Free Base (Recommended)
This is the most robust and chemically clean method for achieving solubility in non-polar solvents for subsequent reactions.
Objective: To neutralize the hydrochloride salt, forming the non-polar free amine which is soluble in organic solvents.
Chemical Principle: The addition of a mild base deprotonates the positively charged piperidinium ion, leaving the neutral free amine and a salt byproduct. The choice of base is critical; a non-nucleophilic organic base is often preferred to avoid side reactions.
Caption: Chemical conversion from hydrochloride salt to free base.
Methodology:
-
Add this compound (1.0 eq.) to your reaction vessel.
-
Add your anhydrous organic solvent of choice (e.g., Dichloromethane, THF). A suspension will form.
-
While stirring the suspension (typically at 0 °C to room temperature), add a suitable organic base. Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) are common choices. Use a slight excess (1.05 to 1.1 equivalents).
-
Stir the mixture for 15-30 minutes. You should observe the solid hydrochloride salt gradually being replaced by a different solid (the ammonium salt byproduct) as the soluble free base is formed in the solution.
-
The resulting solution now contains the dissolved free base of 2-(Piperidin-4-yl)ethanol and can be used directly in your next reaction step (e.g., addition of an acyl chloride for an amidation reaction). The byproduct salt (e.g., triethylammonium chloride) is often insoluble or poorly soluble and can sometimes be filtered off, or more commonly, it is removed during the subsequent aqueous workup of the reaction.
References
- BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Retrieved January 11, 2026, from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqkotQV6SnSFeK0C9u2EvmxjnC8rR4zb49MLRFSFDvdDXvpd8Uq00ew41i0hzyAQ9QlOTlJt2pKmWPHd6_Yp70_uMZZ3djwPQtnDjLL1up-ggMyQDT4BnLWEsOw5cuFgAZebG87vYuEo0tg33bJkZeNxEYdBPVkrCpudvCYVxHNuqNHpJAHxV_6WfthOiPIoXXs9P1TZxwu-o=]
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Technical Support Center: Managing pH-Dependent Stability of Piperidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for managing the pH-dependent stability of piperidine-containing compounds in solution. The piperidine scaffold is a cornerstone in medicinal chemistry, but its inherent basicity presents unique stability challenges that must be carefully managed to ensure experimental reproducibility and the development of safe, effective therapeutics.[1][2]
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core chemical principles governing the stability of piperidine compounds in solution.
Q1: Why is the solution's pH so critical for the stability of my piperidine-containing compound?
The stability of a piperidine compound is intrinsically linked to the protonation state of its nitrogen atom, which is dictated by the solution's pH and the compound's pKa (the pH at which the piperidine nitrogen is 50% protonated and 50% neutral).[3]
-
Protonated State (Acidic pH): At a pH below the piperidine's pKa, the nitrogen atom readily accepts a proton, forming a positively charged piperidinium ion. This form is generally more stable and less chemically reactive. The positive charge withdraws electron density from the ring, making it less susceptible to oxidation and other degradation pathways.[4] Salt formation in acidic media can further enhance stability.[4]
-
Neutral State (Alkaline pH): At a pH above the pKa, the nitrogen is deprotonated and exists as a neutral, free base. The lone pair of electrons on the nitrogen makes this form highly nucleophilic and susceptible to various degradation reactions, including oxidation and elimination.[4]
The interplay between these two states is crucial. A shift of just one or two pH units can dramatically alter the ratio of the stable (protonated) to the unstable (neutral) form, directly impacting the compound's half-life in solution. Tuning the basicity is a key strategy in drug discovery to improve compound properties.[3][5]
Caption: pH-dependent equilibrium of a piperidine moiety.
Q2: What are the most common degradation pathways for piperidine derivatives in aqueous solutions?
Understanding the potential degradation routes is the first step toward prevention. Stress testing under various conditions (acid, base, oxidation, light, heat) as outlined in ICH guidelines is essential to identify these pathways.[6][7][8] The most prevalent mechanisms include:
-
Oxidation: The electron-rich nitrogen of the free base is a prime target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of N-oxides or more complex ring-opened products.[7] Oxidative degradation has been observed in related cyclic amines like piperazine.[9][10]
-
Hofmann Elimination (and related β-eliminations): This is a critical pathway for N-substituted piperidines, especially quaternary ammonium salts, under basic conditions. A base abstracts a proton from a carbon adjacent (beta) to the nitrogen, leading to the cleavage of the C-N bond and the formation of an alkene.[11][12][13] This reaction typically favors the formation of the less substituted alkene (Hofmann's rule) due to the bulky nature of the leaving group.[11][12]
-
Ring-Opening Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, certain substituents can make it susceptible. For instance, studies on N-substituted daunorubicin derivatives showed hydrolysis can occur, catalyzed by both acid and base.[14]
Caption: Common degradation pathways for piperidine compounds.
Q3: How does the substitution on the piperidine ring affect its stability?
Substituents can profoundly impact stability through electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (e.g., fluorine, carbonyls) near the nitrogen atom can decrease its basicity (lower its pKa).[5] This means the nitrogen will be less protonated at a given pH, potentially making it more susceptible to degradation. Conversely, these groups can also deactivate the ring towards certain reactions. The impact of substitution on pKa and lipophilicity is a key consideration in drug design.[15][16]
-
Steric Effects: Bulky groups near the nitrogen can hinder the approach of reactants, potentially slowing degradation. However, steric hindrance also plays a key role in directing the outcome of reactions like Hofmann elimination.[11][12]
-
Metabolic Stability: Ring substitution is also a critical factor in metabolic stability, a key property for drug candidates.[1][17]
Q4: What is a good starting point for selecting a buffer system for my piperidine compound?
The ideal buffer maintains the pH in a range where your compound is maximally stable (usually 1-2 pH units below its pKa) and does not participate in the degradation reaction.
| Buffer System | Typical pH Range | Considerations for Piperidine Compounds |
| Citrate | 3.0 - 6.2 | Recommended. Often a good first choice. Provides good buffering capacity in the acidic range where many piperidines are stable. Citrate can also chelate trace metal ions, which helps prevent metal-catalyzed oxidation. |
| Acetate | 3.8 - 5.6 | Recommended. Similar to citrate, it is effective in the acidic range. It is generally considered inert and is widely used in formulations. |
| Phosphate (PBS) | 5.8 - 8.0 | Use with Caution. While common, phosphate buffers are often in a pH range that can be detrimental to piperidine stability (pH ~7.4). Furthermore, phosphate can sometimes catalyze degradation reactions.[18] |
| Tris | 7.5 - 9.0 | Generally Avoid. The pH range is typically too high for most piperidines, promoting the reactive free base form. Tris itself is a primary amine and could potentially react with degradants or the parent compound. |
| Histidine | 5.5 - 7.4 | Potentially Useful. Often used in biologic formulations, histidine can be a good choice if a near-neutral pH is required, as it is known to stabilize some molecules against aggregation.[19][20] Its performance should be carefully validated. |
Expert Insight: Always verify that your chosen buffer species does not directly interact with or catalyze the degradation of your compound. The buffer is not just an inert pH controller; its components can influence reaction rates and stability outcomes.[21]
Section 2: Troubleshooting Guide: Practical Problem-Solving
This section provides a systematic approach to common experimental issues.
Q1: My piperidine compound is rapidly degrading in my phosphate buffer at pH 7.4. What's happening and what can I do?
This is a classic stability issue. At pH 7.4, a significant portion of a typical piperidine (pKa 8-11) exists as the reactive, neutral free base. This makes it vulnerable to degradation.
Sources
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Technical Support Center: Troubleshooting Reductive Amination with 2-(Piperidin-4-yl)ethanol Hydrochloride
Welcome to the technical support hub for scientists and researchers engaged in reductive amination, a cornerstone reaction in modern synthetic chemistry. This guide is specifically tailored to address the nuances and challenges encountered when utilizing 2-(Piperidin-4-yl)ethanol hydrochloride. As a secondary amine salt, its reactivity profile presents unique considerations that, if not properly managed, can lead to suboptimal results.
This document is structured to provide direct, actionable solutions to common problems, moving from frequently asked questions to in-depth troubleshooting scenarios. Our goal is to empower you with the scientific rationale behind each recommendation, ensuring your success in synthesizing target molecules efficiently and with high purity.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the use of this compound in reductive amination.
Q1: Do I need to freebase this compound before the reaction?
A: Not necessarily, but it is highly recommended for optimal results. The hydrochloride salt is significantly less nucleophilic than its freebase counterpart. The reaction can be driven forward by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to neutralize the hydrochloride in situ. However, this can introduce competing side reactions and complicate purification. For cleaner reactions and more predictable outcomes, performing a separate freebasing step via liquid-liquid extraction with a suitable base (e.g., NaOH, K₂CO₃) is the preferred method.
Q2: What is the optimal pH for this reaction?
A: The reductive amination process is highly pH-dependent. The initial condensation between the amine and the carbonyl compound to form the iminium ion intermediate is favored under mildly acidic conditions, typically between pH 5 and 7.[1][2][3] If the pH is too low, the amine will be fully protonated and non-nucleophilic.[2] Conversely, if the pH is too high, the carbonyl group is less readily protonated, slowing down the initial nucleophilic attack. Careful control of pH is crucial, especially when using pH-sensitive reducing agents.
Q3: Which reducing agent is best suited for this reaction?
A: The choice of reducing agent is critical and depends on the specific substrate and desired reaction conditions.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing the intermediate iminium ion in the presence of the unreacted carbonyl compound.[4][5] It also tolerates a wider range of functional groups.
-
Sodium cyanoborohydride (NaBH₃CN) is another effective option, especially because it is stable in mildly acidic conditions.[6][7][8] However, it is highly toxic, and its byproducts can complicate workup and raise safety concerns.[4]
-
Catalytic Hydrogenation (e.g., H₂/Pd/C) can also be employed for a "green" and efficient reduction.[6] However, the catalyst can be sensitive to poisoning by impurities and may not be suitable for all substrates.
Q4: How can I monitor the progress of the reaction?
A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC is a quick and effective way to visualize the consumption of the starting materials (the carbonyl compound and the amine) and the formation of the product.
-
LC-MS provides more detailed information, allowing for the identification of the desired product, any intermediates, and potential side products by their mass-to-charge ratio. This is particularly useful for optimizing reaction conditions and identifying the cause of low yields.
II. Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems that may arise during the reductive amination of this compound and provides systematic approaches to resolve them.
Issue 1: Low or No Product Formation
A lack of desired product is the most common issue and can stem from several factors related to the key steps of the reaction: iminium ion formation and its subsequent reduction.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Iminium Ion Formation | The equilibrium between the reactants and the iminium ion may not favor the intermediate. This can be due to the presence of the hydrochloride salt, incorrect pH, or the presence of water, which can hydrolyze the imine/iminium ion. | 1. Freebase the Amine: Perform a preliminary extraction of this compound with a base to use the free amine. 2. In Situ Neutralization: Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 3. pH Optimization: Adjust the reaction mixture to a pH of 5-7 using a mild acid like acetic acid.[1][2][3] 4. Water Removal: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the iminium ion. |
| Inactive or Insufficient Reducing Agent | Hydride-based reducing agents can decompose upon improper storage or exposure to moisture. The stoichiometry might also be insufficient to fully reduce the iminium ion. | 1. Use Fresh Reagent: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions. 2. Increase Stoichiometry: Increase the equivalents of the reducing agent to 1.5-2.0 relative to the limiting reagent. |
| Steric Hindrance | If the carbonyl compound (aldehyde or ketone) is sterically bulky, the formation of the iminium ion can be slow. | 1. Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. 2. Prolong Reaction Time: Allow more time for the reaction to proceed to completion. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying these impurities is key to mitigating their formation.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| Alcohol from Carbonyl Reduction | The reducing agent is reducing the starting aldehyde or ketone before it can form the iminium ion. This is common with less selective reducing agents like sodium borohydride (NaBH₄).[8] | 1. Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over carbonyls.[4][8] 2. Two-Step Procedure: First, allow the iminium ion to form completely (monitor by TLC/LC-MS), and then add the reducing agent.[8][9] |
| Over-Alkylation (Tertiary Amine) | The secondary amine product is more nucleophilic than the starting primary amine (if one was used) and can react with another molecule of the carbonyl compound. While not an issue with the secondary 2-(Piperidin-4-yl)ethanol, this is a critical consideration in other systems. For piperidine derivatives, this could manifest as reaction with impurities. | 1. Control Stoichiometry: Use a 1:1 ratio of the amine and carbonyl compound, or a slight excess of the amine. This is a key advantage of reductive amination over direct alkylation.[4][8] |
| Enamine Formation | With certain ketones, a stable enamine intermediate may form, which is less readily reduced. | 1. Ensure Acidic Conditions: Maintain a slightly acidic pH to favor the formation of the more reactive iminium ion over the enamine. |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the reductive amination of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM. Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to generate the free amine in situ.
-
Iminium Formation: To this mixture, add the aldehyde (1.0 eq.) followed by acetic acid (0.1-0.2 eq.) to catalyze iminium ion formation. Let the reaction stir for 1-2 hours at room temperature. Monitor the formation of the iminium ion by TLC or LC-MS.
-
Reduction: Once iminium formation is evident, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
Reaction Scheme Visualization
Caption: General workflow of the two-step reductive amination process.
By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize their reductive amination reactions involving this compound, leading to higher yields and purer products.
References
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
Reductive Amination - Organic Chemistry Tutor. [Link]
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Borch Reductive Amination - Chem-Station. [Link]
-
Reductive Amination - Common Conditions. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Enhancing Reaction Selectivity with 2-(Piperidin-4-yl)ethanol Hydrochloride
Welcome to the technical support guide for 2-(Piperidin-4-yl)ethanol hydrochloride (CAS: 90747-17-4).[1] This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered when using this versatile bifunctional building block. The inherent presence of two distinct nucleophilic centers—a secondary amine and a primary alcohol—presents unique opportunities for molecular elaboration but also significant challenges in achieving reaction selectivity.
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific experimental failures and provides a systematic approach to identifying causes and implementing effective solutions.
Problem 1: Poor Chemoselectivity in Alkylation/Acylation Reactions (Mixture of N- and O-Substituted Products)
Q: My reaction with an alkyl halide (or acyl chloride) is giving me a mixture of N-alkylated and O-alkylated products, with low yield for my desired compound. How can I control the selectivity?
This is the most common challenge with 2-(Piperidin-4-yl)ethanol. The piperidine nitrogen is generally more nucleophilic than the primary alcohol, but this can be influenced by reaction conditions, leading to mixtures.[2] Controlling this selectivity is paramount.
Probable Causes:
-
Inadequate Deprotonation: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. Insufficient or incorrect base will result in low reactivity of the amine.
-
Competitive Nucleophilicity: Under certain conditions (e.g., strong base that deprotonates both amine and alcohol), both sites become competitive nucleophiles.
-
Incorrect Choice of Reagents/Conditions: The nature of the electrophile and the solvent system can dramatically influence the N- versus O-alkylation outcome.[3]
Recommended Solutions:
The most robust strategy to ensure absolute chemoselectivity is to use an orthogonal protecting group strategy.[4] This involves temporarily masking one functional group while the other reacts.
Solution A: Selective O-Alkylation/O-Acylation via N-Protection
To target the hydroxyl group, the more nucleophilic piperidine nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic and nucleophilic conditions and its ease of removal under mild acidic conditions.[5]
Experimental Protocol 1: N-Boc Protection
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Basification: Add triethylamine (TEA) or sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salt and free the secondary amine. Stir for 15 minutes.
-
Protection: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-(piperidin-4-yl)ethanol, which can often be used without further purification.
With the amine protected, the hydroxyl group is now the sole nucleophilic site available for subsequent reactions like acylation or specific types of alkylation (e.g., Williamson ether synthesis).
Solution B: Selective N-Alkylation/N-Acylation
Direct N-alkylation is often favored due to the higher intrinsic nucleophilicity of the amine.[6] However, to prevent any side reactions at the alcohol, particularly with highly reactive electrophiles or harsh conditions, protection of the hydroxyl group may be necessary.
Key Considerations for Direct N-Alkylation:
-
Base: Use a non-nucleophilic base that is strong enough to deprotonate the hydrochloride salt but not the alcohol. K₂CO₃ or Cs₂CO₃ are excellent choices.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred as they solvate the cation but leave the amine nucleophile highly reactive.[7]
-
Electrophile (HSAB Theory): Nitrogen is a "softer" nucleophile than oxygen. According to Hard and Soft Acids and Bases (HSAB) theory, it will react preferentially with "soft" electrophiles.[6] Alkyl iodides and bromides are softer than alkyl chlorides or tosylates, thus favoring N-alkylation. Conversely, harder electrophiles like dimethyl sulfate are more prone to O-alkylation.[6]
-
Over-alkylation: Be aware that N-alkylation can sometimes proceed twice, especially with primary amines. While this is not an issue for the secondary amine in 2-(piperidin-4-yl)ethanol, it's a key consideration in other contexts.[8]
Experimental Protocol 2: Selective N-Alkylation
-
Setup: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous MeCN.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction to 50-60 °C and monitor by TLC or LC-MS. The reaction may take 4-18 hours.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to isolate the N-alkylated product.
Below is a decision workflow for tackling chemoselectivity issues.
Caption: Troubleshooting workflow for N- vs. O-selectivity.
Problem 2: Reaction Fails to Proceed or is Extremely Sluggish
Q: I've mixed my reagents but the reaction is not starting, or the conversion is very low after many hours. What's wrong?
Probable Causes:
-
Failure to Neutralize the Hydrochloride Salt: This is the most common reason. The piperidine nitrogen is protonated (pKa ~11) and non-nucleophilic. It cannot react until it is deprotonated by a suitable base.
-
Poor Solubility: The hydrochloride salt has poor solubility in many common organic solvents (e.g., DCM, THF) without a co-solvent or phase-transfer catalyst.
-
Insufficient Activation: The electrophile may not be reactive enough, or the reaction temperature may be too low.
Recommended Solutions:
-
Ensure Basification: Always use at least 2 equivalents of a suitable base. One equivalent neutralizes the HCl salt, and the second acts as the base for the reaction itself. For N-alkylation, K₂CO₃ is effective. For N-acylation, a non-nucleophilic organic base like triethylamine (TEA) or DIPEA is preferred.
-
Improve Solubility:
-
Use a more polar solvent like DMF or DMSO.
-
Employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water), which can shuttle the deprotonated amine into the organic phase to react.
-
-
Increase Reactivity:
-
Increase the reaction temperature.
-
If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ using sodium iodide (Finkelstein reaction).
-
Frequently Asked Questions (FAQs)
Q1: Do I always need to use a protecting group?
Not always, but it is the most reliable way to guarantee selectivity.[9] For direct N-alkylation with soft electrophiles like benzyl bromide, you can often achieve high selectivity without protecting the alcohol, provided you use the right base and solvent combination (see Protocol 2).[10] However, for reactions involving hard electrophiles, strong bases, or when synthesizing a high-value API where purity is critical, a protecting group strategy is strongly recommended to avoid difficult-to-separate byproducts.[11]
The logic of a protecting group strategy is visualized below.
Caption: Orthogonal protection strategy for selective O-functionalization.
Q2: How do I choose the correct protecting group for the amine?
The choice depends on the planned subsequent reaction steps. You need a group that is stable during your desired transformation but can be removed without affecting the rest of the molecule (orthogonality).[4]
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Stable to base, nucleophiles, hydrogenolysis | Mild acid (TFA, HCl in Dioxane)[5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Stable to acid, base. | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis. | Mild base (e.g., 20% Piperidine in DMF)[4][12] |
Example: If your synthesis involves a reduction step using H₂/Pd-C, you should avoid a Cbz group, as it will be cleaved. A Boc group would be a better choice. If you need to perform a reaction under acidic conditions, an Fmoc group would be more suitable.
Q3: My starting material is 2-(Piperidin-2-yl)ethanol. Do these principles still apply?
Yes, the principles of chemoselectivity (N vs. O) are identical. However, 2-(Piperidin-2-yl)ethanol is a chiral molecule.[13] This introduces the challenge and opportunity of stereoselectivity. Reactions on a group attached to the ethanol side-chain can be influenced by the existing stereocenter at the C2 position of the piperidine ring, potentially leading to diastereomeric products.[14][15] Controlling this diastereoselectivity often requires the use of chiral auxiliaries or stereoselective reagents.[16][17] The current guide focuses on the achiral 4-substituted isomer.
Q4: What analytical techniques are best for monitoring these reactions and confirming selectivity?
A multi-technique approach is recommended for unambiguous structure determination.[18]
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for monitoring conversion and detecting the formation of products and byproducts by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final structure confirmation. 1D NMR (¹H, ¹³C) and 2D NMR (HSQC, HMBC) experiments can definitively distinguish between N- and O-substituted isomers.[3] For example, in N-alkylation, you will see shifts in the protons adjacent to the piperidine nitrogen, while in O-alkylation, the methylene protons of the ethanol side-chain (-CH₂-OH) will show a significant downfield shift and coupling changes.
References
-
Gotor-Fernández, V., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(11), 2848. Available at: [Link]
-
Defense Technical Information Center. (1991). Chemoselective Reactions of Functionalized Piperidines. Available at: [Link]
-
Pignataro, L., et al. (2017). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. Available at: [Link]
-
Pignataro, L., et al. (2017). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. ResearchGate. Available at: [Link]
-
University of Wisconsin. Protecting Groups. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Koehler, B., et al. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
-
Vessman, J., et al. (2001). Selectivity in analytical chemistry. Pure and Applied Chemistry, 73(8), 1381-1386. Available at: [Link]
-
ACS Green Chemistry Institute. Avoiding Over-alkylation. Available at: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]
-
ResearchGate. Stereoselective transformations at preparative scale. Available at: [Link]
-
St. FX Chemistry Department. Protecting Groups – A Necessary Evil? Available at: [Link]
-
Sortais, J. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701498. Available at: [Link]
-
Pesnot, T., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition, 60(15), 8349-8354. Available at: [Link]
-
MySkinRecipes. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. Available at: [Link]
-
Wang, Y., et al. (2020). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 25(15), 3481. Available at: [Link]
-
Mollet, K., et al. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-8375. Available at: [Link]
-
PubChem. 2-(2-Piperidin-4-ylphenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Methylphenidate. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Wikipedia. Minoxidil. Available at: [Link]
-
Kim, D., et al. (2016). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 81(3), 976-983. Available at: [Link]
-
PubChem. 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Optimal conditions of toluene alkylation by ethanol using pentasile zeolite as catalyst. Available at: [Link]
-
Gangar, M., et al. (2016). Anti selective glycolate aldol reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one: application towards the asymmetric synthesis of 8-4'-oxyneolignans. ResearchGate. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.iupac.org [publications.iupac.org]
Technical Support Center: Purification of Crude 2-(Piperidin-4-yl)ethanol Hydrochloride
Welcome to the technical support center for the purification of crude 2-(Piperidin-4-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.
I. Troubleshooting Guide: Question & Answer Format
This section directly addresses common issues observed during the purification of crude this compound, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: My crude product is a discolored (yellow to brown) solid/oil. What are the likely impurities and how can I remove them?
Answer:
Discoloration in crude this compound often indicates the presence of oxidation products or residual reagents from the synthesis. Piperidine and its derivatives can be susceptible to oxidation, which can lead to colored impurities.[1]
A common synthetic route to 2-(piperidin-4-yl)ethanol is the catalytic hydrogenation of 2-(pyridin-4-yl)ethanol.[2] Incomplete reduction can leave starting material, and side reactions may produce byproducts.
Recommended Purification Strategy: Recrystallization
Recrystallization is a highly effective method for removing colored impurities and improving the purity of solid compounds.[3][4] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing piperidine derivatives include ethanol, methanol, and acetone.[3] A mixture of solvents, such as ethanol/water, can also be effective.[5][6]
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the selected hot solvent to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[5]
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Heat the mixture for a short period, then hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the purified crystals under vacuum to a constant weight.
Issue 2: Analytical data (e.g., HPLC, NMR) of my purified product shows the presence of unreacted starting materials or byproducts.
Answer:
If recrystallization alone is insufficient to remove structurally similar impurities, such as unreacted 2-(pyridin-4-yl)ethanol or N-methylated byproducts[2], column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Recommended Purification Strategy: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying piperidine derivatives on a laboratory scale.[3][7]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of piperidine derivatives.[3]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically used. To prevent peak tailing of the basic piperidine compound, a small amount of a basic modifier like triethylamine (typically 0.1-1%) should be added to the mobile phase.[1] The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Issue 3: My product is contaminated with inorganic salts (e.g., NaCl, NaOH) from the workup.
Answer:
Inorganic salts are a common impurity resulting from aqueous workup procedures, especially when a base like sodium hydroxide is used to neutralize the reaction mixture or to free the amine from its salt.[8]
Recommended Purification Strategy: Liquid-Liquid Extraction
A liquid-liquid extraction can effectively remove water-soluble inorganic salts from your product. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
Experimental Protocol: Liquid-Liquid Extraction
-
Free Amine Generation: Dissolve the crude this compound in water. Add a strong base, such as an aqueous solution of sodium hydroxide (NaOH), to deprotonate the piperidinium ion and generate the free amine.[1]
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent in which the free amine is soluble, such as diethyl ether or dichloromethane. The inorganic salts will remain in the aqueous phase.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) to remove any residual water.
-
Conversion back to Hydrochloride Salt: Filter off the drying agent. To the dried organic solution, add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and dry it under vacuum.
Issue 4: My final product contains residual organic solvents.
Answer:
Residual solvents from the reaction or purification steps can be difficult to remove, especially if they are trapped within the crystal lattice of the product.
Recommended Purification Strategy: Vacuum Drying with Water Vapor
A specialized drying technique involving the use of water vapor under vacuum can be effective in displacing trapped organic solvents.
Experimental Protocol: Vacuum Drying with Water Vapor
-
Setup: Place the sample of this compound containing residual solvent in a vacuum oven. Place a separate, open container of water in the oven as well.
-
Drying: Apply a vacuum and gently heat the oven. The water vapor will create a humid atmosphere, which helps to displace the trapped organic solvent molecules from the crystal structure.
-
Final Drying: After a sufficient period, remove the water container and continue to dry the sample under vacuum to remove the absorbed water.
This method has been successfully used to remove solvents like ethanol and 2-propanol from pharmaceutical substances.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white solid. The melting point can be found in supplier specifications or chemical databases.
Q2: How should I store purified this compound?
A2: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Q3: Can I use other chromatographic techniques for purification?
A3: Yes, other techniques like preparative HPLC can be used for high-purity applications, although it is generally more expensive and less scalable than flash column chromatography.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of your compound and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified product.
Q5: I am observing two peaks for my compound in HPLC analysis. What could be the cause?
A5: The presence of two peaks for a piperidine derivative in its free base or salt form could be due to differential ionization or interaction with the stationary phase.[9] Consider adjusting the mobile phase pH, adding a buffer, or using a different column chemistry to resolve this issue.[9]
III. Visual Experimental Workflows
Below are diagrams illustrating the logical flow of the described purification protocols.
Caption: Recrystallization Workflow Diagram.
Caption: Column Chromatography Workflow Diagram.
IV. Quantitative Data Summary
Table 1: Solvent Selection for Recrystallization
| Solvent | Suitability for Piperidine Derivatives | Notes |
| Ethanol | High | Good solubility at high temperatures, poor at low temperatures.[3] |
| Methanol | High | Similar properties to ethanol.[3] |
| Acetone | Moderate | Can be effective for certain derivatives.[3] |
| Water | Low (as a single solvent) | Often used in combination with a miscible organic solvent like ethanol.[6] |
| Isopropanol | Moderate | Can be a suitable alternative to ethanol or methanol. |
V. References
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds. Retrieved from
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
ResearchGate. (2022, December). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
degradation of piperidine derivatives under acidic or basic conditions
Introduction
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as modulating lipophilicity and basicity, which are crucial for a drug's pharmacokinetic profile.[2] However, the inherent reactivity of the nitrogen-containing heterocycle can also be a liability, making it susceptible to degradation under various stress conditions.[3][4]
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering stability challenges with piperidine-containing molecules. It is structured in a question-and-answer format to directly address common troubleshooting scenarios encountered during experimental work, grounded in mechanistic principles and established industry practices.
Part 1: General Stability & Initial Troubleshooting
This section addresses foundational questions regarding the stability of piperidine derivatives.
Q1: My piperidine-containing compound is showing unexpected degradation. What are the most common chemical liabilities of this scaffold?
Answer: The piperidine ring, while generally stable, has two primary points of reactivity that can lead to degradation: the nitrogen atom and the adjacent α-carbons. The specific pathway depends heavily on the pH, presence of oxidizing agents, and the nature of substituents on the ring.
-
Under Acidic Conditions: The primary concern is acid-catalyzed hydrolysis or ring-opening. For instance, piperine, an alkaloid containing a piperidine amide, is known to undergo hydrolysis in highly acidic environments to yield piperic acid and piperidine.[4] While the piperidine ring itself is relatively robust, functional groups attached to it (e.g., amides, esters) can be acid-labile. In some cases, extreme acidic conditions can promote ring-opening reactions, though this is less common for simple piperidine rings.[5][6]
-
Under Basic Conditions: The key vulnerability for certain piperidine derivatives, particularly quaternary ammonium salts, is base-catalyzed elimination. The most prominent example is the Hofmann Elimination , where a quaternary piperidinium hydroxide, when heated, undergoes a β-elimination to form a ring-opened alkene and a tertiary amine.[7][8][9][10] This reaction preferentially forms the least substituted (Hofmann) product due to the steric bulk of the trialkylamine leaving group.[7][11]
-
Oxidative Degradation: The piperidine ring can be susceptible to oxidation, which can occur at the nitrogen atom or the carbon atoms.[12] This can lead to the formation of N-oxides, imines (like 2,3,4,5-tetrahydropyridine), or even ring-opened products.[13][14][15][16] The presence of catalysts, such as metal ions (e.g., Cu2+), can significantly accelerate oxidative degradation.[17]
Q2: I'm starting a stability study for my novel piperidine derivative. How should I structure my initial experiments?
Answer: A well-designed forced degradation (or stress testing) study is the most effective way to identify the intrinsic stability of your molecule and develop stability-indicating analytical methods.[18][19][20] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[18]
Your initial experimental design should expose your compound to a range of stress conditions to probe different degradation pathways:
| Stress Condition | Typical Reagents & Conditions | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Hydrolysis of labile groups (amides, esters), N-dealkylation, potential ring opening. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Hydrolysis of labile groups, Hofmann Elimination (for quaternary salts). |
| Oxidation | 3-30% H₂O₂ | N-oxidation, C-H oxidation leading to imines or ring cleavage. |
| Thermal Stress | 40-80°C (in solid state and solution) | General decomposition, catalysis of hydrolytic/oxidative pathways.[21] |
| Photostability | Exposure to UV/Vis light (e.g., 1.2 million lux hours) | Photolytic cleavage, photo-oxidation.[21] |
Causality: The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%.[18][21][22] This level of degradation is sufficient to produce and identify potential degradants without generating secondary or tertiary products that would not be relevant under normal storage conditions. Each condition is designed to mimic potential real-world stresses and accelerate specific chemical reactions.
Part 2: Troubleshooting Acidic Degradation
Q3: My HPLC chromatogram shows a new, more polar peak after treating my N-aryl piperidine compound with acid. What could this be?
Answer: A common degradation pathway for N-substituted piperidines under acidic or oxidative stress is N-dealkylation .[23][24][25] This reaction cleaves the bond between the piperidine nitrogen and its substituent, resulting in the formation of the parent piperidine (or a piperidine intermediate) and a byproduct from the substituent.
The resulting unsubstituted or partially dealkylated piperidine is often more polar than the parent compound due to the exposure of a secondary amine, leading to an earlier elution time on a reverse-phase HPLC column.
Workflow for Identification:
-
LC-MS Analysis: The most direct way to investigate is to analyze the stressed sample by LC-MS. Compare the mass of the new peak to the parent compound. A mass difference corresponding to the N-substituent is strong evidence for N-dealkylation.
-
Co-injection: If you have a reference standard of the suspected dealkylated product, perform a co-injection with your degraded sample. If the new peak increases in size and remains symmetrical, it confirms the identity.
Visualizing the N-Dealkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown polar peaks.
Part 3: Troubleshooting Basic Degradation
Q4: I am working with a quaternary piperidinium salt. Upon heating with a mild base, I see a complete loss of my parent peak and the appearance of a new, less polar peak. What is happening?
Answer: This observation is a classic signature of the Hofmann Elimination reaction.[7] This is an E2 (bimolecular elimination) reaction that occurs specifically with quaternary ammonium hydroxides upon heating.[8][9][10][11]
Mechanism Explained:
-
Exhaustive Methylation: The reaction often starts by treating a tertiary piperidine with excess methyl iodide to form the quaternary ammonium iodide salt.[7][10]
-
Hydroxide Formation: The iodide salt is then treated with silver oxide (Ag₂O) and water. The Ag₂O precipitates silver iodide (AgI), leaving a quaternary ammonium hydroxide in solution.[8][11]
-
β-Elimination: Upon heating, the hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the nitrogen). This initiates a cascade where the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, expelling a neutral tertiary amine as the leaving group.[8]
The product is a ring-opened alkene, which is typically much less polar than the starting quaternary salt, explaining the shift to a longer retention time in reverse-phase HPLC.
Visualizing the Hofmann Elimination Pathway
Caption: Stepwise mechanism of the Hofmann Elimination reaction.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study for a Piperidine Derivative
This protocol outlines a standard procedure for stress testing, which is essential for identifying potential degradation products and developing a stability-indicating analytical method.[19]
Objective: To generate ~5-20% degradation of the active pharmaceutical ingredient (API) under various stress conditions.[18]
Materials:
-
API (e.g., 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol)[21]
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC-UV/PDA system
-
pH meter
-
Heating block or oven
Procedure:
-
Preparation of Samples: For each condition, prepare samples in triplicate. Include a control sample (API in solvent) stored at ambient temperature in the dark.
-
Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 30% H₂O₂.
-
Thermal Degradation: Place a vial of the API stock solution in an oven at 60°C.[21]
-
-
Incubation:
-
Place the acid, base, and oxidative samples on a heating block at 60°C.
-
Monitor the samples at time points (e.g., 2, 4, 8, 24 hours). The goal is to find the time point that yields 5-20% degradation of the parent peak area.[18]
-
If no degradation is observed at 60°C, the temperature can be increased, but it should be scientifically justified.[21]
-
-
Sample Quenching & Analysis:
-
Before HPLC analysis, quench the reactions to prevent further degradation.
-
Acid Sample: Neutralize with an equimolar amount of NaOH.
-
Base Sample: Neutralize with an equimolar amount of HCl.
-
Oxidative/Thermal Samples: No quenching is typically needed, but samples should be cooled to room temperature.
-
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). Use a PDA detector to check for peak purity and identify any new peaks.
-
Trustworthiness: This protocol is self-validating. The inclusion of a control sample helps differentiate degradation from simple experimental variability. The target of 5-20% degradation ensures that the observed degradants are primary products and relevant to the molecule's stability profile.[18][21]
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]
-
Title: What is the stability of piperidine? Source: BIOSYNCE Blog URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: PubMed Central (PMC) URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects Source: YouTube URL: [Link]
-
Title: Influence of piperidine ring on stability and reactivity of piperine Source: ResearchGate URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: Figshare URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: White Rose Research Online URL: [Link]
-
Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]
-
Title: Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans Source: PubMed Central (PMC) URL: [Link]
-
Title: Piperidine Source: Wikipedia URL: [Link]
-
Title: Hofmann elimination Source: Wikipedia URL: [Link]
-
Title: Hofmann Elimination Source: NROChemistry URL: [Link]
-
Title: Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes Source: PubMed Central (PMC) URL: [Link]
-
Title: Hofmann Elimination Reaction | Definition, Mechanism & Applications Source: Allen Overseas URL: [Link]
-
Title: Hofmann Elimination Source: BYJU'S URL: [Link]
-
Title: The Hofmann Elimination Source: Chemistry Steps URL: [Link]
-
Title: What are the detection methods for piperidine? Source: BIOSYNCE Blog URL: [Link]
-
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: ScienceDirect URL: [Link]
-
Title: Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis Source: ACS Publications URL: [Link]
- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
-
Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL: [Link]
-
Title: (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices Source: ResearchGate URL: [Link]
-
Title: SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement Source: ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation Source: ResearchGate URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: N-Dealkylation of Amines Source: MDPI URL: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 8. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. byjus.com [byjus.com]
- 11. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 12. biosynce.com [biosynce.com]
- 13. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 15. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
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- 19. biopharminternational.com [biopharminternational.com]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for 2-(Piperidin-4-yl)ethanol Hydrochloride Coupling
Welcome to the dedicated technical support center for optimizing the coupling of 2-(Piperidin-4-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide bond formation. The following question-and-answer-based troubleshooting guides and FAQs will address common challenges and provide actionable, scientifically-grounded solutions to refine your reaction conditions, with a special focus on the critical parameter of temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
Optimizing the reaction temperature is crucial for balancing reaction rate, yield, and purity. The following section addresses common issues encountered during the coupling of this compound and provides a systematic approach to troubleshooting.
Q1: My coupling reaction shows low or no conversion to the desired amide product. Should I increase the temperature?
A1: While intuitively it might seem that increasing the temperature will drive the reaction forward, it's a parameter that must be adjusted judiciously. Low conversion can stem from several factors, and a systematic evaluation is key before defaulting to higher temperatures.
Initial Checks (Before Adjusting Temperature):
-
Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., EDC, HATU) and solvents (e.g., DMF, DCM), are anhydrous and of high purity.[1] Moisture can hydrolyze activated intermediates, leading to low yields.[1]
-
Base Stoichiometry: 2-(Piperidin-4-yl)ethanol is supplied as a hydrochloride salt. It is imperative to use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to liberate the free amine for the reaction. Often, an excess of the base (2-3 equivalents) is beneficial.[1][2]
-
Coupling Reagent Activity: The chosen coupling reagent may not be sufficiently reactive for your specific substrates. For sterically hindered carboxylic acids or electron-deficient amines, a more potent activating agent like HATU or COMU might be necessary.[1]
Temperature Adjustment Strategy:
If the above factors have been addressed and conversion is still low, a careful increase in temperature can be beneficial.
-
Initial Temperature: For most standard amide couplings using reagents like EDC/HOBt or HATU, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common and effective strategy.[1][2]
-
Incremental Increase: If room temperature proves insufficient, consider a modest increase in temperature. For example, you could try running the reaction at 40-50 °C.[2] In some challenging cases, temperatures up to 60-80 °C have been reported to improve yields, although this also increases the risk of side reactions.[3][4]
-
Monitoring is Key: Closely monitor the reaction progress by TLC or LC-MS as you increase the temperature. Look for the formation of the desired product as well as any new impurity spots.
Q2: I'm observing significant side product formation. Could the reaction temperature be the culprit?
A2: Yes, elevated temperatures are a common cause of side product formation in amide coupling reactions. Understanding the nature of these side products can help in diagnosing and solving the issue.
Common Temperature-Related Side Reactions:
-
Racemization: For chiral carboxylic acids, high temperatures can promote racemization, especially when using strong bases.[1]
-
N-acylurea Formation: With carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct. This is often exacerbated at higher temperatures.[1]
-
Decomposition: Either the starting materials, reagents, or the desired product might be thermally labile. High temperatures can lead to their decomposition, resulting in a complex mixture of byproducts.[5]
Solutions to Mitigate Side Product Formation:
-
Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it to room temperature or even 0 °C.
-
Optimize Additives: The use of additives like HOBt or HOAt with carbodiimides can suppress racemization and minimize the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.[6]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and additives for a short period (5-30 minutes) before adding the amine can sometimes lead to cleaner reactions.[1][2]
Q3: My reaction seems to stall after a certain point. Will heating the reaction help to push it to completion?
A3: A stalled reaction can be frustrating. While a moderate increase in temperature might be a viable option, it's essential to first consider other potential causes.
Potential Reasons for a Stalled Reaction:
-
Poor Solubility: If any of the reactants or intermediates are not fully dissolved, the reaction rate will be significantly limited.[1] Ensure you are using a solvent in which all components are soluble. Common choices include anhydrous DMF, DCM, or THF.[1]
-
Insufficient Basicity: As the reaction proceeds, acidic byproducts can be generated, which can protonate the free amine and render it non-nucleophilic.[7] Ensure you have used a sufficient amount of base.
-
Reagent Degradation: The coupling reagents themselves can degrade over the course of the reaction, especially if moisture is present.
A Systematic Approach to a Stalled Reaction:
-
Confirm Solubility: Visually inspect the reaction mixture. If solids are present, consider switching to a different solvent or a solvent mixture.
-
Add More Reagents: If you suspect reagent degradation, adding another portion of the coupling reagent and/or base might restart the reaction.
-
Incremental Temperature Increase: If the above steps do not resolve the issue, a carefully controlled increase in temperature (e.g., to 40-50 °C) can be attempted while monitoring the reaction closely.
Frequently Asked Questions (FAQs)
What is a good starting temperature for a typical coupling reaction with this compound?
For most standard amide coupling reactions involving this compound, a good starting point is to perform the reaction at 0 °C for the initial activation and addition steps, followed by allowing the reaction to slowly warm to room temperature and stir for 4-24 hours.[2] This temperature profile often provides a good balance between reaction rate and minimizing side reactions.
How does the choice of coupling reagent affect the optimal reaction temperature?
The reactivity of the coupling reagent can influence the optimal temperature.
| Coupling Reagent System | Typical Temperature Range | Considerations |
| EDC/HOBt | 0 °C to Room Temperature | A widely used and cost-effective option. Elevated temperatures can increase the risk of N-acylurea formation.[1] |
| HATU/DIPEA | Room Temperature | Highly efficient, even for sterically hindered substrates. Reactions are often fast at room temperature.[1] |
| DCC/DMAP | 0 °C to Room Temperature | Effective but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] |
| Acyl Fluorides | Room Temperature to 80 °C | Can be effective for hindered substrates where other methods fail. Elevated temperatures may be required for complete conversion.[9] |
Can I use microwave irradiation to accelerate the reaction?
Microwave-assisted synthesis can be a powerful tool to accelerate amide bond formation and may allow for shorter reaction times.[10] However, it is crucial to carefully control the temperature to avoid decomposition. A typical starting point for microwave-assisted coupling could be around 75°C for a few minutes, but this requires careful optimization for each specific reaction.[10]
What is the impact of solvent choice on the reaction temperature?
The choice of solvent can influence the optimal reaction temperature due to differences in boiling points and solubility of the reactants.
-
DCM (Dichloromethane): With a low boiling point (around 40 °C), reactions in DCM are typically run at or below room temperature.
-
DMF (Dimethylformamide): A high-boiling polar aprotic solvent, DMF is suitable for a wide range of temperatures, from 0 °C to elevated temperatures.[1]
-
Acetonitrile (ACN): This solvent can be a good choice and has been shown to provide excellent results in some coupling reactions.[4]
The primary consideration should be ensuring all reactants are fully dissolved.[1]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling at Room Temperature
This protocol provides a general guideline for the coupling of a carboxylic acid with this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.[2]
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.[2]
-
Amine Addition: To the reaction mixture, add a solution of this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
Protocol 2: Screening for Optimal Reaction Temperature
To determine the optimal reaction temperature, it is advisable to run a series of small-scale parallel reactions.
-
Setup: Prepare three identical small-scale reactions following "Protocol 1".
-
Temperature Conditions:
-
Reaction A: Maintain at 0 °C for the duration of the reaction.
-
Reaction B: Allow to warm to room temperature.
-
Reaction C: After warming to room temperature, heat to 40 °C.
-
-
Analysis: Monitor each reaction at regular intervals (e.g., 1h, 4h, 12h) by LC-MS. Compare the conversion to the desired product and the formation of any impurities across the different temperature conditions to identify the optimal temperature.
Visualizing the Workflow
Troubleshooting Flowchart for Temperature Optimization
Caption: A workflow for troubleshooting and optimizing reaction temperature.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. Technology Networks.
- Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.
- Molecules. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
- Organic & Biomolecular Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Royal Society of Chemistry.
- Asadi, M., Naimi-Jamal, M. R., & Panahi, L. (2021). Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation. ResearchGate.
- Benchchem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
- Mahesh, S., Tang, K.-C., & Raj, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules.
- Reddit. (2022). EDC-HOBt Amide coupling workup help.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Chemical Society Reviews. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Dalton Transactions. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing.
- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Molecules. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
- Google Patents. (2001). Process for preparing 2-piperidineethanol compounds.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Reddit. (2019). Tips and tricks for difficult amide bond formation?.
- Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Chemical Society Reviews. (2009). Amide bond formation: beyond the myth of coupling reagents. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide.
- RSC Advances. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Royal Society of Chemistry.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- RSC Advances. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Royal Society of Chemistry.
- Google Patents. (2022). Atypical coupling method for the preparation of 1,2-di(thiophen-2-yl)ethene-1,2-diol compounds via a cu(ii) catalyst.
- Organic Process Research & Development. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ACS Publications.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 2-(Piperidin-4-yl)ethanol Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-yl)ethanol hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when scaling this synthesis from the bench to pilot plant and beyond. We will delve into the underlying chemical principles of the primary synthetic route—catalytic hydrogenation of 4-pyridineethanol—and provide field-proven troubleshooting strategies to ensure a robust, safe, and efficient process.
The synthesis of 2-(Piperidin-4-yl)ethanol, a crucial building block for numerous pharmaceutical agents, appears straightforward on paper but presents unique hurdles during scale-up.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.
Overview of the Core Synthesis Pathway
The most common and industrially viable route to 2-(Piperidin-4-yl)ethanol is the catalytic hydrogenation of 4-pyridineethanol. The aromatic pyridine ring is reduced to a saturated piperidine ring under a hydrogen atmosphere using a heterogeneous catalyst. The final active pharmaceutical ingredient (API) intermediate is then typically isolated as its hydrochloride salt to improve stability and handling properties.[3]
Below is a generalized workflow for this process.
Caption: Troubleshooting decision tree for hydrogenation scale-up.
Q3: How should I handle catalyst filtration and what are the safety considerations on a large scale?
A3: Catalyst handling is a major operational and safety concern during scale-up.
-
Pyrophoric Nature: Many hydrogenation catalysts, particularly Pd/C and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. [4] * Protocol: Never allow the catalyst to dry out during filtration. The filtration should be performed under a wet cake or slurry condition. The filter cake must be kept wet with solvent (e.g., water or ethanol) at all times. The final recovered catalyst should be stored under water or an inert atmosphere.
-
Filtration Method: On a lab scale, simple filtration through Celite is common. [5]On a larger scale, this can be slow and lead to catalyst losses.
-
Best Practice: Enclosed filter systems like a Nutsche filter dryer are highly recommended. These systems allow for filtration, washing, and even partial drying under an inert nitrogen atmosphere, minimizing operator exposure and fire risk.
-
-
Residual Catalyst: Fine catalyst particles can be difficult to remove completely and may contaminate the final product.
-
Solution: Using a filter aid is essential. Polishing filtration of the filtrate through a cartridge filter (e.g., 0.5-1 micron) after the primary filtration can effectively remove fine particles before proceeding to the salt formation step.
-
Q4: My yield is low after the hydrochloride salt formation and crystallization. What should I check?
A4: Isolating the product as a hydrochloride salt is an excellent purification step, but it requires careful control.
-
Stoichiometry of HCl: Ensure the molar equivalent of hydrochloric acid is precise. An excess of HCl can lead to the formation of a dihydrochloride salt or increase the solubility of the desired product in the mother liquor, reducing yield. Under-charging HCl will result in incomplete salt formation.
-
Protocol: Perform a trial on a small scale to determine the optimal HCl charge. Use a reliable assay (e.g., titration) to determine the exact amount of the free base in your concentrated solution before adding HCl.
-
-
Solvent Selection for Crystallization: The choice of solvent is critical for achieving high yield and purity.
-
Considerations: You need a solvent system where the hydrochloride salt has low solubility at cooler temperatures but the free base and impurities remain dissolved. Common choices include isopropanol (IPA), ethanol, or mixtures like IPA/heptane or ethanol/MTBE.
-
Troubleshooting: If your yield is low, your product may be too soluble in the chosen solvent. An anti-solvent study should be performed to find a system that maximizes precipitation.
-
-
Crystallization Conditions:
-
Cooling Rate: Crashing the product out by cooling too quickly often leads to the formation of fine particles that are difficult to filter and may trap impurities. A controlled, slow cooling profile is essential for growing larger, purer crystals.
-
Seeding: On a large scale, spontaneous nucleation can be inconsistent. Using seed crystals of the desired polymorph can ensure consistent crystallization and particle size distribution.
-
Comparative Data: Hydrogenation Catalysts
The choice of catalyst is one of the most critical parameters in this synthesis. The table below summarizes common catalysts and their typical characteristics for pyridine ring reduction.
| Catalyst | Typical Pressure (psig) | Typical Temp. (°C) | Common Solvents | Key Advantages & Considerations |
| PtO₂ (Adams' catalyst) | 50 - 500 | 25 - 80 | Acetic Acid, Ethanol | Highly active, effective at low temp/pressure. High cost and difficult to handle on scale. [6] |
| 5% Pd/C | 500 - 1500 | 80 - 150 | Ethanol, Water, Methanol | Cost-effective, widely used. Can be prone to causing hydrogenolysis at higher temperatures. Pyrophoric. [6][7] |
| 5% Rh/C | 500 - 1500 | 80 - 120 | Ethanol, Water | Excellent selectivity, less prone to hydrogenolysis than Pd/C. Good for preserving other functional groups. [6] |
| 5% Ru/C | 1000 - 2000 | 100 - 180 | Methanol, Water | Very robust, requires higher pressures and temperatures. Can be effective when other catalysts fail. [6] |
References
- Benchchem. (n.d.). Technical Support Center: Piperidine Synthesis & Purification.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- DTIC. (n.d.). Piperidine Synthesis.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-pyridineethanol.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- MySkinRecipes. (n.d.). 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride.
- ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 3. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 7. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
Technical Support Center: Minimizing Byproduct Formation in Piperidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperidine functionalization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this ubiquitous scaffold. This guide is structured in a question-and-answer format to directly address common experimental challenges, focusing on the underlying mechanisms to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Arylation (Buchwald-Hartwig Amination)
Question 1: I'm performing a Buchwald-Hartwig N-arylation of piperidine and observing a significant amount of hydrodehalogenation byproduct (the aryl halide is reduced to an arene). What is causing this, and how can I suppress it?
Answer:
Plausible Cause: The Mechanism of Hydrodehalogenation
Hydrodehalogenation is a common and troublesome side reaction in Buchwald-Hartwig aminations.[1][2] It arises from a competing pathway within the catalytic cycle where the palladium-amido intermediate, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination. This process forms a Pd-hydride species, which then reductively eliminates with the aryl halide to generate the arene byproduct and regenerate the catalyst.[1] This pathway is particularly favored under certain conditions that destabilize the desired reductive elimination step.
Troubleshooting Strategies:
Your primary goal is to favor the C-N reductive elimination pathway over the β-hydride elimination pathway. This can be achieved by modifying several key reaction parameters:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most impactful parameter.
-
Increase Steric Bulk: Bulky, electron-rich phosphine ligands are paramount. They create a sterically congested environment around the palladium center, which accelerates the rate of C-N bond-forming reductive elimination relative to β-hydride elimination.
-
Bidentate vs. Monodentate: While early systems used monodentate ligands, modern bidentate phosphine ligands like BINAP and DPEPhos often provide higher rates and yields by preventing the formation of unreactive palladium dimers.[1]
-
-
Base Selection and Strength: The base plays a crucial role in forming the palladium-amido complex.
-
Use a Weaker Base: Strong bases can sometimes promote side reactions. Switching from a very strong base like LiHMDS or NaOtBu to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can sometimes suppress hydrodehalogenation.
-
Ensure Stoichiometry: Use the minimum effective amount of base. Excess base can lead to catalyst decomposition and other side reactions.
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: Toluene is a common and often effective solvent.[3] Less polar solvents can sometimes favor the desired coupling.
-
Lower the Temperature: While counterintuitive, lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of β-hydride elimination more than the desired reductive elimination, improving selectivity.
-
Data-Driven Recommendations: Ligand and Base Effects
| Parameter | Recommended Change | Rationale |
| Ligand | Switch to a bulkier, electron-rich ligand (e.g., from P(t-Bu)₃ to RuPhos or BrettPhos). | Steric hindrance accelerates C-N reductive elimination, outcompeting β-hydride elimination. |
| Base | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. | Milder bases can reduce the rate of competing side reactions. |
| Temperature | Decrease from 110 °C to 80-90 °C. | May selectively slow the undesired β-hydride elimination pathway. |
| Catalyst System | Consider newer bimetallic Pd-Cu nanocatalyst systems designed to suppress the hydrodehalogenation pathway.[4][5] | These systems may offer an alternative reaction pathway that avoids the formation of Pd-hydride species.[4][5] |
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Category 2: N-Alkylation
Question 2: I'm trying to mono-alkylate piperidine with an alkyl halide, but I'm getting a significant amount of the quaternary ammonium salt. How can I prevent this over-alkylation?
Answer:
Plausible Cause: The Nucleophilicity Problem
Over-alkylation is a classic problem when functionalizing amines.[6][7] The root cause is that the product of the first alkylation—the N-alkylpiperidine (a tertiary amine)—is often as nucleophilic, or even more so, than the starting piperidine (a secondary amine).[6] This makes it a prime candidate to react with another equivalent of the alkylating agent, leading to the undesired quaternary ammonium salt.[6][7]
Troubleshooting Strategies:
The key to preventing over-alkylation is to control the relative concentrations and reactivities of the species in your flask.
-
Control Stoichiometry and Addition Rate:
-
Use an Excess of Piperidine: Use a stoichiometric excess of the piperidine (e.g., 1.5 to 2.0 equivalents) relative to the alkyl halide. This ensures the alkyl halide is more likely to encounter a molecule of the starting amine rather than the product.
-
Slow Addition of Alkyl Halide: This is a highly effective technique. By adding the alkyl halide slowly over several hours using a syringe pump, you maintain a very low concentration of the alkylating agent at all times.[6][8] This kinetically favors the initial mono-alkylation.[6]
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often the best solution to completely avoid over-alkylation.[6][7] React piperidine with the corresponding aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9][10] Since this pathway does not involve an alkyl halide, the formation of a quaternary salt is impossible.[7]
-
Protocol Comparison: Direct Alkylation vs. Reductive Amination
| Method | Key Advantages | Key Disadvantages | Best For |
| Direct Alkylation | Atom economical, simple reagents. | Prone to over-alkylation, may require slow addition. | When reductive amination is not feasible (e.g., no corresponding aldehyde). |
| Reductive Amination | Completely avoids over-alkylation, high yields. | Requires a carbonyl compound and a hydride reagent. | Most cases of N-alkylation; considered the superior method for control. |
Optimized Protocol: Controlled N-Alkylation via Slow Addition
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine derivative (1.5 eq.) and a non-nucleophilic base like K₂CO₃ (2.0 eq.) in anhydrous acetonitrile.
-
Slow Addition: Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.
-
Reaction: Begin stirring the piperidine solution and start the slow addition of the alkyl halide over 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the base and concentrate the filtrate. Purify via standard methods.
Visualizing the Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting over-alkylation.
Category 3: C-H Functionalization
Question 3: I am attempting a direct C-H functionalization on a substituted piperidine, but I'm getting poor regioselectivity between the C2, C3, and C4 positions. How can I control where the new group adds?
Answer:
Plausible Cause: Electronic and Steric Competition
Regioselectivity in piperidine C-H functionalization is a significant challenge governed by a subtle interplay of electronic and steric effects.[11][12]
-
Electronic Effects: The C2 (α-carbon) position is electronically activated due to the adjacent nitrogen atom, making it a common site for functionalization.[13] Conversely, the C3 position can be deactivated by the inductive electron-withdrawing effect of the nitrogen.[12][13]
-
Steric Effects: The steric environment created by the N-protecting group, substituents on the piperidine ring, and the catalyst/reagent itself can override these electronic preferences.[12]
Troubleshooting Strategies:
Controlling regioselectivity requires a strategic choice of directing groups, catalysts, and reaction conditions.
-
Leverage N-Protecting/Directing Groups: The group attached to the piperidine nitrogen is your primary tool for steering reactivity.
-
For C2 Functionalization: Small N-protecting groups like Boc can favor functionalization at the electronically activated C2 position.[13]
-
For C4 Functionalization: Bulky N-protecting groups can sterically block the C2 positions, forcing the reaction to occur at the less hindered C4 position.[12]
-
For C3 Functionalization: Direct C3 functionalization is difficult. An indirect approach, such as the functionalization of a tetrahydropyridine intermediate followed by reduction, is often more effective.[12][13]
-
-
Catalyst Control: In metal-catalyzed reactions, the ligand sphere of the metal catalyst can create a specific steric environment that dictates the site of C-H insertion. Different rhodium catalysts, for example, have been shown to selectively functionalize either the C2 or C4 position depending on their steric profile.[12]
-
Substrate Modification: If possible, installing a temporary directing group on the piperidine ring can provide precise control over the reaction site. While this adds steps, it often provides unparalleled selectivity.
Regioselectivity Control Summary
| Target Position | Strategy | Example | Rationale |
| C2 (α) | Small N-protecting group, electronically driven. | N-Boc-piperidine with a suitable Rh catalyst. | C2 is the most electronically activated position; minimal steric hindrance allows access. |
| C4 (γ) | Bulky N-protecting group, sterically driven. | N-α-oxoarylacetyl-piperidine with Rh₂(S-2-Cl-5-BrTPCP)₄.[12] | C2 positions are sterically shielded, forcing the catalyst to engage with the C4 C-H bonds. |
| C3 (β) | Indirect approach via alkene intermediate. | Cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening.[12][13] | Direct C3 C-H activation is electronically disfavored; this circumvents the issue. |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C H... - ResearchGate. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - NIH. Available at: [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Available at: [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF - ResearchGate. Available at: [Link]
-
Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
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- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
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- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Managing Moisture in 2-(Piperidin-4-yl)ethanol Hydrochloride Reactions
Document ID: TSC-CHEM-2026-01-11-001
Version: 1.0
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(Piperidin-4-yl)ethanol hydrochloride. As a bifunctional molecule containing both a secondary amine and a primary alcohol, its reactivity is of significant interest in the synthesis of diverse pharmaceutical intermediates. However, the hydrochloride salt form, while improving stability and handling, introduces a significant challenge: hygroscopicity.
The presence of moisture, even in trace amounts, can dramatically impact reaction outcomes, leading to reduced yields, unexpected side products, and purification difficulties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and resolve moisture-related issues in your experiments. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during reactions involving this compound where moisture is a likely culprit.
Problem 1: Low Yield in N-Alkylation or N-Acylation Reactions
Scenario: You are performing an N-alkylation with an alkyl halide or an N-acylation with an acyl chloride/anhydride. Your reaction consistently results in a low yield of the desired N-substituted product, and you recover a significant amount of unreacted this compound.
Root Cause Analysis
Moisture can interfere in several ways:
-
Competitive Reaction: Water can act as a competing nucleophile, hydrolyzing your electrophile (acyl chloride, anhydride, or even some reactive alkyl halides).[1][2] This depletes the reagent intended for the piperidine nitrogen.
-
Solubility Issues: The hydrochloride salt has limited solubility in many anhydrous organic solvents. Absorbed moisture can create localized aqueous microenvironments, further hindering the dissolution and reaction of the starting material in the bulk organic phase.
-
Base Quenching: In reactions requiring a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl generated during acylation, water can protonate the base, reducing its effective concentration.
Troubleshooting Workflow & Solutions
-
Quantify Moisture Content: Before troubleshooting the reaction, determine the water content of your this compound starting material. The gold standard for this is Karl Fischer titration , a highly accurate method for quantifying trace amounts of water in solids and liquids.[3][4][5]
-
Actionable Insight: If the water content is >0.5% w/w, the reagent must be dried.
-
-
Drying the Reagent:
-
Method: The most effective method is drying under high vacuum (e.g., using a Schlenk line) at a moderately elevated temperature (40-50°C) for several hours. Placing the solid over a strong desiccant like phosphorus pentoxide (P₄O₁₀) within the vacuum desiccator is also highly effective.[6]
-
Caution: Do not oven-dry at high temperatures without vacuum, as this can lead to decomposition. Always consult the material's Safety Data Sheet (SDS) for thermal stability information.[7]
-
-
Ensure Anhydrous Reaction Conditions:
-
Solvent: Use freshly dried, anhydrous solvents. Solvents drawn from a solvent purification system (SPS) or freshly distilled over an appropriate drying agent are recommended.
-
Glassware: All glassware should be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[8]
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use septa and syringe techniques for all reagent transfers.[9]
-
-
Reaction Setup Optimization:
-
If solubility is an issue, consider converting the hydrochloride salt to the free base in situ or prior to the reaction. However, this adds complexity. A better first approach may be to screen different anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP) in which the salt may have better solubility.
-
Workflow Diagram: Troubleshooting Low Yield in N-Alkylation/Acylation
Caption: Troubleshooting flowchart for low-yield N-alkylation/acylation.
Problem 2: Formation of an Amide Byproduct in Esterification Reactions
Scenario: You are attempting to esterify the primary hydroxyl group of this compound using an acid chloride or anhydride, intending to leave the secondary amine as the hydrochloride salt. However, you observe the formation of an N-acylated amide byproduct, and in some cases, a di-acylated product.
Root Cause Analysis
The secondary amine of the piperidine ring is a potent nucleophile, often more so than the primary alcohol.[10] While protonation as the hydrochloride salt significantly deactivates the amine, an equilibrium can exist in solution, liberating a small amount of the free base.
R₂NH₂⁺Cl⁻ ⇌ R₂NH + HCl
Moisture exacerbates this issue:
-
Solvation: Water molecules can solvate the ions, potentially shifting the equilibrium towards the free amine.
-
Base Effects: If a scavenger base is used to drive the esterification, it will preferentially deprotonate the more acidic ammonium species, generating the highly reactive free amine, which will then compete in the acylation reaction.
Troubleshooting Workflow & Solutions
-
Protecting Group Strategy: The most robust solution is to employ an orthogonal protecting group strategy.
-
Protect the Amine: Protect the piperidine nitrogen first. A tert-butyloxycarbonyl (Boc) group is ideal. The reaction is typically performed on the free base with Boc-anhydride ((Boc)₂O).
-
Esterify the Alcohol: With the amine protected, the hydroxyl group can be cleanly esterified.
-
Deprotect the Amine: The Boc group is easily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane), which will also form the desired hydrochloride salt of the final ester product.
-
-
Reaction Condition Optimization (Non-Protecting Group Route):
-
Strictly Anhydrous Conditions: This is critical to minimize any equilibrium that frees the amine. Follow all protocols outlined in Problem 1, Step 3 .
-
Low Temperature: Run the reaction at a low temperature (e.g., 0°C to -20°C) to slow the rate of N-acylation relative to O-acylation. Add the acylating agent slowly to the reaction mixture.
-
Avoid Excess Base: Use of a scavenger base is highly likely to cause N-acylation. If HCl removal is necessary, consider alternative methods post-reaction, though this is less ideal. Direct acylation without a base, relying on the starting material's salt form, is preferable if the reaction proceeds.
-
Diagram: Protecting Group Strategy for Selective Esterification
Caption: Workflow for selective O-acylation via amine protection.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A: Yes. While specific data for this exact molecule may not be widely published, amine hydrochloride salts as a class are known to be hygroscopic.[6][11] The ionic nature of the salt readily attracts and absorbs atmospheric moisture. You should always assume it is hygroscopic and handle it accordingly. Store the compound in a desiccator over a drying agent and in a tightly sealed container.[6][12]
Q2: How does moisture affect reactions involving coupling agents like EDC or HATU?
A: Moisture is highly detrimental to reactions employing carbodiimide (e.g., EDC) or phosphonium/uronium (e.g., HATU, HBTU) coupling agents. These reagents are used to form amide or ester bonds by activating a carboxylic acid. Water will readily react with the activated intermediate (e.g., an O-acylisourea for EDC) or the coupling agent itself, hydrolyzing it back to the carboxylic acid and consuming the expensive reagent. This leads to low yields and the formation of urea byproducts (in the case of EDC) that can complicate purification.[13]
Q3: What are the best drying agents for solvents to be used with this compound?
A: The choice of drying agent depends on the solvent and the scale of the reaction.
-
Molecular Sieves (3Å or 4Å): Excellent for most common anhydrous solvents (DCM, THF, ACN, Toluene). They are relatively inert but should be properly activated (heated under vacuum) before use.[8]
-
Calcium Hydride (CaH₂): Very effective for drying ethers, hydrocarbons, and amines. It reacts with water to produce hydrogen gas and Ca(OH)₂. It should not be used with protic solvents (alcohols) or some esters.
-
Sodium Sulfate (Na₂SO₄) & Magnesium Sulfate (MgSO₄): These are best for pre-drying or removing bulk water from organic layers after an aqueous workup.[14] They are generally not sufficient for creating the strictly anhydrous conditions needed for moisture-sensitive reactions. They are considered neutral to mildly acidic.[15]
The following table summarizes the compatibility of common drying agents.
| Drying Agent | Compatible With | Incompatible With | Notes |
| Magnesium Sulfate (MgSO₄) | Ethers, Halogenated Solvents, Esters | Acid-sensitive compounds (slightly acidic) | Fast, high capacity.[15] |
| Sodium Sulfate (Na₂SO₄) | Most organic compounds | - | Neutral, but slow and has lower efficiency. Best for initial drying.[15] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl Halides | Alcohols, Amines, Amides, Ketones, Phenols | High capacity but can form adducts with N and O containing compounds.[16] |
| Potassium Carbonate (K₂CO₃) | Bases, Alcohols, Ketones, Nitriles | Acids, Phenols, other acidic compounds | Basic drying agent; useful for drying solutions containing amines.[16] |
| Molecular Sieves (4Å) | Most organic solvents | - | Highly efficient, but must be activated. Ideal for static drying before reaction. |
Q4: My NMR spectrum shows a broad peak for the N-H and O-H protons. Is this related to moisture?
A: Yes, this is very likely. The protons on heteroatoms (N-H and O-H) undergo rapid chemical exchange with each other and with any trace water (H₂O) present in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange process broadens the signals, often to the point where they are just a low, broad hump in the baseline. To confirm their presence, you can perform a D₂O shake: add a drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, and their signals will disappear from the spectrum.
Q5: Can I use a Dean-Stark apparatus to remove water from a reaction?
A: A Dean-Stark apparatus is an excellent technique for removing water azeotropically, but it is only suitable for reactions that are run at the reflux temperature of a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene). This method is often used in esterifications or imine formations. For the types of reactions typically involving this compound (e.g., N-alkylations, acylations) that are often run at or below room temperature, a Dean-Stark apparatus is not applicable. The primary strategy must be the rigorous exclusion of water from the start.
References
- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
- Pharmaguideline. (2011).
- Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Pacific BioLabs.
- Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
- AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB.
- Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts.
- Hive Stimulants. (n.d.).
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Scribd. (n.d.). Drying Agents. Scribd.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- CHEMSHEETS.co.uk. (2016). ACYLATION of ALCOHOLS / AMINES. CHEMSHEETS.co.uk.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Semantics Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantics Scholar.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester.
- University of Manitoba. (n.d.). Using drying agents. University of Manitoba.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Drying Organic Solutions. University of Colorado Boulder.
- Reddit. (2017). Drying and Storing Hygroscopic Salts. Reddit.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
- American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Save My Exams. (2025).
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- 2. savemyexams.com [savemyexams.com]
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- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 11. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 12. How To [chem.rochester.edu]
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- 16. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Work-up Procedures for Reactions Containing 2-(Piperidin-4-yl)ethanol Hydrochloride
Welcome to the technical support guide for handling reactions involving 2-(Piperidin-4-yl)ethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the work-up and purification of reactions utilizing this versatile building block. The presence of a basic piperidine nitrogen and a polar hydroxyl group, combined with its use as a hydrochloride salt, presents specific challenges that require careful consideration during product isolation.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the work-up of reactions with 2-(Piperidin-4-yl)ethanol and its derivatives.
Q1: My product is not extracting into my organic solvent (e.g., ethyl acetate, DCM). Why is it staying in the aqueous layer?
A1: This is the most frequent issue and is almost always due to the protonated state of the piperidine nitrogen. 2-(Piperidin-4-yl)ethanol is supplied as a hydrochloride salt, meaning the nitrogen is positively charged (R₃NH⁺Cl⁻).[1] Most reactions do not consume this acid, or they may even generate more. Your final product, if it retains the piperidine moiety, will therefore also exist as a protonated, water-soluble salt in an acidic or neutral aqueous solution.[2]
Solution: You must neutralize the reaction mixture by adding a base to deprotonate the piperidine nitrogen. This converts the salt into its neutral "free base" form, which is significantly more soluble in organic solvents. Aim for a pH of 9-11 in the aqueous layer before extraction.[3][4]
Q2: What base should I use for neutralization, and how much is needed?
A2: The choice of base depends on the stability of your product and the desired final pH.
-
For routine neutralization: Saturated aqueous sodium bicarbonate (NaHCO₃) is a mild and safe choice to neutralize strong acids. If the reaction was run with excess acid, you may need a stronger base.
-
For complete deprotonation of the piperidine product: A stronger base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is recommended to ensure the aqueous layer is sufficiently basic (pH > 9) for efficient extraction.[4] Dilute sodium hydroxide (NaOH) can also be used, but be cautious if your product contains base-sensitive functional groups (e.g., esters).
-
Quantity: Add the base portion-wise while monitoring the pH of the aqueous layer with pH paper or a meter. Continue adding until the desired pH is reached and stable.
Q3: How can I remove unreacted 2-(Piperidin-4-yl)ethanol starting material from my product?
A3: If your desired product is not basic or is acid-stable, an acidic wash is an effective method.[2][3] After dissolving the crude mixture in an organic solvent, wash it with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The basic starting material will become protonated and partition into the aqueous phase, while your neutral product remains in the organic layer.[2] Caution: This method will also remove a basic product, so it is only suitable for purifying neutral or acidic compounds.
Q4: I'm seeing significant streaking or poor separation during silica gel column chromatography. What's causing this?
A4: The basic piperidine nitrogen in your product strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column.
Solution:
-
Add a basic modifier to your eluent: Incorporate a small amount of a base, such as triethylamine (Et₃N, typically 0.1-1%) or a few drops of aqueous ammonia in your co-solvent (e.g., methanol), into the mobile phase.[5] This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Use a different stationary phase: Consider using basic alumina or reverse-phase silica (C18) for purification, as these are more compatible with basic compounds.[5]
Troubleshooting Guide: Specific Work-up Scenarios
This guide provides a deeper dive into specific problems and offers structured solutions.
Issue 1: Persistent Emulsion During Extraction
-
Symptom: A thick, stable layer forms between the organic and aqueous phases that does not separate upon standing.
-
Possible Cause: The basic, amphiphilic nature of piperidine derivatives can act like a soap or surfactant, stabilizing emulsions.[2] High concentrations of salts can also contribute to this issue.
-
Suggested Solutions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.[2]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically break up the microscopic droplets forming the emulsion.[2]
-
Reduce the pH: If your product is stable, slightly acidifying the mixture can sometimes break an emulsion caused by basic species. Remember to re-basify before final extraction if your product is basic.
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.
-
Issue 2: Low Recovery of a Basic Product After an Acidic Wash
-
Symptom: You performed an acidic wash to remove other basic impurities, but now you cannot recover your desired product from the organic layer.
-
Possible Cause: Your product also contains a basic functional group (like the piperidine nitrogen). The acidic wash protonated your product, making it water-soluble and causing it to be discarded with the aqueous layer.[2]
-
Suggested Solutions:
-
Recover the Product: If you still have the acidic aqueous washes, combine them, basify to pH 9-11 with a base like Na₂CO₃, and re-extract with an organic solvent (e.g., ethyl acetate or DCM). Your product should now be in its free base form and extractable.
-
Optimize pH: For future attempts, use a milder acidic solution (e.g., dilute citric acid or ammonium chloride) and carefully control the pH to selectively protonate more basic impurities without fully protonating your product. This requires knowledge of the relative pKa values.
-
Key Technical Data
This table summarizes essential properties for 2-(Piperidin-4-yl)ethanol and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₇H₁₆ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| pKa (Piperidine) | ~11.2 | [6] |
| Solubility (HCl Salt) | Soluble in water; limited solubility in non-polar organic solvents. | [2] |
| Solubility (Free Base) | Soluble in many organic solvents (DCM, EtOAc, THF); limited solubility in water. | [7] |
Visual Workflow for Work-up Strategy
This decision tree provides a visual guide to selecting the appropriate work-up procedure based on the properties of your final product.
Sources
- 1. This compound | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to HPLC-UV Analysis of 2-(Piperidin-4-yl)ethanol Derivatives
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates and their derivatives is paramount. This guide provides an in-depth comparison of analytical methodologies for 2-(piperidin-4-yl)ethanol and its derivatives, focusing on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will explore two primary approaches: direct analysis and analysis following pre-column derivatization, providing the scientific rationale and supporting data for each.
The piperidine ring is a ubiquitous scaffold in a multitude of pharmaceutical compounds, making the development of reliable analytical methods for its derivatives a critical aspect of drug discovery and quality control. 2-(Piperidin-4-yl)ethanol, a polar compound featuring a secondary amine and a primary alcohol, presents unique challenges for chromatographic analysis, particularly concerning retention on traditional reversed-phase columns and detection by UV spectrophotometry.
The Analytical Challenge: Physicochemical Properties of 2-(Piperidin-4-yl)ethanol
2-(Piperidin-4-yl)ethanol is a polar molecule, rendering it hydrophilic. This characteristic can lead to poor retention on conventional non-polar stationary phases like C18, which operate on the principle of hydrophobic interactions. Furthermore, the molecule lacks a significant chromophore, resulting in weak UV absorbance and consequently, poor sensitivity with UV detection. These challenges necessitate careful method development to achieve adequate retention, peak shape, and sensitivity.
Comparative Analysis of HPLC-UV Methodologies
We will now compare two distinct strategies for the HPLC-UV analysis of 2-(piperidin-4-yl)ethanol derivatives: a direct injection approach using a specialized column for polar analytes and a pre-column derivatization method to enhance both retention and detectability.
Method 1: Direct Analysis on a Polar-Embedded Reversed-Phase Column
Rationale:
To overcome the poor retention of polar compounds on traditional C18 columns, a stationary phase with enhanced polar selectivity is required. Polar-embedded or polar-endcapped columns incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chains or at the silica surface. These columns offer a dual retention mechanism, combining hydrophobic interactions with hydrophilic interactions, leading to improved retention and peak shape for polar analytes like 2-(piperidin-4-yl)ethanol.
Experimental Workflow:
Caption: Workflow for direct HPLC-UV analysis of 2-(piperidin-4-yl)ethanol.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(piperidin-4-yl)ethanol standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 (e.g., Luna Omega Polar C18),
-
A Researcher's Guide to the NMR Characterization of N-Substituted 2-(Piperidin-4-yl)ethanol Compounds
The 2-(piperidin-4-yl)ethanol scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in clinically approved drugs and development candidates stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a vector for interacting with biological targets.[1] The piperidine ring, a privileged scaffold, enhances a molecule's "druggability" by improving metabolic stability and pharmacokinetic profiles.[1][2][3] However, the true utility and biological activity of these compounds are deeply intertwined with their three-dimensional structure, which is dictated by the nature of the substituent on the piperidine nitrogen.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the structural and conformational intricacies of these molecules. This guide provides an in-depth, experience-driven comparison of how different N-substituents impact the NMR characterization of the 2-(piperidin-4-yl)ethanol core. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, empowering researchers to not only acquire data but to interpret it with confidence.
The Conformational Challenge: Why the N-Substituent is Pivotal
The piperidine ring is not a static, planar hexagon; it predominantly exists in a dynamic equilibrium of chair conformations, much like cyclohexane.[4] The introduction of a substituent on the nitrogen atom profoundly influences this equilibrium.[5][6] Understanding this is the first step to a correct spectral assignment. An N-substituent can alter the electronic environment and, more critically, introduce steric interactions that may favor one chair conformer, or in some cases, even force the ring into higher-energy boat or twist-boat conformations to alleviate strain.[5] These conformational shifts are directly observable and quantifiable through NMR.
Caption: General structure of N-substituted 2-(piperidin-4-yl)ethanol.
Part 1: Foundational Analysis with 1D NMR (¹H and ¹³C)
One-dimensional NMR provides the initial, indispensable overview of the molecular structure.
¹H NMR: Protons as Positional Probes
The ¹H NMR spectrum gives a direct readout of the proton environment. For a typical N-substituted 2-(piperidin-4-yl)ethanol in a chair conformation, the signals can be assigned to distinct regions:
-
Piperidine Ring Protons (C2-H, C6-H): These are adjacent to the nitrogen and are most sensitive to the N-substituent. Their chemical shifts typically fall between 2.5 and 3.5 ppm. The electronic nature of the 'R' group is key: electron-withdrawing groups (like acyl) will shift these protons downfield (to a higher ppm).
-
Piperidine Ring Protons (C3-H, C5-H, C4-H): These protons are more shielded and usually appear as complex multiplets between 1.2 and 2.0 ppm. The C4 proton is often obscured by other signals in this region.
-
Ethanol Side-Chain (-CH₂CH₂OH): The two methylene groups of the side chain typically appear as distinct signals, often triplets if coupling is well-resolved, in the 3.5-3.8 ppm range for the group attached to the oxygen and further upfield for the one attached to the piperidine ring.
The Power of J-Coupling: From Connectivity to Conformation The multiplicity of signals (singlet, doublet, triplet, etc.) arises from spin-spin or J-coupling, an interaction between neighboring nuclei mediated through chemical bonds.[7][8] For piperidine rings, the three-bond coupling constant (³JHH) is exquisitely sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship.[9] This is the most direct evidence for confirming the chair conformation and the axial/equatorial position of protons:
-
Large Coupling (³J ≈ 8–12 Hz): Indicative of an axial-axial (180°) or a trans relationship.
-
Small Coupling (³J ≈ 2–5 Hz): Indicative of an axial-equatorial (60°) or equatorial-equatorial (60°) relationship.
Observing a large trans-diaxial coupling constant for the protons at C2/C6 and their neighbors at C3/C5 is strong proof of a rigid chair conformation.[10]
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
-
C2/C6 and C3/C5: The piperidine ring carbons typically resonate between 25 and 60 ppm. Similar to ¹H NMR, the C2/C6 carbons are most affected by the N-substituent.[11][12]
-
C4: This methine carbon, bearing the side chain, is usually found around 35-45 ppm.
-
Side-Chain Carbons: The -CH₂OH carbon is downfield (around 60 ppm) due to the oxygen's deshielding effect, while the -CH₂- carbon attached to the ring is further upfield.
Part 2: Unambiguous Assignments with 2D NMR
While 1D NMR provides a foundational sketch, 2D NMR techniques are required to connect the dots and build a complete, validated structure.
Caption: A logical workflow for complete NMR characterization.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons, allowing for the tracing of the entire proton spin system through the piperidine ring and the ethanol side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for assigning carbons. It generates a cross-peak for every proton and the carbon it is directly attached to. By overlaying the known ¹H assignments, every carbon in the molecule can be unambiguously identified.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting disparate parts of the molecule, for instance, showing a correlation from the protons on the N-substituent (e.g., N-CH₂) to the C2 and C6 carbons of the piperidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the paramount experiment for determining stereochemistry and conformation. Unlike other techniques that show through-bond connectivity, NOESY reveals protons that are close to each other in 3D space.[14] For a piperidine in a chair conformation, strong NOE cross-peaks are expected between the axial protons on the same face of the ring (e.g., H2ax-H4ax, H2ax-H6ax). The absence or presence of specific NOEs provides irrefutable evidence of the ring's conformation and the relative orientation of its substituents.[15]
Caption: Expected 1,3-diaxial NOE correlations confirming a chair form.
Part 3: Comparative Analysis: The Profound Impact of the N-Substituent
The choice of N-substituent creates distinct "classes" of compounds, each with a unique NMR fingerprint.
| N-Substituent Class | Key NMR Feature | Rationale | ¹H Shift C2/C6 (ppm) | ¹³C Shift C2/C6 (ppm) |
| N-H (Secondary Amine) | Single set of sharp signals | Rapid nitrogen inversion and proton exchange. The ring is conformationally mobile. | ~2.6 - 2.8 | ~47 |
| N-Alkyl (e.g., -CH₃, -Benzyl) | Single set of sharp signals | The substituent locks the ring into a preferred chair conformation. Alkyl groups are electron-donating. | ~2.8 - 3.2 | ~54 - 63 |
| N-Acyl (e.g., -COCH₃, -COPh) | Doubling of many signals | Restricted rotation around the N-C(O) amide bond creates two distinct conformers (rotamers).[16][17] This is a slow process on the NMR timescale. | 3.0 - 4.5 (highly deshielded) | ~42 - 48 |
Case Study: The N-Acyl Complication
When the nitrogen is part of an amide (N-acyl), the partial double-bond character of the N-C(O) bond severely restricts rotation.[18][19][20] This creates two slowly interconverting conformers, often referred to as E/Z rotamers. As a result, nearly every proton and carbon on the piperidine ring, especially those close to the nitrogen (C2, C6, C3, C5), will give rise to two distinct sets of signals in the NMR spectrum. The relative intensity of these sets corresponds to the population of each rotamer. This is not an impurity; it is a fundamental dynamic property of the molecule. Variable temperature (VT) NMR experiments can be used to study this dynamic process; as the temperature is raised, the rate of rotation increases, and the two sets of signals will broaden and eventually coalesce into a single averaged signal.
Part 4: Validated Experimental Protocols
This section provides a standardized protocol for the complete characterization of a representative compound, N-benzoyl-2-(piperidin-4-yl)ethanol .
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can sometimes affect the rotamer population for N-acyl compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition (on a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
-
2D COSY:
-
Pulse Program: Standard gradient-selected (cosygpmf).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.2).
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2-8.
-
-
2D NOESY:
-
Pulse Program: Standard gradient-selected (noesygpph).
-
Mixing Time (d8): 500-800 ms (This is a critical parameter to optimize for observing NOEs).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
3. Data Processing:
-
Apply Fourier transformation to all acquired data.
-
Phase correct all spectra carefully, especially the 1D spectra.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum using the solvent peak or TMS.
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze cross-peaks in 2D spectra to build the structural and conformational model.
Conclusion
The NMR characterization of N-substituted 2-(piperidin-4-yl)ethanol compounds is a multi-faceted process that provides a wealth of information far beyond simple structural confirmation. A systematic approach, beginning with 1D NMR to understand the basic framework and key features like J-coupling, followed by a suite of 2D experiments (COSY, HSQC, and NOESY), is essential for a complete and unambiguous assignment. The nature of the N-substituent is the single most important factor influencing the complexity of the spectra, with N-acyl derivatives presenting the unique challenge of rotational isomers. By understanding the causality behind these spectral phenomena, researchers can leverage NMR as a powerful tool to confidently determine the connectivity, conformation, and stereochemistry of these vital medicinal scaffolds.
References
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]
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Manimekalai, A., & Sabapathy, M. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(2), 95-101. [Link]
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Akhmetova, G. S., Issayeva, U. B., Praliyev, K. D., Korotetskiy, I. S., & Zubenko, N. V. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. (Note: This is a future-dated reference from the search results, used here to illustrate the application of 2D NMR techniques like COSY, HMQC, and HMBC in piperidine derivative analysis). [Link]
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Wikipedia contributors. (2023, December 27). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]
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Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Royal Society of Chemistry. (Provides example NMR data for N-benzyl piperidines). [Link]
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Teixeira, C., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]
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D'Adamio, G., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(8), 1851. [Link]
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Kayamba, F., et al. (2014). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
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Tautz, T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
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Manimekalai, A., et al. (n.d.). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. ResearchGate. [Link]
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Varghese, B., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. (Note: This is a future-dated reference from the search results, highlighting the importance of the piperidone/piperidine scaffold). [Link]
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Manimekalai, A., et al. (2014). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. RASĀYAN Journal of Chemistry, 7(2), 127-133. [Link]
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Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. [Link]
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Pathan, A. A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]
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Wadsak, W., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2526. [Link]
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University of Rochester. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
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Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(12), 987-991. [Link]
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Ruggiero, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
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Wikipedia contributors. (2023, November 28). J-coupling. In Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
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Zhao, L., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2445. [Link]
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Li, Y., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 5(21), 12151–12156. [Link]
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The Organic Chemistry Tutor. (2022, March 21). How to read NOESY spectrum? [Video]. YouTube. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Wenzel, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(12), 2278. [Link]
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Claramunt, R. M., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 46(7), 673-679. [Link]
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Wujec, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. [Link]
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Tori, K., & Ogata, M. (1965). H-H and 13C-H coupling constants in pyridazine. Chemical & Pharmaceutical Bulletin, 13(11), 1361-1363. [Link]
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A Senior Scientist's Guide to Mass Spectrometry Analysis of 2-(Piperidin-4-yl)ethanol Hydrochloride Derivatives
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Welcome to an in-depth comparison guide on the mass spectrometric analysis of 2-(Piperidin-4-yl)ethanol hydrochloride and its derivatives. This document is designed for researchers, scientists, and drug development professionals, providing a technical guide rooted in scientific expertise. We will explore the nuances of method development, compare leading analytical platforms, and offer actionable protocols to empower your research.
Introduction: The Analytical Challenge of a Polar Building Block
2-(Piperidin-4-yl)ethanol is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. Its inherent polarity, conferred by the hydroxyl and secondary amine groups, combined with its common formulation as a hydrochloride salt, presents a unique set of challenges for mass spectrometry (MS) analysis. Achieving robust, sensitive, and reproducible results requires a carefully considered analytical strategy, from sample preparation to the choice of mass analyzer.
This guide will navigate these challenges by comparing and contrasting various LC-MS approaches. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for trustworthy and authoritative results.
Foundational Choices: Ionization and Liquid Chromatography
The journey to high-quality MS data begins with efficient ionization and chromatographic separation. Given the polar and basic nature of 2-(Piperidin-4-yl)ethanol, Electrospray Ionization (ESI) is the overwhelmingly preferred technique.[1][2][3]
Ionization Source Comparison: Why ESI Prevails
Electrospray ionization is a soft ionization technique ideal for polar, thermally labile molecules, making it perfectly suited for our target analyte.[2] It generates ions from a liquid solution, typically producing a protonated molecular ion [M+H]+ for basic compounds like piperidine derivatives.[1][2]
| Ionization Mode | Principle | Advantages for 2-(Piperidin-4-yl)ethanol | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage creates a fine mist of charged droplets, which evaporate to produce gas-phase ions.[4] | Excellent for polar, non-volatile compounds.[4] Generates strong [M+H]+ signals for basic amines.[1][2] | Susceptible to ion suppression from non-volatile salts and buffers.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers charge to the analyte.[4] | Better for less polar, more volatile compounds. Less susceptible to matrix effects than ESI. | Generally less efficient for highly polar molecules like our target analyte.[4] |
Expert Insight: For derivatives of 2-(Piperidin-4-yl)ethanol, positive mode ESI is the logical starting point. The basic piperidine nitrogen is readily protonated, leading to high ionization efficiency and excellent sensitivity.
The Chromatographic Hurdle: Retaining Polar Analytes
A significant challenge in the LC-MS analysis of polar compounds is achieving adequate retention on traditional reversed-phase (RP) columns.[6][7] Poor retention can lead to elution near the solvent front, resulting in ion suppression and unreliable quantification.[7]
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative. HILIC columns use a polar stationary phase with a high organic content mobile phase, promoting the retention of polar analytes.[6][7]
Workflow for LC Method Selection
Caption: Logical workflow for selecting the appropriate LC method.
The Heart of the Analysis: Comparing Mass Analyzer Platforms
The choice of mass analyzer dictates the type and quality of data you can acquire. The primary decision lies between targeted quantification using a triple quadrupole (QqQ) instrument and comprehensive qualitative/quantitative analysis using high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.[8][9]
Triple Quadrupole (QqQ) MS: The Gold Standard for Quantification
For targeted quantification, the triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode, is unparalleled in sensitivity and selectivity.[9][10][11]
Expert Insight: If your goal is to measure the concentration of a specific 2-(Piperidin-4-yl)ethanol derivative in a complex matrix (e.g., a pharmacokinetic study), a QqQ is the instrument of choice. Its ability to filter for a specific precursor-to-product ion transition minimizes background noise, leading to lower limits of detection (LOD) and quantification (LOQ).[9]
High-Resolution MS (Q-TOF & Orbitrap): For Identification and Beyond
When identifying unknown derivatives or characterizing metabolites, HRMS is essential. Both Q-TOF and Orbitrap analyzers provide high mass accuracy and resolution, enabling the determination of elemental compositions.[8][12]
-
Q-TOF (Quadrupole Time-of-Flight): Offers fast acquisition speeds, making it suitable for complex screening experiments.[13]
-
Orbitrap: Delivers exceptionally high resolution, which can be crucial for resolving isobaric interferences.[8][14]
The modern trend is a shift towards HRAM systems like the Orbitrap, which can perform both sensitive quantification (using modes like parallel reaction monitoring, or PRM) and high-quality qualitative analysis in a single run.[8][14]
| Mass Analyzer | Primary Application | Key Strengths | Key Limitations |
| Triple Quadrupole (QqQ) | Targeted Quantification | Highest sensitivity & selectivity (MRM), robustness, speed.[9] | Poorly suited for unknown screening.[8] |
| Q-TOF | Qualitative Analysis & Screening | High mass accuracy, fast scan speed.[13] | Lower resolution compared to Orbitrap.[9] |
| Orbitrap | Qualitative & Quantitative Analysis | Ultra-high resolution and mass accuracy, retrospective data analysis.[8][14] | Slower scan rate at highest resolution settings.[12] |
Decoding the Spectra: Fragmentation Analysis
Understanding the fragmentation pattern is crucial for structural confirmation and identifying unknown derivatives. For 2-(Piperidin-4-yl)ethanol, fragmentation is driven by its key functional groups: the piperidine ring (an aliphatic amine) and the ethanol side chain (an alcohol).[15][16][17]
Predicted Fragmentation Pathways: The protonated molecule [M+H]+ of 2-(Piperidin-4-yl)ethanol has an m/z of 130.12. Key fragmentation pathways include:
-
Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines.[15][16][18] Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway.[19][20]
-
Dehydration: Alcohols readily lose water (-H2O, 18 Da) under collision-induced dissociation (CID).[15][17]
-
Loss of the Ethanol Side Chain: Cleavage can result in the loss of the entire ethanol group.
Caption: Predicted fragmentation pathways for protonated 2-(Piperidin-4-yl)ethanol.
Experimental Protocols
Here we provide actionable, step-by-step protocols for the analysis of this compound derivatives.
Protocol 1: Sample Preparation
Proper sample preparation is critical, especially for hydrochloride salts, to avoid ion suppression and system contamination.[5]
Objective: To prepare a clean, salt-free sample in a solvent compatible with ESI-MS.
Materials:
-
This compound standard/sample
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Volatile buffer (e.g., Ammonium acetate or Ammonium formate)
-
0.2 µm syringe filters
-
Autosampler vials
Procedure:
-
Initial Dissolution: Accurately weigh and dissolve the hydrochloride salt in a minimal amount of LC-MS grade water to create a stock solution (e.g., 1 mg/mL). The water is necessary to fully dissolve the salt.
-
Dilution: Take an aliquot of the stock solution and dilute it to the final working concentration (e.g., 1-10 µg/mL) using a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).[21]
-
pH Adjustment (Optional but Recommended): While the basic nature of the analyte is sufficient for positive ionization, adding a small amount of a volatile acidifier like formic acid (0.1%) to the final sample can improve peak shape and ionization efficiency.
-
Filtration: Filter the final diluted sample through a 0.2 µm syringe filter to remove any particulates before transferring to an autosampler vial.[21] This step is crucial to prevent clogging of the LC system.[22]
Causality: Dissolving in a primarily organic solvent after initial aqueous dissolution ensures compatibility with HILIC or RP chromatography while minimizing the non-volatile chloride counter-ion concentration, which can interfere with the ESI process.[5]
Protocol 2: LC-MS/MS Method for Quantification (QqQ)
Objective: To develop a sensitive and selective MRM method for quantifying a 2-(Piperidin-4-yl)ethanol derivative.
Instrumentation:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mass Spectrometer: Triple Quadrupole with ESI source
LC Method:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Method:
-
Tune and Calibrate: Ensure the instrument is tuned and calibrated according to the manufacturer's specifications.
-
Precursor Ion Determination: Infuse a standard solution of the analyte (approx. 1 µg/mL) and perform a full scan (Q1 scan) in positive ESI mode to confirm the m/z of the [M+H]+ precursor ion.
-
Fragment Ion Determination: Perform a product ion scan on the selected precursor ion. Vary the collision energy (e.g., 10-40 eV) to find the optimal energy that produces 2-3 stable, abundant fragment ions.
-
MRM Transition Setup: Create an MRM method using the precursor ion and the selected product ions. Monitor at least two transitions per compound for confident quantification and confirmation.
Performance Comparison: A Data-Driven Perspective
To illustrate the practical differences between the platforms, the following table presents hypothetical yet realistic performance data for the analysis of a 2-(Piperidin-4-yl)ethanol derivative.
| Parameter | Triple Quadrupole (MRM) | Q-TOF (Full Scan) | Orbitrap (PRM) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Mass Accuracy | N/A (Nominal Mass) | < 5 ppm | < 2 ppm |
| Primary Use Case | Bioanalysis, Trace Quantification | Metabolite ID, Screening | Targeted & Non-targeted analysis |
Expert Insight: The data clearly shows that for pure trace quantification, the QqQ remains the most sensitive option. However, modern Orbitrap instruments offer a compelling alternative, providing excellent quantitative performance with the added benefit of high-resolution data for unequivocal identification.[8]
Conclusion: Selecting the Right Tool for the Job
The mass spectrometric analysis of this compound derivatives is a multifaceted task where the optimal approach is dictated by the analytical goal.
-
For targeted, high-sensitivity quantification , a Triple Quadrupole mass spectrometer coupled with HILIC chromatography is the proven workhorse.
-
For structural elucidation, metabolite identification, and comprehensive screening , a high-resolution platform like a Q-TOF or Orbitrap is indispensable.
By understanding the fundamental principles of ionization, chromatography, and mass analysis, and by applying the robust protocols detailed in this guide, researchers can confidently generate high-quality, reliable data, accelerating their drug discovery and development programs.
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A-Senior-Application-Scientist's-Guide-to-Alternative-Reagents-for-2-Piperidin-4-yl-ethanol-hydrochloride-in-Synthesis
In the landscape of pharmaceutical and materials science research, the piperidine scaffold is a cornerstone of molecular design.[1][2] Among the myriad of piperidine-based building blocks, 2-(Piperidin-4-yl)ethanol hydrochloride (CAS 90747-17-4) serves as a critical intermediate, prized for its bifunctional nature—a nucleophilic secondary amine and a primary alcohol.[3] This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights to aid researchers in navigating synthetic strategies that balance efficiency, cost, and novelty.
The Strategic Importance of the 4-(2-hydroxyethyl)piperidine Moiety
The 4-(2-hydroxyethyl)piperidine core is prevalent in a range of biologically active molecules, from central nervous system modulators to analgesics.[1][4] Its utility stems from two key reactive sites:
-
The Piperidine Nitrogen: A secondary amine that readily undergoes N-alkylation, N-arylation, acylation, and reductive amination to introduce diverse substituents.
-
The Primary Hydroxyl Group: Allows for esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution, enabling further molecular elaboration or the construction of spirocyclic systems.[5][6]
The hydrochloride salt form of 2-(Piperidin-4-yl)ethanol ensures stability and enhances solubility in certain solvent systems, though it necessitates a neutralization step prior to reactions requiring the free base.[4]
Comparative Analysis of Key Alternative Reagents
The selection of an alternative reagent is often dictated by the specific synthetic transformation and the desired level of control over reactivity. The following sections compare the most common alternatives to this compound.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0), commonly known as N-Boc-4-(2-hydroxyethyl)piperidine, is arguably the most versatile and widely adopted alternative.[7][8]
Advantages:
-
Orthogonal Reactivity: The Boc (tert-butoxycarbonyl) protecting group renders the piperidine nitrogen unreactive, allowing for selective chemistry at the hydroxyl group.[7]
-
Enhanced Solubility: The Boc group increases solubility in a wider range of organic solvents compared to the parent hydrochloride salt.
-
Controlled Deprotection: The Boc group is readily removed under acidic conditions (e.g., TFA, HCl in dioxane), cleanly liberating the secondary amine for subsequent functionalization.[9]
-
Commercial Availability: It is widely available from various suppliers, ensuring a consistent supply chain for research and development.[7][8]
Disadvantages:
-
Additional Synthetic Steps: The use of an N-protected analog inherently adds deprotection and potentially protection steps to the overall synthetic sequence, which can impact overall yield and atom economy.
-
Higher Molecular Weight: The presence of the Boc group increases the molecular weight, which can be a consideration in terms of reagent stoichiometry and cost-effectiveness on a large scale.
| Property | 2-(Piperidin-4-yl)ethanol HCl | N-Boc-4-(2-hydroxyethyl)piperidine |
| CAS Number | 90747-17-4 | 89151-44-0 |
| Molecular Weight | 165.66 g/mol | 229.31 g/mol |
| Key Feature | Free secondary amine (as salt) | Protected secondary amine |
| Primary Use Case | Direct N-functionalization | Selective O-functionalization followed by N-deprotection/functionalization |
For synthetic strategies where the hydroxyethyl moiety is not a prerequisite or can be introduced later, 4-piperidone and its N-protected derivatives (e.g., N-Boc-4-piperidone) serve as excellent precursors.[10][11]
Advantages:
-
Versatile Precursor: The ketone functionality is a gateway to a vast array of chemical transformations, including Wittig reactions, Grignard additions, and reductive aminations, to build diverse C4 substituents.
-
Spirocycle Synthesis: 4-Piperidones are common starting materials for the synthesis of 4-spiropiperidines, a class of compounds of growing interest in medicinal chemistry.[5][9]
Disadvantages:
-
Multi-step Conversion: Reaching the 4-(2-hydroxyethyl)piperidine scaffold requires additional steps, such as a Wittig reaction with a protected formaldehyde equivalent followed by hydroboration-oxidation.
Besides the Boc group, other protecting groups can be employed to tailor the reactivity and stability of the piperidine nitrogen.
-
N-Cbz-4-(2-hydroxyethyl)piperidine: The Cbz (benzyloxycarbonyl) group offers an alternative to Boc, removable under hydrogenolysis conditions, which are orthogonal to acid-labile protecting groups.
-
N-Benzyl-4-(2-hydroxyethyl)piperidine: The benzyl group can be installed via reductive amination and is also removable by hydrogenolysis. It can be a cost-effective alternative for certain applications.
Experimental Workflows: A Comparative Perspective
To illustrate the practical implications of reagent selection, let's consider a common synthetic objective: the synthesis of an N-aryl-4-(2-hydroxyethyl)piperidine.
This approach involves a direct N-arylation, such as a Buchwald-Hartwig amination.
Caption: Direct N-Arylation Workflow
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.5 eq).
-
Degas the mixture and heat to 80-110 °C until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Purify the crude product by column chromatography to yield the desired N-aryl derivative.
This workflow is ideal when modification of the hydroxyl group is required first. For the sake of comparison, we will depict the same N-arylation.
Caption: Two-Step N-Arylation Workflow
Protocol:
-
Deprotection: Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Concentrate in vacuo to remove excess acid and solvent.
-
N-Arylation: Dissolve the resulting crude amine salt in the reaction solvent, add the aryl halide (1.1 eq), catalyst, ligand, and a suitable base (e.g., K3PO4, 3.0 eq) to neutralize the salt and drive the reaction. Proceed as described in Workflow A.
Decision-Making Framework
Choosing the optimal reagent requires a careful evaluation of the overall synthetic plan.
Caption: Reagent Selection Decision Tree
Conclusion and Future Perspectives
While this compound remains a cost-effective and direct precursor for many applications, its N-protected counterparts, particularly N-Boc-4-(2-hydroxyethyl)piperidine, offer superior strategic flexibility for multi-step syntheses requiring orthogonal reactivity. The choice of reagent is not merely a matter of substitution but a strategic decision that impacts the entire synthetic route. As drug discovery continues to explore more complex and three-dimensional chemical space, the demand for such versatile piperidine building blocks and innovative synthetic methodologies will undoubtedly continue to grow.[12]
References
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A Guide to the Stereoselective Bioactivity of 2-(Piperidin-4-yl)ethanol Enantiomers for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The differential pharmacological and toxicological profiles of enantiomers—chiral molecules that are non-superimposable mirror images of each other—are well-documented.[1] This guide provides a comprehensive comparison of the potential bioactivities of the (R)- and (S)-enantiomers of 2-(piperidin-4-yl)ethanol, a versatile building block in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively published, this guide synthesizes data from closely related piperidine derivatives to provide a predictive framework and outlines the necessary experimental protocols to elucidate their distinct biological activities.
The Significance of Chirality in Piperidine-Containing Compounds
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, particularly those targeting the central nervous system (CNS).[2] Its derivatives have been explored as antipsychotics, agents for neurodegenerative disorders, and more.[2] The introduction of a chiral center, as is the case with 2-(piperidin-4-yl)ethanol, necessitates the separate evaluation of each enantiomer, as they can exhibit profound differences in their interactions with biological macromolecules like receptors and enzymes.[1]
A prime example of this stereoselectivity is observed with biperiden, a muscarinic receptor antagonist. The (+)-enantiomer of biperiden displays significantly higher affinity for M1 muscarinic receptors compared to the (-)-enantiomer, which has low and indiscriminate affinity for various muscarinic receptor subtypes.[3] This highlights how the three-dimensional arrangement of atoms in a chiral molecule dictates its binding orientation and affinity for its biological target.
Predicted Bioactivity Profile of 2-(Piperidin-4-yl)ethanol Enantiomers
Based on the pharmacology of related piperidine-containing ligands, the enantiomers of 2-(piperidin-4-yl)ethanol are likely to exhibit stereoselective activity at several key biological targets, most notably sigma (σ) and muscarinic acetylcholine (mACh) receptors.
Sigma (σ) Receptor Interactions
Sigma receptors, particularly the σ1 subtype, are implicated in a range of neurological functions and are a target for the development of novel therapeutics for neurodegenerative diseases and psychiatric disorders. Research on chiral piperazine- and piperidine-based ligands has demonstrated clear enantioselective interactions with σ1 receptors. For instance, computational docking studies and in vitro assays have shown that enantiomers of certain chiral ligands can have different binding affinities and even opposing functional activities, with one acting as an agonist and the other as an antagonist.[4]
It is therefore highly probable that the (R)- and (S)-enantiomers of 2-(piperidin-4-yl)ethanol will display differential affinity and/or functional activity at σ1 receptors. One enantiomer may fit more favorably into the receptor's binding pocket, leading to a more potent interaction.
Muscarinic Acetylcholine (mACh) Receptor Interactions
Muscarinic acetylcholine receptors are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems. As demonstrated by biperiden, the stereochemistry of piperidine-containing ligands can dramatically influence their affinity and selectivity for different mACh receptor subtypes (M1-M5).[3] A novel muscarinic receptor antagonist, which is a piperidine derivative, has shown high selectivity for M3 over M2 receptors, a property that could reduce cardiac side effects.[5]
Given these precedents, it is reasonable to hypothesize that the enantiomers of 2-(piperidin-4-yl)ethanol will exhibit stereoselective binding to muscarinic receptors. One enantiomer may show higher affinity for a particular subtype, or the enantiomers may have different selectivity profiles across the M1-M5 subtypes.
Quantitative Bioactivity Comparison
To empirically determine the bioactivity profiles of the (R)- and (S)-enantiomers of 2-(piperidin-4-yl)ethanol, a series of well-established experimental assays are required. The following table summarizes the key parameters to be assessed.
| Biological Target | Assay Type | Key Parameters Measured | Predicted Enantioselective Difference |
| Sigma-1 (σ1) Receptor | Radioligand Binding Assay | Ki (inhibition constant) | The (R)- and (S)-enantiomers are expected to exhibit different Ki values, indicating a difference in binding affinity. |
| Functional Assay (e.g., Ca2+ mobilization) | EC50 (half maximal effective concentration) / IC50 (half maximal inhibitory concentration), Emax (maximum effect) | One enantiomer may act as an agonist while the other is an antagonist, or they may have different potencies and efficacies. | |
| Muscarinic Receptors (M1-M5) | Radioligand Binding Assay | Ki for each subtype | The enantiomers are predicted to have different affinities and selectivity profiles across the M1-M5 subtypes. |
| Functional Assay (e.g., GTPγS binding) | EC50 / IC50 for each subtype | The potency and efficacy of the enantiomers are likely to differ at various muscarinic receptor subtypes. |
Experimental Protocols
To obtain the data outlined above, the following experimental workflows are essential.
Chiral Separation of 2-(Piperidin-4-yl)ethanol Enantiomers
The first critical step is to resolve the racemic mixture of 2-(piperidin-4-yl)ethanol into its individual (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method for this purpose.
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[6]
-
Mobile Phase Optimization: Screen a variety of mobile phase compositions. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance.
-
Fraction Collection: Once the analytical method is established, scale up to a semi-preparative or preparative HPLC system to collect the separated enantiomeric fractions.
-
Purity and Configuration Analysis: Confirm the enantiomeric purity of the collected fractions using the analytical chiral HPLC method. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparing the elution order to known standards if available.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the separated enantiomers for their target receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human σ1 receptor or M1-M5 muscarinic receptors).
-
Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.
-
Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor with high affinity and specificity (e.g., [3H]-(+)-pentazocine for σ1 receptors or [3H]-N-methylscopolamine for muscarinic receptors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the (R)- or (S)-enantiomer of 2-(piperidin-4-yl)ethanol).
-
Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human M1 receptor).
-
Assay Principle: Many GPCRs, including muscarinic receptors, signal through G-proteins. The activation of the receptor can be measured by quantifying the binding of [35S]GTPγS to the Gα subunit or by measuring downstream signaling events such as changes in intracellular calcium concentration.
-
Agonist Mode: To test for agonist activity, incubate the cells with increasing concentrations of the test enantiomer and measure the functional response.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test enantiomer before adding a known agonist for the receptor. Measure the ability of the enantiomer to inhibit the agonist-induced response.
-
Data Analysis: For agonists, plot the response against the logarithm of the concentration to determine the EC50 and Emax. For antagonists, use the Schild regression analysis to determine the pA2 value, which is a measure of antagonist potency.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: Experimental workflow for the chiral separation and bioactivity characterization of 2-(piperidin-4-yl)ethanol enantiomers.
Caption: Potential signaling pathways modulated by 2-(piperidin-4-yl)ethanol enantiomers at sigma and muscarinic receptors.
Conclusion
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Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-311. Retrieved from [Link]
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Leone, S., Iacobazzi, A., Schepmann, D., Schmidt, T. J., Wünsch, B., Carbone, A., & Perrone, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1331-1340. Retrieved from [Link]
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A Comparative Guide to the Antifungal Efficacy of Piperidine Derivatives
In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, the piperidine scaffold has emerged as a privileged structure in medicinal chemistry. Its conformational flexibility and amenability to diverse substitutions have made it a cornerstone in the development of potent antifungal compounds. This guide provides a comparative analysis of various classes of piperidine derivatives, delving into their antifungal efficacy, mechanisms of action, and the structure-activity relationships that govern their performance. The data and protocols presented herein are synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Rationale for Piperidine in Antifungal Drug Design
The piperidine ring is a recurring motif in a multitude of bioactive natural products and synthetic drugs.[1] Its prevalence in antifungal research is not coincidental. The six-membered saturated heterocycle provides a robust, three-dimensional framework that can be strategically functionalized to interact with specific fungal targets. This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for cell membrane penetration and target engagement. Furthermore, many established antifungal agents, particularly agricultural fungicides like fenpropidin and fenpropimorph, feature a piperidine or a related morpholine core, validating this structural class as a fertile ground for discovering new human therapeutics.
Key Classes of Antifungal Piperidine Derivatives and Their Mechanisms of Action
The antifungal activity of piperidine derivatives is not monolithic; different substitution patterns on the piperidine ring can lead to distinct mechanisms of fungal inhibition. This section explores some of the most promising classes and the molecular pathways they disrupt.
Ergosterol Biosynthesis Inhibitors: The 4-Aminopiperidines
A significant class of piperidine derivatives exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammals, and its depletion or the accumulation of toxic precursors is lethal to the fungal cell.
Mechanism of Action: 4-Aminopiperidine derivatives have been shown to specifically inhibit two key enzymes in the later stages of the ergosterol pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) . This dual inhibition leads to a halt in ergosterol production and an accumulation of ignosterol, a toxic sterol intermediate. This mechanism is distinct from the widely used azole antifungals, which target lanosterol 14α-demethylase (ERG11), suggesting a potential for these compounds to be effective against azole-resistant strains.
Structure-Activity Relationship (SAR) Insights: Studies on 4-aminopiperidines have revealed critical structural features for potent antifungal activity:
-
N1-Substitution: A benzyl or phenylethyl substituent on the piperidine nitrogen is highly favorable for activity.
-
N4-Substitution: A long, unbranched alkyl chain at the 4-amino position is crucial. Optimal activity is often observed with an n-dodecyl (C12) chain. Shorter or branched alkyl groups, as well as most arylalkyl groups, tend to diminish the antifungal effect.
Chitin Synthase Inhibitors: Spiro[benzoxazine-piperidin]-ones
The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. Chitin is a fundamental polysaccharide component of the cell wall, and its synthesis is essential for fungal viability and morphogenesis.
Mechanism of Action: Certain spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin synthase (CHS) .[2] By blocking this enzyme, these compounds prevent the formation of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis. This targeted approach offers a high degree of selectivity and a lower potential for host toxicity.[3] The efficacy of these compounds against micafungin-resistant fungi further underscores their distinct mechanism from echinocandins, which target glucan synthesis.[2]
Structure-Activity Relationship (SAR) Insights: For this class of compounds, the presence of an α,β-unsaturated carbonyl fragment appears to be important for both chitin synthase inhibition and broad-spectrum antifungal activity.[2] Further derivatization of the benzoxazine and piperidine rings offers opportunities to optimize potency and pharmacokinetic properties.
Natural Product-Based Derivatives: Piperine and Tetrahydropyridines
Nature remains a rich source of inspiration for antifungal drug discovery. Piperine, the main alkaloid from black pepper (Piper nigrum), and synthetic mimics of piperideines found in fire ant venom are examples of piperidine-containing natural products and their derivatives with notable antifungal properties.[4][5]
Mechanism of Action: The antifungal action of piperine is multifactorial. It has been shown to inhibit virulence factors in Candida albicans, such as hyphal formation and biofilm development.[4] At a cellular level, piperine increases cell membrane permeability and disrupts the mitochondrial membrane potential, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[4][6] 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic natural piperideines, also demonstrate potent antifungal activity, likely through membrane disruption, though their precise molecular targets are still under investigation.[5][7]
Structure-Activity Relationship (SAR) Insights: For 6-alkyl-2,3,4,5-tetrahydropyridines, the length of the C-6 alkyl chain is directly correlated with antifungal activity.[5][7] Compounds with C14 to C18 alkyl chains show the most significant effects, with 6-hexadecyl-2,3,4,5-tetrahydropyridine being particularly active.[5]
Comparative Efficacy Data
The following tables summarize the in vitro antifungal efficacy of representative piperidine derivatives against clinically significant fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives (Ergosterol Biosynthesis Inhibitors)
| Compound | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 0.5 - 2 | Voriconazole | 0.03 - 0.125 |
| Aspergillus fumigatus | 1 - 4 | Voriconazole | 0.25 - 1 | |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 0.5 - 2 | Amorolfine | 0.125 - 0.5 |
| Aspergillus fumigatus | 1 - 4 | Amorolfine | 4 - 16 |
Table 2: Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives (Chitin Synthase Inhibitors)
| Compound | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Compound 9s ¹ | Candida albicans | 0.94 | Fluconazole | 0.47 |
| Candida albicans (FLC-resistant) | 1.88 | Fluconazole | >30 | |
| Aspergillus fumigatus | 3.75 | Polyoxin B | 3.75 |
¹Structure available in the cited reference.[2]
Table 3: Antifungal Activity of Natural Product-Based Piperidine Derivatives
| Compound | Fungal Strain | MIC/MFC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Piperine | Candida albicans (FLC-sensitive) | 1024 (MIC) | Fluconazole | Not specified |
| Candida albicans (FLC-resistant) | 512 (MIC) | Fluconazole | Not specified | |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Candida albicans | 15.0 (MFC) | Amphotericin B | 0.25 - 1 |
| Cryptococcus neoformans | 3.8 (MFC) | Amphotericin B | 0.25 - 1 |
Note: MFC stands for Minimum Fungicidal Concentration.
Experimental Protocols
To ensure the reproducibility and validity of antifungal susceptibility testing, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines. The following is a detailed protocol for the broth microdilution method, adapted from the CLSI M27 and M38 documents, a cornerstone for determining the MIC of antifungal agents.[8][9][10]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
Causality Behind Experimental Choices: This method is selected for its high reproducibility and the ability to test multiple compounds and concentrations simultaneously. The use of RPMI-1640 medium provides a standardized nutritional environment for fungal growth. Inoculum standardization is critical to ensure that the test results are not influenced by varying fungal loads. The 96-well plate format allows for serial dilutions and precise determination of the MIC.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the piperidine derivatives and reference antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Perform serial dilutions in the test medium (RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).[11]
-
Harvest the fungal colonies (or conidia for molds) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]
-
-
Assay Procedure:
-
Dispense 100 µL of the diluted antifungal compounds into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum) on each plate.
-
Incubate the plates at 35°C for 24-48 hours (for most Candida species) or longer for slower-growing molds.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a key mechanistic pathway.
Experimental Workflow for Antifungal Efficacy Testing
Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly valuable template in the quest for new antifungal therapies. The chemical diversity achievable through substitution on the piperidine ring allows for the targeting of multiple, distinct fungal pathways, from cell membrane biosynthesis to cell wall integrity. The 4-aminopiperidines stand out for their potent inhibition of ergosterol biosynthesis at steps downstream of the azoles' target, offering a potential solution to azole resistance. Similarly, piperidine-based chitin synthase inhibitors provide a highly selective mechanism of action with a promising safety profile. Natural product-derived piperidines, such as piperine, offer complex, multi-target mechanisms that can be challenging for fungi to develop resistance against.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. The exploration of hybrid molecules that combine the piperidine core with other antifungal pharmacophores, such as azoles, could lead to synergistic effects and broader-spectrum activity. [12][13][14]As our understanding of the structure-activity relationships for different classes of piperidine derivatives deepens, the rational design of next-generation antifungal agents with improved efficacy and reduced toxicity becomes an increasingly attainable goal.
References
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Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. (2022). PubMed. Retrieved January 11, 2026, from [Link]
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Dai, L., Jacob, M. R., Khan, S. I., Khan, I. A., Clark, A. M., & Li, X.-C. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Journal of Natural Products, 74(9), 2023–2026. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3954-3959. [Link]
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Reference Method For Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.). CLSI. Retrieved January 11, 2026, from [Link]
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Exploring the potential mechanism of action of piperine against candida albicans and targeting its virulence factors. (n.d.). Docta Complutense. Retrieved January 11, 2026, from [Link]
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Antifungal Activity of Piperine-based Nanoemulsion Against Candida spp. via In Vitro Broth Microdilution Assay. (2024). PubMed. Retrieved January 11, 2026, from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. (2023). Bentham Science. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)ethanol Analogs as CCR5 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 2-(piperidin-4-yl)ethanol analogs, focusing on their structure-activity relationship (SAR) as C-C chemokine receptor type 5 (CCR5) antagonists. This exploration is grounded in experimental data and established scientific principles, offering a technical narrative designed to inform and guide future research in this critical therapeutic area.
The 2-(piperidin-4-yl)ethanol scaffold serves as a versatile template in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom and a hydroxyl group, provide key interaction points with biological targets and allow for diverse chemical modifications. This adaptability has made it a privileged structure in the pursuit of novel therapeutics, particularly for conditions where CCR5 modulation is a key strategy, such as in HIV-1 entry inhibition.
This guide will dissect the nuanced relationships between chemical structure and biological activity, explaining the rationale behind molecular design and the interpretation of experimental outcomes. We will delve into the key structural modifications of the 2-(piperidin-4-yl)ethanol core and their impact on CCR5 binding affinity and antiviral potency.
The Central Role of CCR5 in HIV-1 Entry and as a Therapeutic Target
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. However, it is also infamously co-opted by the most common strains of HIV-1 (R5-tropic strains) as a co-receptor for entry into host cells, such as T-cells.[1] The virus's envelope glycoprotein, gp120, binds to the CD4 receptor on the host cell, triggering a conformational change that exposes a binding site for CCR5. This subsequent interaction with CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral genetic material to enter the cell.
Because of this critical role in the viral life cycle, CCR5 has emerged as a major target for the development of antiretroviral drugs. Small-molecule CCR5 antagonists can bind to the receptor and induce a conformational change that prevents its interaction with gp120, thereby blocking viral entry. This mechanism of action offers a valuable therapeutic option, particularly for treatment-experienced patients or those with resistance to other antiretroviral drug classes.
Core Scaffold and Key Areas of Modification
The fundamental 2-(piperidin-4-yl)ethanol scaffold presents several key positions where chemical modifications can be systematically explored to optimize CCR5 antagonistic activity. Our analysis will focus on three primary regions of modification:
-
The Piperidine Nitrogen (N-1 Position): This is a critical site for introducing diversity and modulating the physicochemical properties of the analogs. Substituents at this position can influence potency, selectivity, and pharmacokinetic parameters.
-
The Phenyl Group: Aromatic interactions are often crucial for high-affinity binding to GPCRs. Modifications to a phenyl substituent on the piperidine ring can probe the hydrophobic and electronic requirements of the CCR5 binding pocket.
-
The Ethanol Side Chain: While the core ethanol moiety is a key feature, its modification or replacement can impact binding and metabolic stability.
The following sections will explore the SAR of analogs with modifications at these key positions, supported by comparative data from published studies.
Structure-Activity Relationship Analysis
N-Substituent Modifications on the Piperidine Ring
The nature of the substituent on the piperidine nitrogen has a profound impact on the CCR5 antagonistic activity. A variety of alkyl, aryl, and heterocyclic moieties have been investigated to explore the spatial and electronic requirements of the binding pocket.
| Compound | N-Substituent | CCR5 Binding Affinity (IC50, nM) | Reference |
| Lead Compound | Unsubstituted | 840 | [2] |
| 1a | Benzyl | 49 | [3] |
| 1b | 4-Chlorobenzyl | 25.73 | [3] |
| 1c | 2-Thienylmethyl | 11 | [2] |
As illustrated in the table, the introduction of a substituent on the piperidine nitrogen dramatically enhances CCR5 binding affinity compared to the unsubstituted lead compound. A simple benzyl group in compound 1a leads to a significant increase in potency.[3] Further modulation of the aromatic ring, such as the introduction of a chloro-substituent in 1b , provides a modest improvement in activity.[3] Notably, the replacement of the phenyl ring with a bioisosteric thiophene ring in compound 1c results in the most potent analog in this series, with an IC50 of 11 nM.[2] This suggests that the electronic properties and the specific spatial arrangement of the heteroaromatic ring are crucial for optimal interaction with the CCR5 receptor.
The following diagram illustrates the general SAR trend for N-substituents:
Caption: SAR trend for N-substituents on the piperidine ring.
Modifications of the Phenyl Group
The presence and substitution pattern of a phenyl group attached to the piperidine ring also play a significant role in determining the CCR5 antagonistic activity.
| Compound | Phenyl Substitution | CCR5 Binding Affinity (IC50, nM) | Reference |
| 2a | 4-Phenyl | 35 | [4] |
| 2b | 3,4-Dichlorophenyl | 15 | [4] |
| 2c | 4-Methoxyphenyl | 52 | [4] |
These data indicate that a phenyl group at the 4-position of the piperidine ring is beneficial for activity. The introduction of electron-withdrawing groups, such as in the 3,4-dichlorophenyl analog 2b , enhances the potency, suggesting that these substituents may engage in favorable interactions within the binding pocket.[4] Conversely, an electron-donating group like the 4-methoxy substituent in 2c leads to a slight decrease in activity compared to the unsubstituted phenyl analog.[4]
Experimental Protocols
CCR5 Radioligand Binding Assay
This protocol outlines a standard filtration binding assay to determine the affinity of test compounds for the CCR5 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-MIP-1α or another suitable CCR5 radioligand.
-
Test Compounds: 2-(piperidin-4-yl)ethanol analogs at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a known CCR5 antagonist (for non-specific binding).
-
50 µL of the test compound at various dilutions.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
The following diagram illustrates the workflow for the CCR5 radioligand binding assay:
Caption: Workflow for a CCR5 radioligand binding assay.
Conclusion
The 2-(piperidin-4-yl)ethanol scaffold has proven to be a valuable starting point for the development of potent CCR5 receptor antagonists. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the piperidine nitrogen and a 4-phenyl substituent can lead to significant improvements in binding affinity. Specifically, the introduction of heteroaromatic moieties on the piperidine nitrogen appears to be a particularly fruitful avenue for enhancing potency.
The experimental protocols provided offer a standardized framework for the in vitro evaluation of novel analogs, ensuring the generation of reliable and comparable data. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to refine and optimize these promising compounds, paving the way for the development of next-generation CCR5-targeted therapeutics.
References
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
- Deng, H., Liu, R., Ellmeier, W., Choe, S., Unutmaz, D., Burkhart, M., ... & Littman, D. R. (1996). Identification of a major co-receptor for primary isolates of HIV-1.
- Duan, M., Aquino, C., et al. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 19(6), 1610-1613.
- Finke, P. E., Meurer, L. C., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 2: structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(2), 265-270.
- Lu, S. F., Chen, B., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
- Palani, A., et al. (2001). Discovery of 4-substituted piperidine-based CCR5 antagonists. Journal of Medicinal Chemistry, 44(21), 3339-3342.
- Staudinger, M., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 464-480.
- Veljkovic, V., et al. (2007). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Chemometrics, 21(7-9), 329-336.
- Wang, J., et al. (2014). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
- Wood, M. D., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
- Zhang, L., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212.
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- 2. Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 2: structure-activity relationships for substituted 2-Aryl-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-(piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to the Analytical Separation of Piperidine Ethanol Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of chiral isomers are not just analytical hurdles; they are fundamental to ensuring the safety, efficacy, and quality of pharmaceutical compounds. Piperidine ethanol derivatives, a common structural motif in many active pharmaceutical ingredients (APIs), present a classic challenge in this domain. The spatial arrangement of substituents around the chiral center can lead to dramatically different pharmacological and toxicological profiles for each enantiomer.[1] Consequently, robust and reliable analytical techniques for their chiral separation are of paramount importance.[1]
This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the chiral separation of piperidine ethanol isomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the core principles of each technique, present comparative experimental data, and provide detailed, field-proven protocols to empower you to make informed decisions for your analytical workflow.
At a Glance: Comparing the Titans of Chiral Separation
The choice of analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, required sensitivity, desired throughput, and available instrumentation.[2][3] Below is a summary of the key performance characteristics of Chiral HPLC, SFC, and GC for the analysis of piperidine ethanol isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[4] | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[4] | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a chiral stationary phase.[4] |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives. Non-volatile and thermally labile compounds are well-suited. | Excellent for a wide range of chiral compounds, particularly those soluble in alcohol/CO2 mixtures. | Volatile and thermally stable compounds. Derivatization is often required for piperidine ethanols to increase volatility.[2][4] |
| Speed | Moderate analysis times. | Typically 3-5 times faster than HPLC due to the low viscosity of the mobile phase allowing for higher flow rates.[5][6][7] | Generally fast analysis times. |
| "Green" Chemistry | Can consume significant volumes of organic solvents, particularly in normal-phase mode.[4] | Significantly lower organic solvent consumption due to the use of supercritical CO2, making it an environmentally friendly alternative.[4][5][6][8] | Minimal solvent usage, mainly for sample preparation.[4] |
| Instrumentation Cost | Widely available and moderately priced.[4] | Higher initial investment compared to HPLC, but can offer lower operating costs.[4] | Generally the most affordable of the three techniques.[4] |
| Key Advantage | Versatility, a vast array of available chiral stationary phases (CSPs), and well-established methods.[4] | High speed, reduced solvent cost and waste, and often provides complementary selectivity to HPLC.[5][7][8] | High resolution and sensitivity, especially with a flame ionization detector (FID).[2] |
| Key Limitation | Higher solvent consumption and disposal costs. | Higher initial instrument cost. | Limited to volatile and thermally stable analytes; derivatization adds a sample preparation step.[2] |
Deep Dive into the Techniques and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds, including piperidine derivatives.[2][4] Its robustness stems from the extensive variety of commercially available chiral stationary phases (CSPs) and its operational flexibility across normal-phase, reversed-phase, and polar organic modes.[4]
The Causality Behind Experimental Choices in Chiral HPLC:
The cornerstone of a successful chiral HPLC separation is the selection of the appropriate CSP. For piperidine ethanol isomers, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success.[1][3][5] These CSPs offer a complex chiral environment with grooves and cavities where enantiomers can interact differently via hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to differential retention times.[9]
A significant challenge with simple piperidine ethanol structures, such as 2-piperidinemethanol, is the lack of a strong UV chromophore, which is necessary for sensitive detection.[1] This leads to two primary analytical strategies:
-
Direct Analysis: This approach is straightforward but may suffer from low sensitivity. It is suitable when the sample concentration is high.[1]
-
Indirect Analysis via Pre-column Derivatization: To enhance UV detection and potentially improve chiral recognition, the piperidine ethanol isomers are reacted with a chiral or achiral derivatizing agent that contains a chromophore.[1][10]
Experimental Protocol: Direct Chiral HPLC of 2-Piperidinemethanol
This protocol is based on the established success of polysaccharide-based CSPs for separating piperidine derivatives.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector.
-
Mobile Phase: A typical normal-phase mobile phase is a mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an amine additive like 0.1% diethylamine (DEA).[1] The amine is crucial for basic analytes like piperidines as it deactivates acidic silanol groups on the silica support, leading to improved peak shape and preventing peak tailing.[2][11]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[2]
-
Detection: UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.[1][2]
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis of piperidine ethanol.
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[5][8] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[6] The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and reduced backpressure, enabling higher flow rates without a loss of efficiency.[5][6][8]
The Causality Behind Experimental Choices in Chiral SFC:
The significant reduction in organic solvent consumption makes SFC a "greener" and more cost-effective technique.[5][6] For chiral separations, the same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[2][5] The mobile phase in SFC typically consists of supercritical CO2 and a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate analyte retention.[4] Similar to HPLC, a basic additive is often required for piperidine compounds to achieve good peak shapes.
Experimental Protocol: Chiral SFC Screening for Piperidine Ethanol Isomers
A common strategy for developing a chiral SFC method is to screen a set of complementary CSPs with different organic modifiers.[4]
-
Instrumentation: An analytical SFC system with a column and solvent switching system, equipped with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phases for Screening: A selection of polysaccharide-based columns (e.g., Chiralpak® IA, AD-H, or Chiralcel® OD-H).[2]
-
Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., methanol or ethanol). Add a basic additive like 0.1% diethylamine (DEA) to the modifier.[2]
-
Backpressure: Maintained around 100-150 bar.[2]
-
Column Temperature: Usually between 35-40°C.[2]
-
Screening Process: The sample is injected onto each column with a generic gradient of the modifier to rapidly identify the optimal separation conditions.
Workflow for Chiral SFC Method Development
Caption: Workflow for chiral SFC method development and optimization.
Chiral Gas Chromatography (GC): The High-Resolution Specialist
Chiral GC is a highly efficient technique for separating volatile and thermally stable enantiomers.[4] It offers excellent resolution and sensitivity. However, many piperidine ethanol isomers are not sufficiently volatile for direct GC analysis.[4] Therefore, a pre-column derivatization step is typically mandatory to increase their volatility and improve chromatographic performance.[2][4]
The Causality Behind Experimental Choices in Chiral GC:
The derivatization step is the critical enabler for analyzing piperidine ethanols by GC. Reagents such as trifluoroacetic anhydride (TFAA) react with the amine and alcohol functional groups to form more volatile and thermally stable derivatives.[2] The separation is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin-based selector.[2] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the derivatized enantiomers, and subtle differences in the stability of these complexes lead to their separation.[12]
Experimental Protocol: Chiral GC of Derivatized Piperidine Ethanol
-
Derivatization: React the piperidine ethanol sample with a suitable derivatizing agent like trifluoroacetic anhydride (TFAA) in an appropriate solvent.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).[2]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C).
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.
Workflow for Chiral GC Analysis with Derivatization
Caption: Workflow for chiral GC analysis requiring derivatization.
Conclusion and Recommendations
The enantiomeric separation of piperidine ethanol isomers is a critical task in pharmaceutical analysis, and several powerful techniques are available to the modern scientist.
-
Chiral HPLC remains the versatile and well-understood workhorse, with a vast library of available chiral stationary phases and established methods. It is the recommended starting point for most laboratories.
-
Chiral SFC offers a compelling alternative, providing significant advantages in speed and reduced environmental impact. For laboratories focused on high-throughput screening or "green" chemistry, investing in SFC capabilities is highly recommended.[5]
-
Chiral GC is a cost-effective and high-resolution technique, but its application to piperidine ethanols is contingent on successful derivatization. It is a valuable tool when analyte volatility is not a limiting factor.
Ultimately, the optimal analytical method will depend on the specific requirements of the project, including throughput needs, available instrumentation, and environmental considerations. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and develop robust and reliable methods for the chiral separation of piperidine ethanol isomers.
References
- BenchChem Technical Support Team. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- BenchChem Technical Support Team. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem.
- BenchChem Technical Support Team. (2025).
- De Pauw, R., De Malsche, W., & Desmet, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Selvita. (2024).
- AZoM. (2022).
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Al-Majed, A. R., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3193.
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A Comparative Guide to the Synthesis of Substituted Piperidine Scaffolds
The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence in FDA-approved drugs underscores the critical importance of efficient and versatile synthetic strategies to access diversely substituted piperidine scaffolds.[1][4] This guide provides an in-depth comparison of the most prominent synthetic routes, offering insights into their underlying mechanisms, practical applications, and experimental nuances to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1][4] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromatic stability of the pyridine ring necessitates robust catalytic systems.[1]
Mechanistic Overview
The hydrogenation of pyridines can be achieved through heterogeneous or homogeneous catalysis.[1] In heterogeneous catalysis, precious metal catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C) are commonly employed.[1][5] The reaction typically proceeds under elevated hydrogen pressure and often requires acidic additives to protonate the pyridine nitrogen, which facilitates the reduction process.[1][5] Homogeneous catalysts offer the potential for higher selectivity under milder conditions, though catalyst-product separation can be more challenging.[1]
Recent advancements have focused on mitigating the harsh conditions typically required. Electrocatalytic hydrogenation, for instance, allows for the synthesis of piperidine at ambient temperature and pressure, presenting a more sustainable alternative.[4] Another mild approach is transfer hydrogenation, which utilizes a hydrogen donor like formic acid in the presence of a suitable catalyst.[6]
Experimental Data & Comparison
| Method | Catalyst/Reagents | Conditions | Yield | Key Advantages | Limitations |
| Heterogeneous Catalysis | Pd/C, PtO₂, Rh/C | High H₂ pressure (5-70 bar), elevated temperature, often acidic medium[1][5] | Generally high | Scalable, catalyst easily removed | Harsh conditions, potential for catalyst poisoning, low chemoselectivity with sensitive functional groups[1][7] |
| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Ambient temperature and pressure[4] | Up to 98%[4] | Mild conditions, high energy efficiency | Requires specialized equipment |
| Transfer Hydrogenation | [RhCp*Cl₂]₂/KI, HCOOH/NEt₃ | Mild temperatures | Good to excellent | Avoids high-pressure H₂ gas, can be asymmetric[6] | May require specific chiral auxiliaries for enantioselectivity |
Representative Experimental Protocol: Heterogeneous Hydrogenation
Synthesis of a Piperidine Derivative via Catalytic Hydrogenation with PtO₂ [5]
-
To a solution of the substituted pyridine (1.0 eq) in glacial acetic acid, add PtO₂ catalyst (Adams' catalyst).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[5]
-
Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify by column chromatography if necessary.
Workflow Diagram
Caption: Workflow for Heterogeneous Catalytic Hydrogenation.
The Pictet-Spengler Reaction
A classic and powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8] This reaction is a special case of the Mannich reaction.[8]
Mechanistic Insights
The reaction is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl compound under acidic conditions.[8] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion to form a spirocyclic intermediate.[8] Subsequent rearrangement and deprotonation yield the final product.[8] The choice of acid catalyst and reaction temperature can significantly influence the diastereoselectivity of the reaction.[9]
Caption: Pictet-Spengler Reaction Mechanism.
Diastereoselectivity Control
Achieving high diastereoselectivity is a key challenge in the Pictet-Spengler reaction. Several factors can be optimized:
-
Temperature: Lower temperatures generally favor the kinetically controlled product, potentially leading to higher diastereoselectivity.[9]
-
Acid Catalyst: The nature and concentration of the Brønsted or Lewis acid can affect the transition state geometry.[9]
-
Solvent: The polarity of the solvent can influence the stability of the diastereomeric transition states.[9]
Representative Experimental Protocol
Diastereoselective Pictet-Spengler Reaction [9]
-
Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C).[9]
-
Add the aldehyde or ketone (1.1 eq).[9]
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq).[9]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to isolate the desired diastereomer.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen heterocycles, including piperidine derivatives.[10][11] This reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile).
Mechanistic Considerations
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions.[11] In many cases, particularly with electron-rich dienes, the reaction is thought to proceed through a stepwise Mannich-Michael pathway rather than a concerted pericyclic mechanism.[11] The use of Lewis acid or Brønsted acid catalysts is common to activate the imine dienophile.
Scope and Applications
This method is particularly useful for the synthesis of highly functionalized piperidines, including piperidin-4-ones.[11] The choice of diene and imine components allows for considerable structural diversity in the final products. Asymmetric variants of the aza-Diels-Alder reaction have also been developed, employing chiral catalysts or auxiliaries to achieve high enantioselectivity.[12]
Representative Experimental Protocol
Synthesis of a Piperidine Derivative via Aza-Diels-Alder Reaction
-
To a solution of the imine (1.0 eq) in a suitable solvent (e.g., toluene) at room temperature, add the diene (1.2 eq).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modern Transition-Metal-Catalyzed Strategies
Modern synthetic organic chemistry has introduced a variety of transition-metal-catalyzed methods for the synthesis of substituted piperidines. These approaches often provide access to complex structures that are difficult to obtain through classical methods.
Dearomatization of Heteroarenes
The transition-metal-catalyzed dearomatization of pyridines represents a powerful strategy for the stereoselective synthesis of highly substituted piperidines.[13] This approach avoids the need for pre-functionalized starting materials and can provide access to sterically hindered piperidines.[13]
Intramolecular Cyclization and Annulation Reactions
Palladium- and gold-catalyzed intramolecular cyclization reactions of appropriately functionalized acyclic precursors are versatile methods for constructing the piperidine ring.[2][3] For example, the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can yield substituted piperidines.[2] Similarly, [5+1] annulation strategies have been developed for the stereoselective synthesis of piperidines.[2]
Comparison of Modern Methods
| Method | Catalyst | Key Transformation | Advantages |
| Dearomatization | Various Transition Metals | Stereoselective reduction of pyridines | Access to sterically hindered piperidines |
| Intramolecular Oxidative Amination | Au(I) or Pd(II) | Cyclization of amino-alkenes | High functional group tolerance |
| [5+1] Annulation | Ir(III) | Sequential amination and cyclization | Stereoselective, forms two C-N bonds |
Conclusion
The synthesis of substituted piperidine scaffolds can be achieved through a variety of powerful and versatile methods. The classical approaches of catalytic hydrogenation of pyridines and the Pictet-Spengler reaction remain highly relevant, particularly for large-scale synthesis. The aza-Diels-Alder reaction offers a robust platform for the construction of highly functionalized piperidines. Modern transition-metal-catalyzed strategies, including dearomatization and intramolecular cyclizations, provide access to previously challenging structural motifs and offer high levels of stereocontrol. The optimal choice of synthetic route will be dictated by the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials.
References
- Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015-08-29).
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (2025-03-26).
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- Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. (2022-02-01).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 2-(Piperidin-4-yl)ethanol Haptens
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies developed against the small molecule hapten, 2-(piperidin-4-yl)ethanol. This compound and its analogs are significant in pharmaceutical research and development, often forming key structural motifs in active pharmaceutical ingredients (APIs). Consequently, the ability to generate highly specific antibodies for use in immunoassays is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind key experimental decisions, outlines self-validating methodologies, and provides a clear path for generating robust, publication-quality data.
The Foundational Principle: Why Haptens Require Carrier Conjugation
Small molecules like 2-(piperidin-4-yl)ethanol, with a molecular weight typically under 1000 Da, are classified as haptens.[] By themselves, they are incapable of eliciting a robust immune response because they cannot effectively cross-link B cell receptors or recruit the necessary T-cell help to activate B cells for antibody production.[3][4]
To overcome this, the hapten must be covalently coupled to a large, immunogenic carrier protein.[][5][6] This hapten-carrier conjugate, now a complete antigen, presents the small molecule to the immune system in a context that can stimulate the production of hapten-specific antibodies.[3]
Common Carrier Proteins:
-
Keyhole Limpet Hemocyanin (KLH): Highly immunogenic due to its large size and foreignness to mammalian systems. Often preferred for generating a strong initial antibody response.[7]
-
Bovine Serum Albumin (BSA): A widely used and cost-effective carrier protein.[7] It is also frequently used as a blocking agent in immunoassays, so using a different carrier for immunization (e.g., KLH) than for assay development (e.g., BSA-hapten conjugate for screening) is a critical strategy to avoid targeting antibodies against the carrier itself.[7]
-
Ovalbumin (OVA): Another common choice, often used for preparing coating antigens in assay development.[7]
The choice of conjugation chemistry is dictated by the functional groups available on the hapten.[3][5] For 2-(piperidin-4-yl)ethanol, the primary alcohol group provides a convenient handle for derivatization to introduce a carboxyl or amine group, enabling conjugation via methods like the carbodiimide (EDC) reaction.[5][7]
Caption: Workflow from hapten to cross-reactivity analysis.
Experimental Design: The Competitive ELISA for Cross-Reactivity
To assess the specificity of the generated antibodies, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[8] This format is ideal for quantifying small molecule haptens.[9] The underlying principle is the competition between the free hapten (the analyte in the sample, or a standard) and a labeled or coated hapten-conjugate for a limited number of antibody binding sites.[10][11] The signal generated is inversely proportional to the concentration of free hapten in the sample.[8]
Caption: The competitive binding principle in an ELISA format.
Protocol: Indirect Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to be a self-validating system, with controls built in to ensure data integrity.
1. Reagent Preparation:
-
Coating Antigen: 2-(piperidin-4-yl)ethanol hapten conjugated to a different carrier protein than the immunogen (e.g., OVA if KLH was used for immunization). Dilute to 1-10 µg/mL in Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6).[10][12]
-
Antibody: Purified antibody raised against the 2-(piperidin-4-yl)ethanol-KLH conjugate. Determine the optimal working dilution via titration experiments (checkerboard titration).
-
Standards: Prepare a serial dilution of 2-(piperidin-4-yl)ethanol and each structural analog to be tested. The concentration range should span the expected IC50 value.
-
Blocking Buffer: 1% BSA in PBS is a common choice.[12]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).[10]
-
Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG). Dilute according to the manufacturer's instructions.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.[10]
-
Stop Solution: 2M H₂SO₄.[12]
2. Assay Procedure:
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Cover and incubate overnight at 4°C.[10][12]
-
Washing: Remove the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.[10]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[9][10]
-
Washing: Repeat the wash step as in step 2.
-
Competition: In a separate plate or tubes, pre-incubate 50 µL of the diluted primary antibody with 50 µL of each standard/analog concentration for 1 hour at room temperature.[10][12] This step is crucial for the competitive reaction to reach equilibrium.
-
Binding: Transfer 100 µL of the antibody/analyte mixture from the pre-incubation plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[10][12]
-
Washing: Repeat the wash step, but increase to 4-5 times to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[12]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[10]
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each analog required to inhibit 50% of the maximum binding (IC50).
-
Generate a Standard Curve: Plot the absorbance (OD450) against the log of the concentration for the primary hapten (2-(piperidin-4-yl)ethanol) and for each tested analog. The data should yield a sigmoidal dose-response curve.
-
Determine IC50 Values: Use a four-parameter logistic (4-PL) curve fit to calculate the IC50 value for the primary hapten and each analog. The IC50 is the concentration at the inflection point of the curve.
-
Calculate Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Primary Hapten / IC50 of Analog) x 100
A high %CR indicates that the antibody binds the analog with an affinity similar to that of the target hapten, signifying low specificity.[13] A low %CR indicates high specificity for the target hapten.
Comparative Analysis: A Case Study
To illustrate the process, consider the following hypothetical cross-reactivity data for an antibody raised against 2-(piperidin-4-yl)ethanol. The selected analogs feature subtle structural modifications to probe the antibody's binding epitope.
Caption: Target hapten and selected analogs for testing.
Table 1: Cross-Reactivity Performance Data
| Compound | Key Structural Modification | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-(Piperidin-4-yl)ethanol | Target Hapten | 5.2 | 100% |
| 2-(Piperidin-1-yl)ethanol | Isomer (Ethanol on N) | > 10,000 | < 0.05% |
| 2-(Piperidin-2-yl)ethanol | Isomer (Ethanol on C2) | 850 | 0.61% |
| 4-(2-Methoxyethyl)piperidine | O-methylation | 1,200 | 0.43% |
| 1-Methyl-4-(2-hydroxyethyl)piperidine | N-methylation | 25.5 | 20.4% |
| Minoxidil | Structurally distinct API | > 10,000 | < 0.05% |
Interpretation of Results:
-
High Specificity for Positional Isomers: The antibody shows negligible cross-reactivity with the 1-yl isomer and very low cross-reactivity with the 2-yl isomer. This indicates that the precise attachment point of the ethanol group to the piperidine ring is a critical component of the binding epitope.
-
Sensitivity to Modifications on the Ethanol Group: Methylation of the terminal hydroxyl group (O-methylation) drastically reduces binding, demonstrating the importance of the free hydroxyl group for antibody recognition.
-
Moderate Cross-Reactivity from N-Methylation: The significant cross-reactivity (20.4%) with the N-methylated analog suggests that while the piperidine nitrogen is part of the epitope, modifications at this position are better tolerated than changes to the hydroxyethyl side chain. This is a crucial finding, as it highlights a potential source of interference in assays if metabolites involve N-alkylation.
-
No Cross-Reactivity with Complex Molecules: The lack of binding to Minoxidil, a drug that also contains a piperidine ring, confirms the antibody's specificity for the 2-(piperidin-4-yl)ethanol structure and not just the piperidine motif in general.[14]
Conclusion: The Path to a Validated Immunoassay
This guide outlines a systematic approach to evaluating the cross-reactivity of antibodies raised against the 2-(piperidin-4-yl)ethanol hapten. The competitive ELISA, when executed with proper controls and thoughtful selection of structural analogs, provides clear, quantitative data on antibody specificity.[15] The results of these studies are fundamental, directly informing the validity, accuracy, and reliability of any subsequent immunoassay developed for research, diagnostic, or drug development applications. A thorough understanding of an antibody's cross-reactivity profile is not merely an academic exercise; it is an essential pillar of scientific integrity that ensures the data generated can be trusted.
References
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- Competitive ELISA Protocol. (n.d.). Creative Diagnostics.
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- Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies.
- Crafting Competitive ELISA Assays: A Technical Guide. (2024, March 1). Bioss Antibodies.
- Coupling of the carriers and small molecule haptens. (2016, October 25). CLOUD-CLONE CORP.(CCC).
- Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
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- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed.
- Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. (n.d.).
- Anti-hapten Antibody Problems. (n.d.). Aptamer Group.
- Immunoassay Development. (2024, October 17). InBio.
- Cross-reactivity of Antibody: Beneficial or Harmful?. (n.d.). Cusabio.
- Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery. (n.d.).
- Minoxidil. (n.d.). Wikipedia.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-4-yl)ethanol Hydrochloride
For researchers and drug development professionals, meticulous science extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Piperidin-4-yl)ethanol hydrochloride (CAS No. 90747-17-4). Moving beyond a simple checklist, we will explore the chemical reasoning behind these essential protocols to ensure the safety of personnel and the protection of our environment.
Core Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a substance is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements. While it is a salt and generally stable, its potential for harm necessitates treating it as a regulated hazardous waste.
The primary risks are associated with direct contact and ingestion. The parent compound, piperidine, is known to be a strong irritant, and though the hydrochloride salt form mitigates some of this reactivity, caution is paramount.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant |
Source: Information synthesized from PubChem and commercial Safety Data Sheets (SDS).[3]
Based on this profile, all waste streams containing this compound, regardless of concentration, must be managed through a designated hazardous waste program. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash. [4][5][6]
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins at the point of generation. Adherence to correct handling and storage procedures prevents accidental exposure and ensures waste is ready for compliant collection.
Personal Protective Equipment (PPE): When handling the pure substance or its waste solutions, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation and Storage: All chemical waste must be segregated to prevent dangerous reactions.[7][8]
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, leak-proof screw-on cap.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
Chemical Incompatibility: Store this waste away from strong bases (which can liberate the more volatile and reactive free piperidine) and strong oxidizing agents.
-
Satellite Accumulation Area (SAA): The sealed waste container must be stored in a designated SAA within the laboratory, at or near the point of generation. This area must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.[4]
Disposal Workflow: A Decision-Making Guide
The specific disposal path depends on the form of the waste. This workflow diagram illustrates the decision process for managing different waste streams containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Follow these detailed procedures based on the waste type identified in the workflow.
Protocol A: Disposal of Unused/Expired Solid Chemical
This protocol applies to the pure, solid form of the chemical that is no longer needed.
-
Container: Ensure the chemical is in its original, securely sealed container. If the original container is compromised, carefully transfer the solid to a new, compatible container with a screw-top lid.
-
Labeling: Create a hazardous waste label. Affix it to the container, listing "this compound" as the sole constituent.
-
Storage: Place the labeled container in your lab's designated Satellite Accumulation Area.
-
Pickup: Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.
Protocol B: Disposal of Dilute Aqueous Solutions
This protocol applies to experimental solutions containing the chemical.
-
Collection: Pour all aqueous waste containing the compound into a designated, compatible hazardous waste container (e.g., a 4L HDPE jug).
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including water and this compound, with estimated percentages.
-
Closure and Storage: Keep the container closed at all times except when adding waste. Store it in the SAA with secondary containment.
-
Pickup: When the container is full, request a pickup from your EHS department.
Protocol C: Decontamination & Disposal of Empty Containers
This protocol applies to the "empty" stock bottle that originally contained the pure chemical. Since this chemical is not on the EPA's P-list of acutely hazardous wastes, the procedure is less stringent than for acutely toxic materials.[9][10]
-
Initial Removal: Ensure that all powdered material has been removed by normal methods (e.g., scraping).
-
Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Crucially, the rinsate from these washes is considered hazardous waste. Collect all rinsate and add it to your aqueous hazardous waste container (as per Protocol B).
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of in the regular laboratory glassware or plastic recycling bin, according to institutional policy.
Protocol D: Management of Spill Waste
This protocol applies to materials used to clean up a spill of the chemical.
-
Containment: For a small, dry spill, gently cover the powder with an absorbent material to prevent it from becoming airborne. For a liquid spill, absorb with a chemical spill pad or vermiculite.
-
Collection: Carefully sweep or wipe the contaminated material and place it into a heavy-duty plastic bag or a designated container.
-
Labeling: Seal the bag/container and label it as "Hazardous Waste: Spill Debris containing this compound."
-
Storage and Pickup: Place the waste in the SAA and request a pickup from EHS.
Regulatory Compliance and Final Disposition
The ultimate responsibility for chemical disposal lies with the generator.[11] The protocols outlined above are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8]
Because this compound is not a specifically listed hazardous waste, it is regulated based on its characteristics.[4][10] Its GHS classification as harmful and an irritant is sufficient to warrant its management as a regulated hazardous waste. Your institution's EHS department will coordinate with a licensed waste disposal vendor, who will transport the collected waste for final treatment, which is typically high-temperature incineration for organic chemical waste.[12]
References
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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E-Limit. Piperidine. Retrieved from [Link]
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University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]
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U.S. Waste Industries Inc. (2020). Non-Hazardous Waste Disposal. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
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Inogen. (2020). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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California Department of Toxic Substances Control. Managing Hazardous Waste. Retrieved from [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 1-Ethyl Piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(Piperidin-4-yl)ethanol Hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Piperidin-4-yl)ethanol hydrochloride. As a substituted piperidine derivative, this compound requires careful management to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and experimental integrity.
Understanding the Hazard Profile
This compound belongs to the piperidine chemical family. While specific toxicological data for this exact compound is limited, the known hazards of the parent piperidine structure and its hydrochloride salt form provide a strong basis for a thorough risk assessment. The primary hazards are associated with its potential for acute toxicity, irritation, and corrosivity.
The hydrochloride salt is typically a solid, white powder.[1] The key hazards, extrapolated from analogous compounds, include:
-
Skin Irritation/Corrosion: Can cause skin irritation or severe burns upon contact.[2][3]
-
Serious Eye Damage: Poses a high risk of serious and potentially irreversible eye damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Given these risks, a multi-layered safety approach combining engineering controls, rigorous operational protocols, and appropriate personal protective equipment (PPE) is mandatory.
First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These are non-discretionary for handling piperidine derivatives.
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.[3][4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][5]
-
Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible in the work area.[4] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific tasks being performed. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields, or a full-face shield.[3][4][6] | Protects against splashes and airborne powder, preventing severe eye damage. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4] | Prevents direct skin contact and absorption. Gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body | Fully-buttoned laboratory coat or a chemical-resistant apron.[4][6] | Protects personal clothing from contamination and prevents skin exposure from spills. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be required if there is a risk of aerosolization outside a fume hood.[4] | This is a secondary measure; primary reliance should be on the fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is crucial for minimizing risk. The following diagram and protocol outline the standard procedure for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound
Detailed Protocol:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Don the required PPE: chemical splash goggles, nitrile gloves, and a lab coat.[2][4]
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment (spatula, weigh boat, solvent, reaction vessel) and place it inside the fume hood to minimize traffic in and out of the containment area.
-
-
Handling (inside the fume hood):
-
Carefully open the container of this compound. Avoid creating dust.
-
Use a clean spatula to weigh the desired amount of the compound onto a weigh boat or directly into the receiving vessel.
-
Securely close the primary container.
-
Complete the transfer of the chemical to your reaction setup.
-
-
Post-Handling and Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual powder.
-
Segregate all contaminated disposable items (gloves, weigh boats, paper towels) into a designated hazardous waste container.[2]
-
-
Personal Decontamination:
Emergency and Spill Response
Accidents require immediate and correct action to prevent harm.
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[2] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, administer artificial respiration and seek immediate medical help.[2]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2][8] Seek immediate medical attention.[1]
-
Minor Spill (inside fume hood): Absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[2] Collect the material into a sealed container for hazardous waste disposal.[2]
-
Major Spill: Evacuate the area and alert your institution's environmental health and safety (EHS) office immediately.[6]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Waste Collection: All contaminated materials, including excess reagent, contaminated gloves, weigh paper, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.[2][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: The sealed container must be disposed of through your institution's official EHS program.[9][10] Do not pour any amount of this chemical or its solutions down the drain.[2]
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment for all personnel.
References
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET.
- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- NJ Department of Health. Hazard Summary: Piperidine.
- Enamine. SAFETY DATA SHEET.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
- Weill Cornell Medicine Environmental Health and Safety. EHS Program Manual 5.2 - Waste Disposal Procedure.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
